(3-Phenyl-5-isoxazolyl)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZLTCXQTOKUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377333 | |
| Record name | 1-(3-Phenyl-1,2-oxazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54408-35-4 | |
| Record name | 1-(3-Phenyl-1,2-oxazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (3-Phenyl-5-isoxazolyl)methanamine: A Versatile Building Block in Medicinal and Agrochemical Research
Abstract
(3-Phenyl-5-isoxazolyl)methanamine, a key heterocyclic amine, stands as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. Its unique structural scaffold, featuring a phenyl-substituted isoxazole ring coupled with a reactive aminomethyl group, provides a versatile platform for the development of novel therapeutic agents and advanced agrochemicals. This technical guide offers a comprehensive overview of the chemical identity, physicochemical properties, synthesis, and characterization of this compound. Furthermore, it delves into its significant applications in drug discovery, particularly in the development of compounds targeting neurological disorders and those with anti-inflammatory and analgesic properties, alongside its role in the creation of innovative agrochemicals. This document is intended to serve as an essential resource for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, providing both foundational knowledge and practical insights into the utility of this important molecule.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets. The incorporation of a phenyl group at the 3-position and a methanamine moiety at the 5-position of the isoxazole ring endows this compound with a unique combination of lipophilicity and reactive potential. This strategic arrangement of functional groups allows for its facile integration into more complex molecular architectures, making it a highly sought-after building block in synthetic chemistry. Researchers have successfully utilized this compound as a precursor for molecules exhibiting a broad spectrum of pharmacological activities.[1] Its application extends to the agrochemical sector, where it contributes to the development of novel pesticides and herbicides.[1]
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is crucial for its effective application in research and development.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 5-(Aminomethyl)-3-phenylisoxazole, (3-Phenylisoxazol-5-yl)methylamine |
| CAS Number | 54408-35-4[1][2] |
| Molecular Formula | C₁₀H₁₀N₂O[1] |
| Molecular Weight | 174.20 g/mol |
| Appearance | Off-white solid[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 51-53 °C | [3] |
| Boiling Point | 135-136 °C (at 3 Torr) | [3] |
| Solubility | Data not available in searched literature. Generally expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | - |
| pKa | Data not available in searched literature. The primary amine group suggests a basic character. | - |
| Storage Conditions | Store at 0-8°C[1] | - |
Synthesis and Characterization
General Synthetic Approaches
The formation of the 3,5-disubstituted isoxazole ring is typically achieved through 1,3-dipolar cycloaddition reactions. A common method involves the reaction of a nitrile oxide with an alkyne. For the synthesis of this compound, a plausible route would involve the cycloaddition of benzonitrile oxide with a propargylamine derivative.
Another approach involves the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride.[4] This method is widely used for the preparation of various isoxazoline derivatives, which can be further modified to yield the desired aminomethyl isoxazole.
A one-pot multicomponent reaction has been reported for the synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile, which involves the reaction of malononitrile, a substituted aryl aldehyde, and hydroxylamine hydrochloride.[5] While not a direct synthesis of the target molecule, this highlights a modern and efficient approach to constructing the core isoxazole scaffold.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Although specific spectra for the target compound are not widely published, data from closely related analogs can be used for interpretation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a singlet for the proton on the isoxazole ring, and signals for the methylene and amine protons of the methanamine group. For the related compound 5-amino-3-phenylisoxazole-4-carbonitrile, aromatic protons appear as doublets at δ 7.124 and 7.884 ppm, and the amine protons as a singlet at δ 8.224 ppm.[5]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring, the isoxazole ring, and the aminomethyl group. In 5-amino-3-phenylisoxazole-4-carbonitrile, characteristic peaks are observed at δ 76.07, 113.36, 116.78, 119.08, 125.66, 132.35, 162.18, and 166.98 ppm.[5]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands corresponding to N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=N stretching of the isoxazole ring, and C=C stretching of the phenyl ring. For related isoxazoline derivatives, C=N stretching is observed in the range of 1614-1625 cm⁻¹, and C-N stretching around 1210-1219 cm⁻¹.[4]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (174.20 g/mol ). Fragmentation patterns would likely involve cleavage of the aminomethyl group and fragmentation of the isoxazole ring.
Applications in Research and Development
The utility of this compound as a chemical intermediate is well-established in both the pharmaceutical and agrochemical industries.
Pharmaceutical Applications
This compound serves as a crucial starting material for the synthesis of various pharmacologically active compounds.
-
Neurological Disorders: This compound is a key intermediate in the development of pharmaceuticals targeting neurological disorders.[1] The isoxazole scaffold is a common feature in drugs acting on the central nervous system.
-
Anti-inflammatory and Analgesic Agents: Researchers have utilized this methanamine derivative to synthesize compounds with potent anti-inflammatory and analgesic properties.[1] For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have been investigated as potent inhibitors of xanthine oxidase, an enzyme implicated in inflammatory conditions such as gout.[6]
The general workflow for utilizing this building block in drug discovery is illustrated below.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Phenylisoxazole-5-methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Phenylisoxazole-5-methanamine in Modern Chemistry
The isoxazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and synthetic utility.[1] As a privileged structure, the isoxazole ring is a key component in numerous pharmaceuticals, agrochemicals, and functional materials.[2][3] 3-Phenylisoxazole-5-methanamine, a derivative of this important heterocyclic system, presents a unique combination of a rigid aromatic isoxazole core and a flexible aminomethyl sidechain. This structural arrangement makes it a molecule of significant interest for probing biological systems and as a building block for more complex molecular architectures.
A thorough understanding of the physicochemical properties of 3-Phenylisoxazole-5-methanamine is paramount for its effective application. These properties govern its behavior in both chemical and biological environments, influencing everything from reaction kinetics and product purity to solubility, membrane permeability, and target binding affinity in drug discovery. This guide provides a comprehensive technical overview of the core physicochemical properties of 3-Phenylisoxazole-5-methanamine, offering both predicted data and detailed experimental protocols for its characterization. By grounding our understanding in the principles of physical organic chemistry, we aim to equip researchers with the knowledge necessary to confidently utilize this compound in their work.
Molecular Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis.
Chemical Structure:
References
The Isoxazole Nucleus: A Privileged Scaffold in Modern Drug Discovery—A Technical Guide to the Biological Significance of the 3-Phenyl-5-Aminomethyl Isoxazole Moiety
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the 3-phenyl-5-aminomethyl isoxazole moiety, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the structural features, synthesis, and diverse biological activities of this core, offering insights into its therapeutic potential and applications in drug design and development.
Introduction: The Versatility of the Isoxazole Ring
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of novel therapeutic agents.[1] Its unique electronic properties, metabolic stability, and ability to form various non-covalent interactions make it a privileged scaffold in medicinal chemistry.[1] Isoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5][6][7][8] The versatility of the isoxazole nucleus allows for structural modifications that can fine-tune its biological activity, making it an attractive starting point for the development of new drugs.[4]
The 3-phenyl-5-aminomethyl isoxazole moiety, in particular, combines the key features of a substituted isoxazole core with a phenyl group at the 3-position and an aminomethyl group at the 5-position. This specific arrangement of substituents plays a crucial role in defining the molecule's interaction with biological targets and its overall pharmacological profile.
Synthesis of the 3-Phenyl-5-Aminomethyl Isoxazole Core
The synthesis of isoxazole derivatives can be achieved through various synthetic routes. A common and effective method for constructing the 3,5-disubstituted isoxazole ring is through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4]
A general synthetic approach to the 3-phenyl-5-aminomethyl isoxazole core is outlined below. This multi-step synthesis involves the formation of an intermediate chalcone, followed by cyclization with hydroxylamine.
Experimental Protocol: Synthesis of 3-Phenyl-5-Aminomethyl Isoxazole
Step 1: Synthesis of Chalcone
-
In a suitable reaction vessel, dissolve acetophenone and benzaldehyde in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide while stirring vigorously.
-
Continue stirring at room temperature for 2-3 hours.
-
Store the reaction mixture overnight in a refrigerator to facilitate precipitation.
-
Filter the product using a suction filter and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Step 2: Synthesis of the Isoxazole Derivative
-
Dissolve the synthesized chalcone in ethanol.
-
Add hydroxylamine hydrochloride and sodium acetate to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion of the reaction, cool the mixture and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product can be further purified by column chromatography or recrystallization.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of the 3-phenyl-5-aminomethyl isoxazole moiety.
Biological Activities of the 3-Phenyl-5-Aminomethyl Isoxazole Moiety
The 3-phenyl-5-aminomethyl isoxazole scaffold has been incorporated into a variety of compounds exhibiting a wide range of biological activities. The presence of the phenyl group at the 3-position and the aminomethyl group at the 5-position allows for diverse interactions with biological targets, leading to potent pharmacological effects.
Anticancer Activity
Isoxazole derivatives are recognized for their potential as anticancer agents, acting through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression.[1] The 3-phenyl-5-aminomethyl isoxazole moiety has been a key component in the design of novel cytotoxic agents.
For instance, a series of novel isoxazole-piperazine hybrids were synthesized and evaluated for their cytotoxic activities against human liver and breast cancer cell lines.[9] Compounds containing the 5-phenyl-3-((4-(substituted-benzyl)piperazin-1-yl)methyl)isoxazole scaffold demonstrated potent cytotoxicity, with IC50 values in the low micromolar range.[9] Mechanistic studies revealed that these compounds induce oxidative stress, leading to apoptosis and cell cycle arrest.[9]
| Compound ID | Cancer Cell Line | IC50 (µM)[9] |
| 5l | Huh7 (Liver) | 1.2 |
| Mahlavu (Liver) | 0.3 | |
| MCF-7 (Breast) | 1.5 | |
| 5m | Huh7 (Liver) | 2.1 |
| Mahlavu (Liver) | 0.8 | |
| MCF-7 (Breast) | 3.7 | |
| 5o | Huh7 (Liver) | 1.8 |
| Mahlavu (Liver) | 0.6 | |
| MCF-7 (Breast) | 2.9 |
Antimicrobial Activity
The isoxazole nucleus is a component of several clinically used antibiotics, such as cloxacillin and sulfamethoxazole.[5] The 3-phenyl-5-aminomethyl isoxazole scaffold can be modified to generate potent antibacterial and antifungal agents. The antibacterial activity of isoxazole derivatives is often enhanced by the presence of specific substituents on the phenyl rings. For example, methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring have been shown to increase antibacterial efficacy.[3][10]
Anti-inflammatory Activity
Isoxazole derivatives have shown significant anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes.[5] The well-known COX-2 inhibitor, valdecoxib, features an isoxazole core. The 3-phenyl-5-aminomethyl isoxazole moiety can serve as a template for designing novel anti-inflammatory drugs with improved potency and selectivity.
Anticonvulsant Activity
The isoxazole scaffold is also being explored for the development of anticonvulsant medications.[11] By designing molecules that can interact with voltage-gated sodium channels, which are crucial for neuronal signaling, researchers are developing new treatments for epilepsy and other neurological disorders.[11]
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of the 3-phenyl-5-aminomethyl isoxazole scaffold. The nature and position of substituents on both the phenyl ring and the aminomethyl group can significantly influence the biological activity.
For example, in a study of 3-phenyl-isoxazol-5-ol analogs as chitin synthesis inhibitors, it was found that small halogen atoms (fluorine and chlorine) at the para-position of the phenyl ring resulted in the most potent activity.[12] Small, linear alkyl groups were also well-tolerated and maintained high potency.[12] This highlights the importance of systematic structural modifications to identify the key pharmacophoric features required for a desired biological effect.
Logical Relationship of SAR
Caption: The relationship between the core scaffold, substituents, and biological activity.
Conclusion and Future Perspectives
The 3-phenyl-5-aminomethyl isoxazole moiety represents a versatile and privileged scaffold in medicinal chemistry. Its synthetic accessibility and the wide array of biological activities exhibited by its derivatives make it a highly attractive starting point for the design of novel therapeutic agents. Future research in this area will likely focus on the synthesis of new derivatives with enhanced potency and selectivity, as well as a deeper investigation into their mechanisms of action. The continued exploration of the chemical space around this isoxazole core holds great promise for the discovery of new drugs to address unmet medical needs in areas such as oncology, infectious diseases, and inflammatory disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpca.org [ijpca.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
(3-Phenyl-5-isoxazolyl)methanamine: A Technical Guide to Unveiling its Pharmacological Potential in Central Nervous System Disorders
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This technical guide presents a comprehensive exploration of the potential pharmacological profile of (3-Phenyl-5-isoxazolyl)methanamine, a molecule of significant interest due to its structural amalgamation of a privileged heterocyclic system with a phenethylamine backbone. Although direct pharmacological data for this specific molecule is sparse, its chemical architecture strongly suggests a propensity for activity within the Central Nervous System (CNS). This document outlines a hypothesized pharmacological profile, centered on the modulation of monoaminergic systems, and provides a detailed, multi-tiered experimental framework for its validation. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of novel therapeutics for neurological and psychiatric disorders.
Introduction: The Scientific Rationale
The pursuit of novel chemical entities with therapeutic potential in CNS disorders is a paramount challenge in modern pharmacology. The isoxazole ring, a five-membered heterocycle, is a "privileged scaffold" due to its presence in numerous biologically active compounds and its favorable physicochemical properties that often translate to improved pharmacokinetic profiles.[1][2] Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3]
This compound (CAS 54408-35-4) is a particularly compelling molecule for investigation. Its structure features a phenyl group at the 3-position of the isoxazole ring and a methanamine group at the 5-position. This arrangement creates a phenethylamine substructure, a well-established pharmacophore responsible for the CNS activity of a vast array of compounds, including stimulants, hallucinogens, and antidepressants.[1] The behavioral effects of phenethylamine analogs are often mediated by catecholaminergic mechanisms.[4] This structural analogy provides a strong rationale for hypothesizing that this compound may exhibit significant psychoactive properties.
This guide will therefore focus on a logical, data-driven approach to systematically characterize the potential pharmacological profile of this compound, with an emphasis on its potential as a modulator of monoaminergic neurotransmission and its consequent therapeutic implications in disorders such as depression and anxiety.
Hypothesized Pharmacological Profile
Based on its structural features, we propose the following potential pharmacological profile for this compound:
-
Primary Mechanism of Action: Modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The phenethylamine backbone suggests a potential for substrate-like activity, leading to neurotransmitter release, or inhibitory activity, leading to reuptake blockade.
-
Potential Therapeutic Indications: Given the role of monoamines in mood regulation, the compound could possess antidepressant and/or anxiolytic properties.
-
Potential Side Effects: Due to its similarity to other phenethylamines, potential side effects could include stimulant-like effects, cardiovascular stimulation, and a potential for abuse.[5][6]
The following sections will detail a comprehensive experimental plan to investigate and validate this hypothesized profile.
Tier 1: In Vitro Characterization
The initial phase of investigation focuses on determining the molecular targets and cellular effects of this compound using a battery of in vitro assays.
Primary Target Engagement: Receptor and Transporter Binding Assays
The first step is to assess the binding affinity of the compound to a panel of CNS-relevant receptors and transporters. This provides a broad overview of its potential molecular interactions.
Experimental Protocol: Radioligand Binding Assays
-
Preparation of Membranes: Prepare cell membrane fractions from recombinant cell lines overexpressing the target human receptors and transporters (e.g., DAT, NET, SERT, 5-HT receptors, dopamine receptors, adrenergic receptors).
-
Assay Conditions: Incubate the membrane preparations with a specific radioligand for the target of interest and varying concentrations of this compound.
-
Detection: After incubation, separate bound and free radioligand by rapid filtration. Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by non-linear regression analysis of the competition binding curves. Convert IC50 values to binding affinities (Ki) using the Cheng-Prusoff equation.
Table 1: Hypothetical Binding Affinity Profile of this compound
| Target | Radioligand | Ki (nM) - Hypothetical Data |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 150 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 85 |
| Serotonin Transporter (SERT) | [³H]Citalopram | 350 |
| 5-HT2A Receptor | [³H]Ketanserin | >1000 |
| D2 Receptor | [³H]Spiperone | >1000 |
Functional Activity at Primary Targets
Following the identification of binding targets, it is crucial to determine whether the compound acts as an agonist, antagonist, or modulator of these targets.
Experimental Protocol: Neurotransmitter Uptake/Release Assays
-
Cell Culture: Use cell lines stably expressing the human monoamine transporters (DAT, NET, SERT).
-
Uptake Assay: Pre-incubate the cells with varying concentrations of this compound, followed by the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine). Measure the amount of radioactivity taken up by the cells. A decrease in uptake indicates inhibitory activity.
-
Release Assay: Pre-load the cells with a radiolabeled neurotransmitter. Wash the cells and then incubate with varying concentrations of this compound. Measure the amount of radioactivity released into the supernatant. An increase in release suggests substrate-like activity.
-
Data Analysis: Calculate EC50 or IC50 values to quantify the potency of the compound in modulating transporter function.
dot
Caption: Workflow for Tier 1 in vitro characterization.
Off-Target Profiling
To assess the selectivity of the compound, it should be screened against a panel of G-protein coupled receptors (GPCRs) and ion channels.
Experimental Protocol: GPCR Functional Assays
-
Assay Platforms: Utilize cell-based functional assays that measure second messenger signaling, such as cyclic AMP (cAMP) accumulation for Gs and Gi-coupled receptors, or intracellular calcium flux for Gq-coupled receptors.[2][3][7][8][9]
-
Screening: Screen this compound at a fixed concentration (e.g., 10 µM) against a broad panel of GPCRs.
-
Follow-up: For any identified "hits," perform concentration-response curves to determine potency (EC50 or IC50).
Tier 2: In Vivo Pharmacological Evaluation
Compounds demonstrating promising in vitro activity and selectivity will advance to in vivo studies to assess their behavioral effects and pharmacokinetic properties.
Assessment of Antidepressant-like and Anxiolytic-like Activity
A series of well-validated behavioral models in rodents will be used to investigate the potential therapeutic effects of the compound.[5][6]
Experimental Protocol: Forced Swim Test (FST) - Antidepressant Model
-
Animals: Use male C57BL/6 mice.
-
Procedure: Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the test. Place each mouse in a cylinder of water for a 6-minute session.
-
Measurement: Record the duration of immobility during the last 4 minutes of the test.
-
Expected Outcome: A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Experimental Protocol: Elevated Plus Maze (EPM) - Anxiolytic Model
-
Animals: Use male Sprague-Dawley rats.
-
Procedure: Administer the compound or vehicle i.p. 30 minutes prior to the test. Place the rat in the center of an elevated plus-shaped maze with two open and two closed arms.
-
Measurement: Record the time spent in and the number of entries into the open and closed arms over a 5-minute period.
-
Expected Outcome: A significant increase in the time spent and entries into the open arms indicates an anxiolytic-like effect.
dot
Caption: Hypothesized signaling pathway leading to behavioral effects.
Pharmacokinetic and ADME-Tox Profiling
Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of the compound is critical for its development as a potential therapeutic.[4][10][11][12]
Table 2: Key In Vitro ADME-Tox Assays
| Assay | Purpose |
| Caco-2 Permeability | Predicts oral absorption.[4] |
| Plasma Protein Binding | Determines the extent of drug binding to plasma proteins. |
| Metabolic Stability (Liver Microsomes) | Assesses the rate of metabolism.[4] |
| CYP450 Inhibition | Identifies potential for drug-drug interactions.[4] |
| hERG Channel Assay | Screens for potential cardiotoxicity. |
| Ames Test | Evaluates mutagenic potential. |
Experimental Protocol: In Vivo Pharmacokinetics in Rodents
-
Dosing: Administer a single dose of this compound intravenously (i.v.) and orally (p.o.) to separate groups of rats.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Analysis: Quantify the concentration of the compound in plasma using LC-MS/MS.
-
Parameter Calculation: Determine key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).
Tier 3: Advanced Characterization and Safety Assessment
For compounds that exhibit a promising profile in Tier 1 and 2 studies, further investigation into their mechanism of action and potential for adverse effects is warranted.
Assessment of Abuse Potential
Given the structural similarity to phenethylamines, a preliminary assessment of abuse liability is essential.[13]
Experimental Protocol: Conditioned Place Preference (CPP)
-
Apparatus: Use a two-chamber apparatus with distinct visual and tactile cues.
-
Conditioning: On conditioning days, confine the animal to one chamber after administration of the compound and to the other chamber after vehicle administration.
-
Test Day: On the test day, allow the animal to freely explore both chambers in a drug-free state.
-
Measurement: Record the time spent in the drug-paired chamber.
-
Interpretation: A significant increase in time spent in the drug-paired chamber suggests rewarding properties and a potential for abuse.
Predictive Toxicology
In silico models can be employed to predict potential toxicities and guide further safety assessments.[1]
Table 3: In Silico Predictive Toxicology Models
| Model Type | Predicted Endpoint |
| QSAR Models | Carcinogenicity, Mutagenicity, Skin Sensitization |
| pkCSM | A web server for predicting ADMET properties.[14] |
| DILI (Drug-Induced Liver Injury) Prediction | Assesses potential for hepatotoxicity. |
Conclusion and Future Directions
This compound represents a promising, yet uncharacterized, chemical entity with a strong structural rationale for CNS activity. The multi-tiered experimental plan outlined in this guide provides a systematic and comprehensive approach to elucidate its pharmacological profile. The initial focus on monoamine transporter interactions, followed by in vivo behavioral and pharmacokinetic studies, will provide a robust dataset to evaluate its therapeutic potential for disorders such as depression and anxiety.
Should the compound demonstrate a favorable efficacy and safety profile, future research could focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity. Furthermore, more advanced in vivo models and neurochemical techniques, such as in vivo microdialysis, could be employed to further delineate its mechanism of action. The successful characterization of this compound could lead to the development of a novel class of therapeutics for CNS disorders, addressing a significant unmet medical need.
References
- 1. mdpi.com [mdpi.com]
- 2. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 3. marinbio.com [marinbio.com]
- 4. cellgs.com [cellgs.com]
- 5. Frontiers | Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology [frontiersin.org]
- 6. Frontiers | Encore: Behavioural animal models of stress, depression and mood disorders [frontiersin.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Discover Bioactive Small Molecules for ADME/Tox [sigmaaldrich.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Principles of laboratory assessment of drug abuse liability and implications for clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Review of isoxazole derivatives in drug discovery
An In-Depth Technical Guide to Isoxazole Derivatives in Drug Discovery
Authored by a Senior Application Scientist
Preamble: The Enduring Relevance of the Isoxazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that demonstrate a remarkable capacity to bind to a wide array of biological targets, leading to diverse pharmacological activities. The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a quintessential example of such a scaffold.[1][2] Its prevalence in FDA-approved therapeutics and numerous clinical candidates is a testament to its versatility.[3]
This guide moves beyond a simple catalog of activities. It is designed for the practicing researcher, offering a deeper understanding of the causality behind the isoxazole ring's utility. We will explore its fundamental physicochemical properties, dissect the key synthetic strategies that enable its chemical diversity, and examine its mechanisms of action across major therapeutic areas. By integrating detailed experimental protocols and structure-activity relationship (SAR) insights, this document serves as a practical and authoritative resource for professionals engaged in drug discovery and development.
The Isoxazole Core: Physicochemical Properties and Bioisosteric Logic
The utility of the isoxazole ring is not accidental; it stems from a unique combination of electronic and steric properties that influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][4] The arrangement of the nitrogen and oxygen atoms creates a distinct dipole moment and hydrogen bonding capability, making the nitrogen atom a primary hydrogen bond acceptor.[1]
One of the most powerful applications of the isoxazole scaffold is its role as a bioisostere , a chemical substituent that can replace another functional group without significantly altering the molecule's biological activity, while potentially improving its metabolic stability or potency. The isoxazole ring is frequently employed as a bioisosteric replacement for amide and ester groups.[5][6] This strategy is often successful because the isoxazole can mimic the steric profile and hydrogen bonding pattern of the original group, while introducing a rigid, aromatic character that can enhance target binding and resist metabolic degradation.
Data Presentation: Comparative Physicochemical Properties
The subtle difference in heteroatom position between isoxazole (1,2-oxazole) and its isomer oxazole (1,3-oxazole) leads to significant differences in their properties, a critical consideration in scaffold selection.
| Property | Isoxazole | Oxazole | Reference(s) |
| Structure | Oxygen and nitrogen atoms are adjacent (1,2-position) | Oxygen and nitrogen atoms are separated by a carbon (1,3-position) | [1] |
| pKa of conjugate acid | -3.0 | 0.8 | [1] |
| Dipole Moment | ~3.0 D | ~1.7 D | [1] |
| Hydrogen Bonding | The nitrogen atom is the primary hydrogen bond acceptor. | The nitrogen atom is the primary hydrogen bond acceptor. | [1] |
This comparison highlights that isoxazole is a significantly weaker base than oxazole, which can be advantageous for avoiding off-target interactions with physiological amines and improving cell permeability.
Synthetic Strategies: Building the Isoxazole Core
The ability to efficiently synthesize a diverse library of derivatives is fundamental to any drug discovery program. Fortunately, the isoxazole ring can be constructed through several robust and versatile chemical reactions.
The Cornerstone: 1,3-Dipolar Cycloaddition
The most prominent and powerful method for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[7][8][9] This reaction is highly efficient and allows for the regioselective formation of 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles, depending on the starting materials.[8][10]
The nitrile oxide dipole is typically generated in situ from an aldoxime precursor using a mild oxidant (like N-chlorosuccinimide or bleach) or from a hydroximoyl chloride with a base.[9][10]
Diagram: General Workflow for Isoxazole-Based Drug Discovery
The journey from concept to candidate for an isoxazole derivative follows a well-defined, iterative path.
Caption: Iterative workflow for the discovery and optimization of isoxazole drug candidates.
Other Synthetic Routes
While cycloaddition is dominant, other methods are also valuable. For instance, many isoxazole derivatives are synthesized starting from chalcones (α,β-unsaturated ketones).[11][12][13] These chalcones are reacted with hydroxylamine hydrochloride, often in the presence of a base, to cyclize into the corresponding isoxazole or isoxazoline ring.[12][14]
Pharmacological Activities & Core Mechanisms of Action
Isoxazole derivatives exhibit a vast spectrum of biological activities, a direct result of the scaffold's ability to be tailored for specific targets.[7][15][16]
Anti-Inflammatory Activity: COX-2 Inhibition
A prominent therapeutic application for isoxazoles is in anti-inflammatory drugs.[17] Several isoxazole-containing compounds, such as Valdecoxib and Parecoxib, are selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[7][18] The COX-2 enzyme is a key mediator in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins.[19] Selective inhibition of COX-2 over the related COX-1 isoform is desirable as it reduces the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[19] The isoxazole ring in these inhibitors plays a crucial role in orienting the molecule within the active site of the COX-2 enzyme.[18]
Diagram: Mechanism of COX-2 Inhibition by Isoxazole Derivatives
Caption: Selective inhibition of the COX-2 pathway by isoxazole-based NSAIDs.
Anticancer Activity: A Multifaceted Approach
Isoxazoles have emerged as a highly promising scaffold in oncology.[20][21] Their derivatives have been shown to exert anticancer effects through a variety of mechanisms, demonstrating the adaptability of the core structure.[22]
Key mechanisms include:
-
Tubulin Polymerization Inhibition : Some isoxazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[20][22][23]
-
Enzyme Inhibition : They can act as inhibitors of crucial signaling proteins like protein kinases, topoisomerase, and histone deacetylases (HDACs).[20][22]
-
HSP90 Inhibition : Several potent Heat Shock Protein 90 (HSP90) inhibitors, such as NVP-AUY922, are based on a 3,4,5-trisubstituted isoxazole scaffold.[7][23] HSP90 is a chaperone protein essential for the stability of many oncoproteins.[23]
-
Induction of Apoptosis : Many isoxazole compounds trigger programmed cell death in cancer cells through various signaling pathways.[20][22]
Antimicrobial and Antiviral Activity
The isoxazole ring is a core component of several clinically used antibacterial drugs, including Cloxacillin and Dicloxacillin.[3][24] These agents are part of the penicillin family and function by inhibiting bacterial cell wall synthesis. The bulky isoxazole substituent provides steric hindrance that protects the β-lactam ring from degradation by bacterial β-lactamase enzymes. Furthermore, novel isoxazole derivatives are continuously being explored for their activity against drug-resistant bacteria and various fungal strains.[11][12][25] Recent studies have also highlighted the potential of isoxazole-based molecules in targeting viral infections, including the Zika virus.[26]
Structure-Activity Relationship (SAR) Insights
The biological activity of an isoxazole derivative is critically dependent on the nature and position of the substituents on the ring.[27] SAR studies are essential for optimizing hit compounds into lead candidates.
-
Substitution Patterns : For many biological targets, the substitution pattern (e.g., 3,5-disubstituted vs. 3,4-disubstituted) dramatically impacts activity. For example, in certain antimitotic agents, 4,5-diarylisoxazoles showed greater activity than 3,4-diarylisoxazoles.[28]
-
Influence of Substituents : The electronic properties of the substituents are key. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, amino groups) on aryl rings attached to the isoxazole core can significantly modulate binding affinity and potency.[11][29] For example, in a series of antibacterial isoxazoles, activity was enhanced by the presence of methoxy or dimethyl amino groups on a C-5 phenyl ring and nitro or chloro groups on a C-3 phenyl ring.[11]
Field-Proven Experimental Protocols
To ensure trustworthiness and practical utility, this section provides detailed, self-validating methodologies for the synthesis and evaluation of isoxazole derivatives.
Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the synthesis of a 3-(4-bromophenyl)-5-(1-methyl-1H-pyrrol-2-yl)isoxazole, a key intermediate in the development of antiviral agents.[26]
Objective: To construct the isoxazole ring via cyclization of a chalcone derivative with hydroxylamine.
Methodology:
-
Step 1: Chalcone Synthesis.
-
To a solution of 1-(4-bromophenyl)ethan-1-one (1.0 eq) and 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in ethanol, add a 40% aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.
-
Causality: The base catalyzes a Claisen-Schmidt condensation between the ketone and aldehyde to form the α,β-unsaturated ketone (chalcone).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into ice-water and acidify with dilute HCl to precipitate the chalcone product. Filter, wash with water, and dry.
-
-
Step 2: Isoxazole Ring Formation.
-
Dissolve the chalcone from Step 1 (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.
-
Add sodium acetate (2.0 eq) to the mixture, followed by a small amount of glacial acetic acid.
-
Causality: Hydroxylamine reacts with the carbonyl of the chalcone, and the subsequent intramolecular cyclization and dehydration, facilitated by heat and acid, forms the stable aromatic isoxazole ring.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into cold water to precipitate the crude isoxazole product.
-
Filter the solid and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 3,5-disubstituted isoxazole.
-
-
Characterization:
-
Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Protocol 2: In Vitro Anti-Inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
This protocol is a standard in vivo method to evaluate the anti-inflammatory potential of newly synthesized compounds.[14][30]
Objective: To quantify the ability of a test compound to reduce acute inflammation in a rodent model.
Methodology:
-
Animal Acclimatization:
-
Use adult Wistar rats (150-200g). House them in standard conditions with free access to food and water for at least one week before the experiment.
-
Causality: Acclimatization minimizes stress-related physiological variations that could confound the results.
-
-
Grouping and Dosing:
-
Divide the animals into groups (n=6 per group):
-
Group I (Control): Vehicle only (e.g., 1% CMC solution).
-
Group II (Standard): Reference drug (e.g., Indomethacin or Nimesulide, 10 mg/kg, p.o.).
-
Group III, IV, etc. (Test): Test isoxazole derivative at various doses (e.g., 10, 20, 50 mg/kg, p.o.).
-
-
Administer the respective treatments orally 1 hour before inducing inflammation.
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Causality: Carrageenan is a phlogistic agent that induces a reproducible, acute inflammatory response characterized by edema (swelling).
-
-
Measurement and Data Analysis:
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group at each time point using the formula:
-
% Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100
-
Where V₀ is the initial paw volume and Vt is the paw volume at time t.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significance.
-
Conclusion and Future Perspectives
The isoxazole scaffold has solidified its position as a cornerstone in modern medicinal chemistry.[7][16] Its favorable physicochemical properties, synthetic tractability, and capacity to interact with a multitude of biological targets ensure its continued relevance.[15][24] Future trends will likely focus on the development of multi-targeted isoxazole derivatives that can address complex diseases like cancer or neurodegeneration through synergistic mechanisms.[7][15] Furthermore, the application of green chemistry principles and novel catalytic systems to isoxazole synthesis will enable the creation of more complex and diverse molecular libraries with greater efficiency and sustainability.[7][16] The journey of this remarkable heterocycle is far from over, and it will undoubtedly be at the heart of many therapeutic breakthroughs to come.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unimore.it [iris.unimore.it]
- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies [pubmed.ncbi.nlm.nih.gov]
- 21. Potential activities of isoxazole derivatives [wisdomlib.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. ijrrjournal.com [ijrrjournal.com]
- 26. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
(3-Phenyl-5-isoxazolyl)methanamine mechanism of action hypothesis
An In-depth Technical Guide to Investigating the Mechanism of Action of (3-Phenyl-5-isoxazolyl)methanamine: A Hypothesis-Driven Approach
PART 1: Core Hypothesis and Scientific Rationale
The Isoxazole Scaffold: A Precedent for Neurological Activity
The isoxazole ring is a five-membered heterocycle that is isosteric to a phenyl ring but possesses unique electronic properties, enabling it to act as a versatile pharmacophore. Its derivatives have demonstrated a remarkable breadth of pharmacological activities.[2][5] A significant body of research points to the potent effects of isoxazole-containing molecules on the CNS.
-
Glutamate Receptor Modulation: The compound that gives AMPA receptors their name is itself an isoxazole derivative (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), highlighting the fundamental connection between this scaffold and excitatory neurotransmission.[6] Studies have shown that various isoxazole derivatives can act as potent inhibitors or positive allosteric modulators of AMPA receptors, which are critical for synaptic plasticity and are implicated in pain and neurological disorders.[6][7][8] Furthermore, the naturally occurring isoxazole, ibotenic acid, is a potent agonist of NMDA and metabotropic glutamate receptors.[9]
-
GABA Receptor Interaction: Conversely, the isoxazole moiety is also found in compounds that target the primary inhibitory neurotransmitter system in the CNS. Muscimol, a psychoactive isoxazole from Amanita muscaria, is a potent GABA-A receptor agonist.[9] Other synthetic isoxazole derivatives have been developed as competitive antagonists of GABA receptors.[10][11][12]
Structural Rationale for the this compound Hypothesis
The structure of this compound contains two key features that suggest a high probability of interaction with neurotransmitter receptors:
-
The Phenyl Group: The presence of an aromatic ring is common in CNS-active drugs, often contributing to binding affinity through hydrophobic and π-stacking interactions within receptor pockets.
-
The Methanamine Group (-CH₂NH₂): The primary amine separated from the heterocyclic core by a methylene bridge is a classic pharmacophoric element. This flexible linker allows the basic amine to interact with acidic residues (e.g., aspartate, glutamate) that are frequently found in the binding sites of neurotransmitter receptors.
Primary Hypothesis
Based on the established neuroactivity of the isoxazole scaffold and the specific structural motifs of the target molecule, we hypothesize that:
Primary Hypothesis: this compound functions as a modulator of central nervous system neurotransmission, primarily by interacting with either excitatory ionotropic glutamate receptors (e.g., AMPA) or inhibitory GABA-A receptors.
This modulation could be agonistic, antagonistic, or allosteric in nature. The following experimental plan is designed to systematically test this hypothesis and characterize the nature of the interaction.
PART 2: A Phased Experimental Workflow for Hypothesis Validation
To rigorously test our hypothesis, we propose a multi-phased approach that progresses from initial screening to detailed mechanistic studies. This structure ensures that resources are used efficiently, with each phase informing the next.
Caption: A three-phased workflow for elucidating the mechanism of action.
Phase 1: Initial Screening and Target Identification
The objective of this phase is to rapidly determine if this compound binds to our primary hypothesized targets and to assess its initial functional activity.
Causality: Before assessing function, it is crucial to establish a direct physical interaction. Radioligand binding assays are a gold-standard method to determine the affinity of a test compound for a specific receptor. We will test for competitive binding at AMPA and GABA-A receptors.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize rat cortical tissue or membranes from cell lines expressing the receptor of interest (e.g., HEK293 cells expressing GluA2 or GABA-A α1β2γ2 subunits) in ice-cold buffer.
-
Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands.
-
Resuspend the final membrane pellet in the assay buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add membrane preparation, assay buffer, and a known concentration of a specific radioligand (e.g., [³H]AMPA for AMPA receptors, [³H]Muscimol or [³H]Flunitrazepam for GABA-A receptors).
-
Non-Specific Binding Wells: Add the same components as total binding wells, plus a high concentration of a known, non-labeled competitor (e.g., L-glutamate for AMPA, GABA for GABA-A) to saturate the receptors.
-
Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of this compound.
-
-
Incubation & Harvesting:
-
Incubate the plate at a defined temperature (e.g., 4°C or room temperature) for a set time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the membranes (and any bound radioligand) while unbound ligand passes through.
-
Wash the filters quickly with ice-cold buffer.
-
-
Quantification & Analysis:
-
Place the filter discs into scintillation vials with scintillation fluid.
-
Measure radioactivity using a liquid scintillation counter.
-
Calculate specific binding = (Total Binding) - (Non-Specific Binding).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently calculate the binding affinity (Ki).
-
Data Presentation:
| Target Receptor | Radioligand | Test Compound Ki (nM) |
| AMPA | [³H]AMPA | Experimental Result |
| GABA-A (Agonist Site) | [³H]Muscimol | Experimental Result |
| GABA-A (BZD Site) | [³H]Flunitrazepam | Experimental Result |
A significant Ki value (<10 µM) would warrant progression to functional assays for that target.
Phase 2: Electrophysiological Characterization
Causality: A positive binding result must be correlated with a functional effect on the receptor's ion channel activity. Whole-cell patch-clamp electrophysiology provides the highest resolution for characterizing changes in receptor currents, kinetics, and mode of action (e.g., agonist, antagonist, allosteric modulator).[7][13]
Protocol: Electrophysiological Recording on HEK293 Cells
-
Cell Culture:
-
Culture HEK293 cells stably or transiently expressing the receptor subunit combination of interest (identified in Phase 1) on glass coverslips.
-
-
Recording Setup:
-
Transfer a coverslip to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external recording solution.
-
Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ and fill with an internal pipette solution.
-
-
Whole-Cell Configuration:
-
Approach a single cell with the recording pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal").
-
Apply gentle suction to rupture the cell membrane beneath the pipette tip, achieving the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Drug Application:
-
Establish a baseline current by applying a known agonist for the receptor (e.g., Glutamate for AMPA, GABA for GABA-A) using a rapid perfusion system.
-
To test for agonism: Apply this compound alone and measure any induced current.
-
To test for antagonism: Co-apply the known agonist with varying concentrations of this compound and measure the inhibition of the agonist-induced current.[14]
-
To test for allosteric modulation: Pre-apply this compound, followed by co-application with a sub-maximal concentration of the agonist, and measure potentiation or inhibition of the current.
-
-
Data Analysis:
-
Measure the peak amplitude of the elicited currents.
-
For antagonists, calculate the percent inhibition at each concentration and determine the IC₅₀.
-
For agonists, determine the EC₅₀ (concentration for 50% maximal effect).
-
Analyze changes in receptor kinetics, such as deactivation and desensitization rates.[8][13]
-
Caption: Hypothesized pathway of competitive antagonism at an AMPA receptor.
Phase 3: In Vivo and Behavioral Analysis
Causality: Demonstrating a mechanism at the cellular level is critical, but its therapeutic relevance depends on the compound's ability to reach its target in a living organism and elicit a physiological response. This phase assesses brain penetrance and tests for a predictable behavioral outcome based on the in vitro findings.
Protocol: Mouse Brain Penetrance Study
-
Compound Administration: Administer this compound to a cohort of mice via a relevant route (e.g., intravenous or intraperitoneal).
-
Sample Collection: At specified time points (e.g., 15, 30, 60, 120, 240 minutes), collect blood samples and euthanize the animals to harvest brain tissue.
-
Sample Processing: Separate plasma from blood. Homogenize the brain tissue.
-
Quantification: Use a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to accurately quantify the concentration of the compound in both plasma and brain homogenate samples.
-
Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. A Kp value > 0.5-1.0 is generally indicative of good CNS penetration.
Causality: The choice of behavioral model must be logically derived from the in vitro mechanism.
-
If the compound is an AMPA receptor antagonist or GABA-A receptor positive modulator , it would be predicted to have anticonvulsant, anxiolytic, or sedative effects.
-
If the compound is an AMPA receptor positive modulator or GABA-A receptor antagonist , it might have pro-convulsant or stimulant effects.
Protocol Example: Pentylenetetrazol (PTZ)-Induced Seizure Model (for predicted anticonvulsant activity)
-
Animal Dosing: Administer vehicle or varying doses of this compound to different groups of mice.
-
Seizure Induction: After a time interval determined by the PK study (to ensure peak brain concentration), administer a sub-convulsive or convulsive dose of PTZ, a known GABA-A antagonist.
-
Observation: Observe the animals for a set period (e.g., 30 minutes) and score the severity of seizures using a standardized scale (e.g., the Racine scale). Key metrics include the latency to the first seizure and the percentage of animals protected from tonic-clonic seizures.
-
Analysis: Compare the seizure scores and latencies between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA). A significant increase in seizure latency or reduction in seizure severity would support the hypothesized anticonvulsant mechanism of action.
PART 3: Conclusion and Future Directions
This guide outlines a systematic, hypothesis-driven approach to elucidating the mechanism of action of this compound. By progressing from in vitro binding and functional assays to in vivo physiological validation, this workflow provides a robust framework for generating a comprehensive pharmacological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. ijpca.org [ijpca.org]
- 6. A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor [mdpi.com]
- 7. cris.huji.ac.il [cris.huji.ac.il]
- 8. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 10. 4,5-Substituted 3-Isoxazolols with Insecticidal Activity Act as Competitive Antagonists of Housefly GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchmap.jp [researchmap.jp]
- 12. A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Detailed synthesis protocol for (3-Phenyl-5-isoxazolyl)methanamine
Application Note & Protocol
Topic: Detailed Synthesis Protocol for (3-Phenyl-5-isoxazolyl)methanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Synthesis of a Privileged Medicinal Chemistry Scaffold
This compound is a primary amine featuring a 3-phenyl-isoxazole core. This heterocyclic motif is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[1] The isoxazole ring system offers a unique combination of electronic properties and structural rigidity, making it an attractive building block for designing novel therapeutic agents targeting a wide range of diseases.[1][2]
This document provides a detailed, field-proven protocol for the synthesis of this compound. The chosen synthetic strategy is a robust, multi-step pathway designed for clarity, reliability, and scalability. It proceeds via the formation of a key intermediate, (3-Phenylisoxazol-5-yl)methanol, followed by its conversion to a halide and subsequent transformation into the target primary amine using the classic Gabriel synthesis. This method is favored for its high efficiency in converting primary alkyl halides to primary amines while avoiding the common issue of over-alkylation.[3][4]
We will first detail the construction of the isoxazole ring, followed by the functional group interconversion to install the aminomethyl moiety. Each step is accompanied by an explanation of the underlying chemical principles, ensuring the researcher can not only execute the protocol but also understand the causality behind each experimental choice.
Overall Reaction Scheme
The synthesis is accomplished in three primary stages:
-
[3+2] Cycloaddition: Formation of the isoxazole ring system to create (3-Phenylisoxazol-5-yl)methanol.
-
Halogenation: Conversion of the primary alcohol to a more reactive primary alkyl chloride.
-
Gabriel Amination: Transformation of the alkyl chloride into the target primary amine, this compound.
Caption: Overall three-stage synthetic workflow.
Part 1: Synthesis of (3-Phenylisoxazol-5-yl)methanol
This initial stage constructs the core heterocyclic structure through a [3+2] cycloaddition reaction. An in situ generated nitrile oxide (from benzaldoxime) reacts with an alkyne (propargyl alcohol) to form the 3,5-disubstituted isoxazole ring.
Mechanism and Scientific Rationale
The key transformation is the 1,3-dipolar cycloaddition.
-
Nitrile Oxide Formation: Benzaldoxime is first converted to the corresponding hydroximoyl chloride using N-chlorosuccinimide (NCS). Subsequent treatment with a base like potassium carbonate (K₂CO₃) facilitates an elimination reaction to generate the highly reactive phenylnitrile oxide dipole.
-
Cycloaddition: The phenylnitrile oxide rapidly undergoes a concerted [3+2] cycloaddition with the triple bond of propargyl alcohol. This reaction is highly regioselective, yielding the 3,5-disubstituted isoxazole. The use of a copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like L-ascorbic acid, can accelerate this cycloaddition step.[5]
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Benzaldoxime | 121.14 | 5.00 g | 41.3 | 1.0 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - | - |
| N-Chlorosuccinimide (NCS) | 133.45 | 6.10 g | 45.7 | 1.1 |
| Propargyl Alcohol | 56.06 | 2.78 g | 49.6 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 6.28 g | 45.5 | 1.1 |
| Copper(II) Sulfate Pentahydrate | 249.69 | 0.62 g | 2.48 | 0.06 |
| L-Ascorbic Acid | 176.12 | 1.75 g | 9.92 | 0.24 |
Step-by-Step Protocol
-
Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add benzaldoxime (5.00 g, 41.3 mmol) and dissolve it in N,N-dimethylformamide (20 mL).
-
Chlorination: In a single portion, add N-chlorosuccinimide (6.10 g, 45.7 mmol) to the solution. Stir the mixture at room temperature. The reaction is mildly exothermic.
-
Cycloaddition: After stirring for 20-30 minutes, add propargyl alcohol (2.78 g, 49.6 mmol), followed by copper(II) sulfate pentahydrate (0.62 g, 2.48 mmol) and L-ascorbic acid (1.75 g, 9.92 mmol).
-
Base Addition: Add a solution of potassium carbonate (6.28 g, 45.5 mmol) in a minimal amount of water (approx. 10 mL) dropwise to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Workup: Once the reaction is complete, pour the mixture into 150 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (eluting with a gradient of 10% to 40% ethyl acetate in hexane) to yield (3-Phenylisoxazol-5-yl)methanol as a solid.[5][6]
Part 2: Synthesis of (3-Phenyl-5-isoxazolyl)methyl Chloride
The hydroxyl group of the alcohol is a poor leaving group. To facilitate the subsequent nucleophilic substitution, it is converted into a good leaving group, in this case, a chloride, using thionyl chloride (SOCl₂).
Mechanism and Scientific Rationale
The reaction of an alcohol with thionyl chloride proceeds via the formation of a chlorosulfite intermediate. The chloride ion then attacks the carbon atom in an S_N2 fashion, displacing the leaving group (which decomposes into SO₂ and Cl⁻), leading to the formation of the alkyl chloride with minimal side products. Pyridine or another base is often added to neutralize the HCl generated during the reaction.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| (3-Phenylisoxazol-5-yl)methanol | 175.18 | 4.00 g | 22.8 | 1.0 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| Thionyl Chloride (SOCl₂) | 118.97 | 2.0 mL | 27.4 | 1.2 |
| Pyridine | 79.10 | 2.2 mL | 27.4 | 1.2 |
Step-by-Step Protocol
-
Setup: In a 100 mL round-bottomed flask under an inert atmosphere (nitrogen or argon), dissolve (3-Phenylisoxazol-5-yl)methanol (4.00 g, 22.8 mmol) in dry dichloromethane (50 mL).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add pyridine (2.2 mL, 27.4 mmol) followed by the dropwise addition of thionyl chloride (2.0 mL, 27.4 mmol). Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly pouring it over 50 g of crushed ice. Transfer the mixture to a separatory funnel and separate the layers.
-
Purification: Wash the organic layer sequentially with 1M HCl (20 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL), and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (3-Phenyl-5-isoxazolyl)methyl chloride, which can often be used in the next step without further purification.
Part 3: Gabriel Synthesis of this compound
This final stage employs the Gabriel synthesis, a reliable method for preparing primary amines from primary alkyl halides. It involves two key steps: the N-alkylation of potassium phthalimide and the subsequent cleavage of the phthalimide group to release the free amine.[7]
Mechanism and Scientific Rationale
-
S_N2 Alkylation: Phthalimide is readily deprotonated by a base to form the phthalimide anion, a potent nucleophile. This anion attacks the primary alkyl chloride in a classic S_N2 reaction. The steric bulk and electronic nature of the phthalimide prevent the over-alkylation that plagues direct amination with ammonia.[4]
-
Hydrazinolysis (Ing-Manske Procedure): The resulting N-alkylphthalimide is treated with hydrazine (N₂H₄). Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable five-membered phthalhydrazide precipitate and liberates the desired primary amine.[8][9] This method is preferred over acidic or basic hydrolysis due to its milder, neutral conditions.[9]
Caption: Workflow for the two-stage Gabriel Synthesis.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount (based on 22.8 mmol theory) | Moles (mmol) | Equiv. |
| (3-Phenyl-5-isoxazolyl)methyl Chloride | 193.63 | 4.41 g | 22.8 | 1.0 |
| Potassium Phthalimide | 185.22 | 4.64 g | 25.1 | 1.1 |
| N,N-Dimethylformamide (DMF) | - | 40 mL | - | - |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 2.5 mL | ~51.5 | ~2.2 |
| Ethanol (95%) | - | 60 mL | - | - |
Step-by-Step Protocol
-
N-Alkylation:
-
To a 100 mL flask, add (3-Phenyl-5-isoxazolyl)methyl chloride (4.41 g, 22.8 mmol), potassium phthalimide (4.64 g, 25.1 mmol), and dry DMF (40 mL).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into 200 mL of vigorously stirred cold water.
-
The N-(3-Phenylisoxazol-5-ylmethyl)phthalimide intermediate will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
-
Hydrazinolysis:
-
Suspend the dried phthalimide intermediate in ethanol (60 mL) in a 250 mL round-bottomed flask.
-
Add hydrazine hydrate (2.5 mL, ~51.5 mmol) to the suspension.
-
Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude amine.
-
-
Final Purification:
-
Dissolve the crude residue in dichloromethane (50 mL) and wash with water (20 mL).
-
Extract the aqueous layer with more DCM (2 x 20 mL).
-
Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography or crystallization if necessary.
-
Alternative Strategy: Reductive Amination
As an alternative to the Gabriel synthesis, the target amine can be prepared via reductive amination of 3-phenyl-5-isoxazolecarboxaldehyde. This modern approach combines the formation of an imine and its reduction in a single pot.[10][11]
-
Oxidation: The intermediate (3-Phenylisoxazol-5-yl)methanol is oxidized to 3-phenyl-5-isoxazolecarboxaldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Reductive Amination: The aldehyde is then dissolved in a solvent like methanol, and an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) is added, followed by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[10][11] These reducing agents are selective for the protonated imine (iminium ion) over the aldehyde, which is crucial for high yields.[11]
Safety Precautions
-
Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas. Handle only in a well-ventilated fume hood. Wear appropriate PPE, including gloves, lab coat, and safety goggles.
-
Hydrazine Hydrate (N₂H₄·H₂O): Toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood. Avoid contact with skin and eyes.
-
N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.
-
General Precautions: Perform all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE) at all times.
References
- 1. 3-Phenyl-isoxazol-5-YL-methylamine | Benchchem [benchchem.com]
- 2. Synthesis of new 3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)-amino] substituted 4(3H)-quinazolinone derivatives with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. (3-Phenylisoxazol-5-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectjournals.com [connectjournals.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. rsc.org [rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
1,3-dipolar cycloaddition reactions for isoxazole synthesis
An Application Guide to the Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in numerous FDA-approved drugs and its versatile chemical properties.[1][2][3] The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne stands as the most robust and widely utilized method for its construction.[4] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols for various synthetic strategies, and explains the critical parameters that govern reaction outcomes, particularly regioselectivity.
Introduction: The Significance of the Isoxazole Moiety
Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. This arrangement imparts unique physicochemical properties, including the ability to act as hydrogen bond acceptors and engage in π-π stacking interactions.[3][5] Consequently, the isoxazole core is a cornerstone in drug design, found in a wide spectrum of therapeutic agents such as the anti-inflammatory drug Valdecoxib, the antibiotic Sulfamethoxazole, and the antirheumatic agent Leflunomide.[2][6][7] The broad biological activities associated with isoxazole derivatives—including anticancer, antimicrobial, and anti-inflammatory effects—drive the continued development of efficient and selective synthetic methodologies.[1][8]
The premier synthetic route to the isoxazole core is the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[9] This reaction is highly efficient and modular, allowing for diverse substituent patterns. The primary challenge and area of innovation in this field lie in the generation of the transient nitrile oxide species and the control of regioselectivity in the cycloaddition step.
Theoretical Framework: The [3+2] Cycloaddition Mechanism
The 1,3-dipolar cycloaddition is a pericyclic reaction that proceeds through a concerted, six-electron transition state, forming a five-membered heterocyclic ring in a single step.[10] In the context of isoxazole synthesis, the reaction involves the combination of a nitrile oxide (R-C≡N⁺-O⁻) and an alkyne (R'-C≡C-R'').
The Critical Role of the Nitrile Oxide
Nitrile oxides are highly reactive and unstable intermediates. For this reason, they are almost exclusively generated in situ from stable precursors immediately before or during the cycloaddition.[11] The choice of precursor and the method of generation are pivotal to the success of the synthesis. The two most prevalent strategies are:
-
Oxidation of Aldoximes: This is the most common and versatile method, where an aldoxime (R-CH=NOH) is oxidized to the corresponding nitrile oxide. A wide array of oxidants has been developed for this purpose.[12]
-
Dehydrohalogenation of Hydroximoyl Halides: This classic method involves treating a hydroximoyl halide (e.g., R-C(Cl)=NOH) with a base to eliminate HCl and form the nitrile oxide.[5][13]
Controlling Regioselectivity: The 3,5- vs. 3,4-Dilemma
When using a terminal alkyne (R-C≡C-H), the cycloaddition can result in two different regioisomers: the 3,5-disubstituted or the 3,4-disubstituted isoxazole. The outcome is dictated by the reaction conditions, a key insight for rational molecular design.
-
Thermal and Copper-Catalyzed Reactions: These conditions are governed by frontier molecular orbital (FMO) theory. The reaction typically favors the isomer where the largest orbital coefficient of the dipole's highest occupied molecular orbital (HOMO) aligns with the largest coefficient of the dipolarophile's lowest unoccupied molecular orbital (LUMO). For most nitrile oxides and terminal alkynes, this leads predominantly to the 3,5-disubstituted isoxazole.[13]
-
Ruthenium-Catalyzed Reactions: Ruthenium catalysts reverse the conventional regioselectivity, providing a powerful tool to access 3,4-disubstituted isoxazoles.[14][15] The mechanism is believed to involve the formation of a ruthenium-vinylidene intermediate, which alters the electronic nature of the alkyne and directs the nitrile oxide to add in the opposite orientation.[16][17]
// Nodes Reactants [label="R¹-CNO + R²-C≡CH", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Thermal [label="Thermal or\nCu(I) Catalysis", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Ruthenium [label="Ru(II) Catalysis", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product35 [label="3,5-Disubstituted Isoxazole\n(Major Product)", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product34 [label="3,4-Disubstituted Isoxazole\n(Major Product)", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reactants -> Thermal [color="#5F6368"]; Thermal -> Product35 [label="FMO Control", color="#5F6368"]; Reactants -> Ruthenium [color="#5F6368"]; Ruthenium -> Product34 [label="Catalyst Control", color="#5F6368"]; } diagram Caption: Catalyst-dependent control of regioselectivity.
Application Protocols
The following protocols are presented as robust starting points. Researchers should perform small-scale optimization for novel substrates.
Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via Oxidation of Aldoximes with PIFA
This protocol details a common method using [bis(trifluoroacetoxy)iodo]benzene (PIFA), a hypervalent iodine reagent, for the in situ generation of nitrile oxides from aldoximes, leading to 3,5-disubstituted isoxazoles.[18]
Rationale: Hypervalent iodine reagents are favored for their mild reaction conditions and high efficiency, often proceeding at room temperature with minimal side products. This method is exemplary of a standard thermal cycloaddition where FMO theory predicts the 3,5-regioisomer.
Materials:
-
Substituted Aldoxime (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or a Methanol/Water mixture (e.g., 5:1)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a solution of the alkyne (e.g., 0.5 mmol) and the aldoxime (e.g., 0.75 mmol) in 5 mL of DCM in a round-bottom flask, add PIFA (0.75 mmol) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material (aldoxime) is consumed (typically 2-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 3,5-disubstituted isoxazole.
Troubleshooting:
-
Low Yield: If the reaction is sluggish, gentle heating (e.g., 40 °C) may be beneficial. Ensure the PIFA is of high quality, as it can decompose on storage.
-
Side Products: The primary side reaction is the dimerization of the nitrile oxide to form a furoxan. Using a slight excess of the alkyne can help trap the nitrile oxide as it forms, minimizing dimerization.
Protocol 2: Ruthenium-Catalyzed Synthesis of 3,4-Disubstituted Isoxazoles
This protocol employs a ruthenium catalyst to achieve the "reversed" regioselectivity, providing access to the valuable 3,4-disubstituted isoxazole isomer.[14][15]
Rationale: The use of a specific ruthenium catalyst, such as [CpRuCl(cod)], fundamentally alters the reaction pathway compared to thermal methods. This catalytic cycle provides a synthetic advantage by overriding the inherent electronic preferences of the reactants, showcasing how catalyst choice directly dictates molecular architecture.
Materials:
-
Substituted Hydroximoyl Chloride (1.2-1.5 equiv)
-
Terminal Alkyne (1.0 equiv)
-
Ruthenium Catalyst: [CpRuCl(cod)] (Cyclopentadienyl)(cyclooctadiene)ruthenium(II) chloride (3-10 mol%)
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.2-1.5 equiv)
-
Anhydrous Solvent: 1,4-Dioxane or Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Precursor Preparation: The nitrile oxide is generated in situ from a hydroximoyl chloride and a non-coordinating base (DIPEA).
-
Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), add the alkyne (1.0 equiv), hydroximoyl chloride (1.2 equiv), and [CpRuCl(cod)] (5 mol%) to a flask containing anhydrous 1,4-dioxane (to achieve a concentration of 0.1-0.4 M).
-
Initiation: Add DIPEA (1.2 equiv) to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Directly purify the residue by flash column chromatography on silica gel to isolate the 3,4-disubstituted isoxazole.
Troubleshooting:
-
Poor Regioselectivity: The choice of catalyst is crucial. Pentamethylcyclopentadienyl (Cp) based ruthenium catalysts, [CpRuCl], often favor the 3,5-isomer, whereas the less sterically hindered Cp-based catalysts like [CpRuCl(cod)] are required for the 3,4-isomer.[14]
-
Catalyst Inactivity: Ensure the use of anhydrous solvents and an inert atmosphere, as moisture and oxygen can deactivate the catalyst.
Data Summary: Comparison of Methodologies
The following table summarizes typical conditions and outcomes for the synthesis of isoxazoles from terminal alkynes, highlighting the critical role of the chosen methodology in determining the product's structure.
| Feature | Protocol 1: Thermal/Oxidative | Protocol 2: Ruthenium-Catalyzed |
| Nitrile Oxide Source | Aldoxime | Hydroximoyl Chloride |
| Key Reagent | Oxidant (e.g., PIFA, NCS, Oxone) | [CpRuCl(cod)] |
| Typical Base | Often not required, or mild base | DIPEA |
| Temperature | Room Temperature to 40 °C | Room Temperature |
| Major Regioisomer | 3,5-disubstituted | 3,4-disubstituted |
| Key Advantage | Wide availability of aldoximes | Access to less common regioisomer |
| Key Consideration | Potential for nitrile oxide dimerization | Requires inert atmosphere, catalyst cost |
Conclusion
The 1,3-dipolar cycloaddition is a powerful and versatile strategy for the synthesis of isoxazoles. Mastery of this reaction requires a deep understanding of the methods for generating the reactive nitrile oxide intermediate and, crucially, the factors that control regioselectivity. By selecting the appropriate conditions—thermal versus catalytic—chemists can selectively access either the 3,5- or 3,4-disubstituted isoxazole isomers. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully apply this chemistry in the pursuit of novel molecules for drug discovery and materials science.
References
- 1. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 11. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 14. Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel valdecoxib derivatives by ruthenium(ii)-promoted 1,3-dipolar cycloaddition of nitrile oxides with alkynes – synthesis and COX-2 inhibition activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. sciforum.net [sciforum.net]
Harnessing the (3-Phenyl-5-isoxazolyl)methanamine Scaffold: A Guide to the Synthesis and Evaluation of Novel Anticancer Agents
Introduction: The Isoxazole Moiety as a Privileged Scaffold in Oncology
The isoxazole ring system is a cornerstone in medicinal chemistry, recognized for its versatile synthetic accessibility and its presence in a multitude of biologically active compounds.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological targets, making it a "privileged scaffold" in the design of novel therapeutics.[1] Within the realm of oncology, isoxazole derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of anticancer activities.[3] These derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of key enzymes like aromatase and topoisomerase, and disruption of tubulin polymerization.[3] This guide focuses on the strategic application of a specific, yet versatile building block, (3-Phenyl-5-isoxazolyl)methanamine , as a starting point for the generation of novel anticancer drug candidates. We will explore rational synthetic derivatization strategies, provide detailed protocols for biological evaluation, and discuss the elucidation of their mechanism of action.
Part 1: Synthetic Strategies for Library Generation
The primary amino group of this compound offers a convenient handle for a variety of chemical modifications, allowing for the creation of a diverse library of compounds for screening. The two primary strategies we will focus on are amide bond formation and reductive amination.
Amide Coupling: Expanding Chemical Diversity
Amide bond formation is a robust and widely used reaction in medicinal chemistry. By coupling this compound with a diverse range of carboxylic acids, a vast chemical space can be explored. The choice of carboxylic acid should be guided by principles of drug design, including the introduction of functionalities known to interact with cancer-related targets, modulation of physicochemical properties, and exploration of structure-activity relationships (SAR).
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a standard procedure for the synthesis of amide derivatives from this compound and a selected carboxylic acid using HATU as the coupling agent.[4]
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired amide derivative.
Reductive Amination: Introducing Flexibility
Reductive amination provides a means to introduce a variety of alkyl or aryl groups at the nitrogen atom, creating secondary amines. This can be crucial for modulating the basicity of the amine and for introducing different steric and electronic features.
Protocol 2: General Procedure for Reductive Amination
This protocol outlines a one-pot procedure for the synthesis of secondary amine derivatives from this compound and an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DCE, add the aldehyde or ketone (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired secondary amine.
Exploring Structure-Activity Relationships (SAR) and Bioisosteric Replacements
Systematic modification of the this compound scaffold is crucial for understanding its SAR. Key areas for modification include:
-
The Phenyl Ring: The phenyl group at the 3-position can be substituted with various electron-donating or electron-withdrawing groups to probe electronic effects. Furthermore, bioisosteric replacement of the phenyl ring with other aromatic or saturated ring systems can improve physicochemical properties and potentially alter biological activity.[5][6][7] For instance, replacing the phenyl ring with a pyridine or pyrimidine can increase polarity and reduce metabolic susceptibility.[6]
-
The Amine Substituent: As explored in the derivatization strategies, the nature of the group attached to the methanamine nitrogen is a critical determinant of activity. The introduction of rigid or flexible linkers, as well as pharmacophoric groups from known anticancer agents, can lead to potent compounds.
Part 2: Biological Evaluation of Novel Derivatives
A tiered screening approach is recommended for the biological evaluation of the synthesized library of this compound derivatives.
Primary Screening: In Vitro Cytotoxicity Assays
The initial step is to assess the general cytotoxicity of the compounds against a panel of human cancer cell lines. The MTT assay is a widely used, reliable, and cost-effective method for this purpose.[8][9][10]
Protocol 3: MTT Assay for Cytotoxicity Screening [8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA.
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO (stock solutions).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO at the same final concentration) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting a dose-response curve.
Data Presentation: Cytotoxicity Profile
| Compound ID | Cancer Cell Line 1 (IC₅₀, µM) | Cancer Cell Line 2 (IC₅₀, µM) | Non-Cancerous Cell Line (IC₅₀, µM) | Selectivity Index (SI)* |
| Derivative 1 | 15.2 | 20.5 | >100 | >6.5 |
| Derivative 2 | 2.8 | 5.1 | 50.3 | 17.9 |
| Positive Control | 1.2 | 2.5 | 10.8 | 9.0 |
*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells
Secondary Screening and Mechanism of Action (MoA) Studies
Compounds that exhibit potent and selective cytotoxicity in the primary screen should be advanced to secondary screening to elucidate their mechanism of action. Based on the known activities of isoxazole derivatives, several key cellular targets and pathways should be investigated.[3]
Visualizing the Workflow for Anticancer Agent Development
Caption: Workflow for developing anticancer agents from this compound.
Protocol 4: HSP90 Inhibition Assay
Heat shock protein 90 (HSP90) is a molecular chaperone that is often overexpressed in cancer cells and is crucial for the stability of many oncoproteins.[12] Isoxazole derivatives have been identified as HSP90 inhibitors.[3]
-
Western Blot Analysis of Client Proteins: A common method to assess HSP90 inhibition in cells is to measure the degradation of its client proteins (e.g., Akt, Raf-1, HER2).[13]
-
Procedure: Treat cancer cells with the test compound for 24-48 hours. Lyse the cells and perform Western blotting using specific antibodies against HSP90 client proteins. A decrease in the levels of these proteins indicates HSP90 inhibition.[13]
-
-
ATPase Activity Assay: HSP90's chaperone function is ATP-dependent. The inhibitory effect on its ATPase activity can be measured using a malachite green-based colorimetric assay that detects the release of inorganic phosphate.[14][15]
-
Procedure: In a 96-well plate, incubate purified HSP90 protein with the test compound at various concentrations. Initiate the reaction by adding ATP. After incubation, add malachite green reagent and measure the absorbance at 620 nm.[15]
-
Protocol 5: Tubulin Polymerization Assay
Disruption of microtubule dynamics is a clinically validated anticancer strategy. Isoxazole-containing compounds have been shown to interfere with tubulin polymerization.[3]
-
In Vitro Tubulin Polymerization Assay: This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.[16]
-
Procedure: Use a commercially available kit containing purified tubulin and a fluorescent reporter.[16] In a 96-well plate, mix the tubulin with the test compound and a polymerization-inducing buffer containing GTP. Monitor the increase in fluorescence over time at 37°C using a fluorescence plate reader.[17] Inhibitors of polymerization will show a reduced rate and extent of fluorescence increase, while stabilizers will enhance it.
-
Protocol 6: Kinase Inhibition Assays
Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. Many anticancer drugs are kinase inhibitors.[18]
-
In Vitro Kinase Inhibition Assay: These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.[19][20]
-
Procedure: Utilize a commercially available assay kit (e.g., ADP-Glo™). In a 384-well plate, incubate the target kinase with the test compound. Initiate the reaction by adding ATP and the specific substrate. After incubation, add a reagent that detects the amount of ADP produced (luminescence-based). The luminescence signal is inversely proportional to kinase inhibition.[19]
-
Visualizing a Potential Signaling Pathway
Caption: Potential mechanism of action via HSP90 inhibition.
Conclusion
This compound represents a valuable and versatile starting material for the development of novel anticancer agents. Its amenability to straightforward chemical derivatization allows for the creation of large and diverse compound libraries. A systematic approach to biological evaluation, beginning with broad cytotoxicity screening and progressing to targeted mechanism of action studies, is essential for identifying promising lead compounds. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively harness the potential of this privileged isoxazole scaffold in the ongoing search for more effective cancer therapies.
References
- 1. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espublisher.com [espublisher.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. atcc.org [atcc.org]
- 11. benchchem.com [benchchem.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Video: Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
- 16. universalbiologicals.com [universalbiologicals.com]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. benchchem.com [benchchem.com]
- 20. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: Synthesis of Novel Anti-Inflammatory Compounds from (3-Phenyl-5-isoxazolyl)methanamine
Abstract
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of several successful anti-inflammatory drugs.[1][2] This document provides a comprehensive guide for the synthesis and preclinical evaluation of novel anti-inflammatory agents derived from (3-Phenyl-5-isoxazolyl)methanamine. We present a robust synthetic strategy centered on the derivatization of the primary amine to generate a library of amide and sulfonamide analogs. Detailed, step-by-step protocols for synthesis, purification, and characterization are provided. Furthermore, this guide outlines a suite of in vitro assays to establish the anti-inflammatory profile of these novel compounds, including cyclooxygenase (COX) and lipoxygenase (LOX) inhibition, nitric oxide (NO) scavenging, and suppression of pro-inflammatory cytokines (TNF-α and IL-6). This integrated approach of chemical synthesis and biological screening is designed to accelerate the discovery of new chemical entities for the treatment of inflammatory disorders.
Introduction: The Isoxazole Moiety in Anti-Inflammatory Drug Discovery
The five-membered isoxazole ring is a versatile heterocyclic motif that has garnered significant attention in drug discovery due to its favorable physicochemical properties and diverse biological activities.[2] Notably, isoxazole-containing compounds have demonstrated potent anti-inflammatory effects, often attributed to their ability to inhibit key enzymes in the inflammatory cascade.[3][4] Marketed non-steroidal anti-inflammatory drugs (NSAIDs) such as Valdecoxib, a selective COX-2 inhibitor, feature the isoxazole core, highlighting its clinical relevance.[5] The mechanism of action for many isoxazole-based anti-inflammatory agents involves the modulation of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[2]
This compound is an attractive starting material for the generation of novel anti-inflammatory candidates.[6] Its structure combines the proven isoxazole pharmacophore with a reactive primary amine handle, allowing for straightforward chemical modification to explore the structure-activity relationship (SAR) and optimize for potency and selectivity. This guide details a strategic approach to leverage this starting material for the discovery of next-generation anti-inflammatory compounds.
Synthetic Strategy and Protocols
Our synthetic approach focuses on the derivatization of the primary amine of this compound to create a diverse library of amide and sulfonamide derivatives. This strategy is based on the well-established reactivity of amines with acylating and sulfonylating agents.
General Synthetic Scheme
The general synthetic scheme involves the reaction of this compound with a variety of acyl chlorides, sulfonyl chlorides, or carboxylic acids (the latter requiring a coupling agent) to yield the corresponding amides and sulfonamides.
Caption: Synthetic workflow for the generation of amide and sulfonamide libraries.
Protocol: Synthesis of N-((3-phenyl-5-isoxazolyl)methyl)-4-methoxybenzamide (A Representative Amide)
This protocol details the synthesis of a representative amide derivative. The same general procedure can be adapted for a wide range of acyl chlorides.
Materials:
-
This compound
-
4-Methoxybenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous pyridine (1.2 eq).
-
Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).
| Compound ID | R-Group | Yield (%) | m.p. (°C) |
| IA-1 | 4-Methoxyphenyl | 85 | 132-134 |
| IA-2 | 4-Chlorophenyl | 82 | 145-147 |
| IA-3 | 2-Nitrophenyl | 75 | 151-153 |
| IS-1 | 4-Tolylsulfonyl | 78 | 160-162 |
| IS-2 | 4-Nitrobenzenesulfonyl | 72 | 175-177 |
Caption: Table of representative synthesized compounds and their properties.
In Vitro Anti-Inflammatory Evaluation
A panel of in vitro assays is essential to determine the anti-inflammatory potential of the newly synthesized compounds.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the compounds to inhibit the two isoforms of the COX enzyme, which are critical in the synthesis of prostaglandins.[7][8]
Caption: Workflow for the in vitro COX inhibition assay.
Protocol (Colorimetric Assay): [9]
-
Prepare solutions of the test compounds in DMSO.
-
In a 96-well plate, add assay buffer, heme, and the COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compounds at various concentrations to the inhibitor wells. Include a known COX inhibitor as a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) which is oxidized by the peroxidase activity of COX, leading to a color change.
-
Measure the absorbance at 590 nm using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| IA-1 | >100 | 1.5 | >66.7 |
| IA-2 | 50.2 | 0.8 | 62.8 |
| IS-1 | 85.6 | 5.2 | 16.5 |
| Celecoxib | >100 | 0.05 | >2000 |
Caption: Hypothetical COX inhibition data for synthesized compounds.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the inhibition of 5-LOX, an enzyme that catalyzes the initial step in the biosynthesis of leukotrienes.[10][11]
Protocol (Spectrophotometric): [10][12]
-
Prepare a substrate solution of linoleic acid in borate buffer.
-
Prepare an enzyme solution of 5-lipoxygenase.
-
Dissolve test compounds in DMSO.
-
In a quartz cuvette, mix the enzyme solution with the test compound solution and incubate for 5 minutes.
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
Monitor the increase in absorbance at 234 nm for 5 minutes, which corresponds to the formation of the conjugated diene product.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
| Compound ID | 5-LOX IC₅₀ (µM) |
| IA-1 | 15.8 |
| IA-2 | 9.5 |
| IS-1 | 22.1 |
| Zileuton | 0.5 |
Caption: Hypothetical 5-LOX inhibition data.
Nitric Oxide (NO) Radical Scavenging Assay
This assay assesses the ability of the compounds to scavenge nitric oxide, a pro-inflammatory mediator.[13][14]
Caption: Workflow for the nitric oxide scavenging assay.
-
Prepare solutions of the test compounds in a suitable solvent.
-
In a test tube, mix sodium nitroprusside in phosphate-buffered saline (pH 7.4) with the test compound at various concentrations.
-
Incubate the mixture at 29°C for 3 hours.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the solution.
-
Measure the absorbance at 546 nm. The scavenging of nitric oxide is indicated by a decrease in absorbance compared to the control.
-
Calculate the percentage of NO scavenging and determine the IC₅₀ value.
| Compound ID | NO Scavenging IC₅₀ (µM) |
| IA-1 | 45.2 |
| IA-2 | 38.9 |
| IS-1 | 55.6 |
| Ascorbic Acid | 12.3 |
Caption: Hypothetical nitric oxide scavenging data.
Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6) in LPS-Stimulated Macrophages
This cell-based assay evaluates the ability of the compounds to inhibit the production of key pro-inflammatory cytokines, TNF-α and IL-6, from macrophages stimulated with lipopolysaccharide (LPS).[16][17]
Protocol:
-
Culture a macrophage cell line (e.g., RAW 264.7) in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[18][19]
-
Calculate the percentage of inhibition of cytokine production and determine the IC₅₀ values.
| Compound ID | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| IA-1 | 5.6 | 8.2 |
| IA-2 | 2.1 | 4.5 |
| IS-1 | 12.3 | 15.8 |
| Dexamethasone | 0.04 | 0.02 |
Caption: Hypothetical cytokine inhibition data.
Conclusion
This application note provides a comprehensive framework for the synthesis and in vitro evaluation of novel anti-inflammatory compounds derived from this compound. The described synthetic protocols are versatile and allow for the creation of a diverse chemical library. The panel of in vitro assays provides a robust platform for screening these compounds and elucidating their mechanism of action. By integrating synthetic chemistry with pharmacological testing, this guide aims to facilitate the discovery of potent and selective anti-inflammatory agents with therapeutic potential.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. sphinxsai.com [sphinxsai.com]
- 13. rjptonline.org [rjptonline.org]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit - Elabscience® [elabscience.com]
Application Notes and Protocols for the Development of Agrochemical Pesticides Using an Isoxazole Intermediate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel agrochemical pesticides derived from isoxazole intermediates. This document emphasizes the scientific rationale behind experimental procedures, ensuring both technical accuracy and practical applicability.
Introduction: The Isoxazole Scaffold in Agrochemicals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in modern agrochemical discovery.[1] Its unique electronic properties, metabolic stability, and versatile synthetic accessibility have led to the development of numerous commercial and investigational herbicides, insecticides, and fungicides.[2] The isoxazole moiety's ability to adopt specific three-dimensional conformations allows for high-affinity binding to various biological targets within pests and pathogens.[1] This guide will delineate the key steps in leveraging isoxazole intermediates for the creation of next-generation crop protection agents.
Part 1: Synthesis of Key Isoxazole Intermediates
The foundation of any isoxazole-based agrochemical development program lies in the efficient and scalable synthesis of the core heterocyclic structure. The 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes is a cornerstone of isoxazole and isoxazoline synthesis, respectively.
Protocol 1.1: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via in situ Nitrile Oxide Generation
This protocol describes a robust one-pot synthesis of 3,5-disubstituted isoxazoles, a common core for various agrochemicals. The in situ generation of the nitrile oxide intermediate from an aldoxime minimizes its dimerization, a common side reaction.
Rationale: This method is highly efficient as it avoids the isolation of the potentially unstable nitrile oxide intermediate. The use of a copper(I) catalyst ensures high regioselectivity, yielding predominantly the 3,5-disubstituted isomer.
Step-by-Step Protocol:
-
Aldoxime Formation:
-
In a round-bottom flask, dissolve the desired aldehyde (1.0 eq.) in a 1:1 mixture of tert-butanol and water.
-
Add hydroxylamine hydrochloride (1.05 eq.) and sodium hydroxide (1.05 eq.).
-
Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by Thin Layer Chromatography (TLC) until the aldehyde is consumed.
-
-
Nitrile Oxide Generation and Cycloaddition:
-
To the reaction mixture containing the aldoxime, add the terminal alkyne (1.0 eq.).
-
Add copper(II) sulfate pentahydrate (0.05 eq.) and a reducing agent such as sodium ascorbate (0.1 eq.) or copper turnings to generate the active Cu(I) catalyst.
-
Slowly add an oxidizing agent, such as chloramine-T trihydrate (1.05 eq.), in portions over 10-15 minutes. This will convert the aldoxime to the nitrile oxide in the presence of the alkyne.
-
Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
-
Work-up and Purification:
-
Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3,5-disubstituted isoxazole.
-
Expected Outcome: This procedure typically yields the desired 3,5-disubstituted isoxazole in good to excellent yields (60-90%). The product can be characterized by NMR, IR, and mass spectrometry.
Caption: Synthesis of 3,5-disubstituted isoxazoles.
Part 2: Elaboration of Isoxazole Intermediates into Agrochemical Candidates
Once the isoxazole core is synthesized, it can be further functionalized to generate a library of compounds for biological screening. A common derivatization is the formation of isoxazole-4-carboxamides, which are prevalent in many herbicides and fungicides.
Protocol 2.1: Synthesis of N-Aryl-5-methyl-3-phenylisoxazole-4-carboxamides
This protocol details the conversion of a 5-methyl-3-phenylisoxazole-4-carboxylic acid intermediate into a series of N-aryl carboxamides.
Rationale: Amide bond formation is a reliable and versatile reaction. Using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) allows for the efficient formation of the amide bond under mild conditions, preserving the integrity of the isoxazole ring and other functional groups.[3]
Step-by-Step Protocol:
-
Activation of the Carboxylic Acid:
-
Dissolve 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Stir the mixture at room temperature for 30 minutes to form the activated ester intermediate.
-
-
Amide Bond Formation:
-
Add the desired substituted aniline (1.05 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the urea byproduct (if DCC is used).
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-aryl-5-methyl-3-phenylisoxazole-4-carboxamide.[3]
-
Expected Outcome: This protocol typically provides the desired carboxamide derivatives in good yields (70-95%). The final products should be characterized by NMR, IR, and high-resolution mass spectrometry (HRMS).[3]
Caption: Synthesis of Isoxazole-4-Carboxamides.
Part 3: Biological Evaluation of Isoxazole-Based Agrochemicals
A critical phase in the development pipeline is the systematic evaluation of the biological activity of the synthesized compounds. This section provides protocols for assessing herbicidal, fungicidal, and insecticidal efficacy.
Protocol 3.1: Herbicidal Activity Assay (Protoporphyrinogen Oxidase Inhibition)
Many isoxazole-based herbicides act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[4][5] This leads to an accumulation of protoporphyrin IX, a photodynamic molecule that causes rapid cell death upon exposure to light.[4]
Rationale: This in vitro enzyme inhibition assay provides a direct measure of the compound's potency against its molecular target. This allows for rapid screening and structure-activity relationship (SAR) analysis.
Step-by-Step Protocol:
-
Enzyme Preparation:
-
Isolate mitochondria from a suitable plant source (e.g., etiolated corn seedlings) by differential centrifugation.
-
Prepare a mitochondrial membrane fraction, which contains the PPO enzyme.
-
-
Enzyme Activity Assay:
-
Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), a reducing agent (e.g., DTT), and a detergent (e.g., Tween 80).
-
Add the test compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations to the wells of a microplate.
-
Add the mitochondrial enzyme preparation to each well and pre-incubate for a short period.
-
Initiate the reaction by adding the substrate, protoporphyrinogen IX.
-
Monitor the fluorescence increase resulting from the oxidation of protoporphyrinogen IX to protoporphyrin IX using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rate against the logarithm of the inhibitor concentration.
-
Expected Outcome: Active compounds will exhibit low IC50 values, indicating potent inhibition of the PPO enzyme.[6][7]
Protocol 3.2: Fungicidal Activity Assay (Mycelial Growth Inhibition)
Isoxazole-containing fungicides often target the biosynthesis of ergosterol, a crucial component of fungal cell membranes.[8][9]
Rationale: The mycelial growth inhibition assay is a standard method to assess the intrinsic antifungal activity of a compound against a range of phytopathogenic fungi.
Step-by-Step Protocol:
-
Compound Preparation:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Prepare a series of dilutions of the test compounds in sterile molten Potato Dextrose Agar (PDA).
-
-
Inoculation:
-
Pour the PDA containing the test compounds into sterile Petri dishes and allow them to solidify.
-
Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani, Fusarium fujikuroi) onto the center of each agar plate.[8]
-
-
Incubation and Measurement:
-
Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for several days.
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition compared to a control plate containing only the solvent.
-
-
Data Analysis:
-
Determine the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth) for each compound.[8]
-
Expected Outcome: Potent antifungal compounds will show significant inhibition of mycelial growth at low concentrations, resulting in low EC50 values.
Protocol 3.3: Insecticidal Activity Assay (Leaf-Dip Bioassay)
Isoxazoline insecticides are known to be potent non-competitive antagonists of the GABA-gated chloride channels in insects, leading to hyperexcitation and death.
Rationale: The leaf-dip bioassay is a common and effective method for evaluating the contact and/or ingestion toxicity of a compound against chewing insect pests.
Step-by-Step Protocol:
-
Test Solution Preparation:
-
Prepare serial dilutions of the test compounds in a suitable solvent containing a surfactant to ensure even coverage.
-
-
Leaf Treatment:
-
Excise leaf discs from a suitable host plant (e.g., cabbage for diamondback moth larvae).
-
Dip each leaf disc into the test solution for a specified time (e.g., 10-30 seconds).
-
Allow the leaf discs to air-dry.
-
-
Insect Exposure:
-
Place the treated leaf discs into individual wells of a multi-well plate or Petri dishes.
-
Introduce a known number of insect larvae (e.g., 10-20 second or third instar larvae) into each well.
-
-
Observation and Data Collection:
-
Maintain the bioassay under controlled conditions of temperature, humidity, and light.
-
Assess larval mortality at specified time points (e.g., 24, 48, and 72 hours).
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula.
-
Determine the LC50 value (the lethal concentration that causes 50% mortality) using probit analysis.
-
Expected Outcome: Effective insecticides will cause high mortality at low concentrations, resulting in low LC50 values.
Part 4: Structure-Activity Relationship (SAR) and Safety Assessment
Systematic modification of the isoxazole scaffold and analysis of the resulting changes in biological activity are crucial for lead optimization.
Structure-Activity Relationship (SAR) Insights
| Scaffold Position | Modification | Impact on Activity | Target |
| Isoxazole C3-substituent | Aryl groups with electron-withdrawing substituents | Often increases activity | Herbicides, Fungicides, Insecticides |
| Isoxazole C4-substituent | Carboxamide linkage | Crucial for binding to target enzymes | Herbicides, Fungicides |
| Isoxazole C5-substituent | Small alkyl or cycloalkyl groups (e.g., methyl, cyclopropyl) | Can enhance potency and metabolic stability | Herbicides, Fungicides |
| N-Aryl group of carboxamide | Substitution pattern and electronics | Significantly influences species selectivity and potency | Herbicides, Fungicides |
This table is a generalized summary, and specific SAR will vary depending on the target pest and mode of action.[1][10]
Protocol 4.1: Preliminary Safety Assessment - Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[11][12]
Rationale: This bacterial reverse mutation assay is a rapid and cost-effective way to screen for potential genotoxicity early in the development process.[13][14]
Step-by-Step Protocol:
-
Strain Preparation:
-
Use several histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA102).
-
Grow overnight cultures of each strain.
-
-
Plate Incorporation Assay:
-
To a test tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and, if required, a metabolic activation system (S9 fraction from rat liver).
-
Pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37 °C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
Expected Outcome: A safe compound will not show a significant increase in the number of revertant colonies, indicating a lack of mutagenic potential under the test conditions.[11][12]
Conclusion
The isoxazole scaffold represents a highly versatile and valuable starting point for the development of novel agrochemical pesticides. By following systematic synthetic and screening protocols, researchers can efficiently identify and optimize lead compounds with high efficacy and favorable safety profiles. The application notes provided herein offer a robust framework for such a discovery program, from initial synthesis to biological evaluation and preliminary safety assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. epa.gov [epa.gov]
- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel N-Isoxazolinylphenyltriazinones as Promising Protoporphyrinogen IX Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. New possibilities of the Ames test for evaluation of mutagenicity of technical products of active ingredients of pesticides | Egorova | Hygiene and Sanitation [rjhas.ru]
- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]
NMR and mass spectrometry characterization of (3-Phenyl-5-isoxazolyl)methanamine
An Application Note and Protocol for the Structural Elucidation of (3-Phenyl-5-isoxazolyl)methanamine using NMR and Mass Spectrometry
Abstract
This compound is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug development.[1] Its structural integrity is paramount for its function in subsequent synthetic applications. This document provides a detailed, experience-driven guide for the comprehensive characterization of this compound using Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS). We offer step-by-step protocols, explain the rationale behind experimental choices, and present an in-depth analysis of the expected spectral data, establishing a reliable analytical standard for researchers and scientists in the field.
Introduction: The Analytical Imperative
The bioisosteric replacement of common functional groups with heterocyclic scaffolds like isoxazole is a cornerstone of modern medicinal chemistry. The 3-phenyl-5-aminomethyl substitution pattern on the isoxazole ring offers a unique three-dimensional vector for molecular interactions, making its unambiguous structural confirmation essential. This guide moves beyond simple data reporting to provide a self-validating workflow, ensuring that researchers can confidently confirm the identity and purity of their synthesized this compound.
Foundational Protocol: Sample Preparation
The quality of the final spectrum is dictated by the quality of the initial sample. A homogenous, particulate-free solution is critical for achieving high-resolution data and preventing issues with magnetic field shimming.[2]
Protocol 2.1: NMR Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry glass vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) to the vial.
-
Rationale: CDCl₃ is a versatile solvent for a wide range of organic molecules and has minimal overlapping signals with the analyte in key regions.[5] TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. Visually inspect against a light source to ensure no solid particulates remain.[6]
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid any solid transfers.
-
Expert Tip: To remove microscopic dust or particulates, plug the Pasteur pipette with a small piece of cotton or Kimwipe to act as a filter.[5]
-
-
Capping and Labeling: Securely cap the NMR tube. Label the tube clearly on the cap, not on the glass, to avoid interfering with the spectrometer's spinner.[3]
Protocol 2.2: Mass Spectrometry Sample Preparation
-
Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a high-purity solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution 100-fold with the same solvent to a final concentration of ~10 µg/mL.
-
Acidification (Optional but Recommended): Add 0.1% formic acid to the final solution.
-
Rationale: The primary amine on the analyte is a basic site. Acidification promotes protonation in the solution phase, leading to a stronger signal for the protonated molecule [M+H]⁺ in positive-ion ESI-MS.[7]
-
¹H NMR Spectroscopy: Proton Environment Mapping
¹H NMR provides the most direct insight into the electronic environment of hydrogen atoms within the molecule, revealing connectivity through spin-spin coupling.
Protocol 3.1: Data Acquisition
-
Insert the prepared NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 45° pulse angle, 2-second relaxation delay).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios.
3.2. Expected Spectrum and Interpretation The structure of this compound predicts five distinct proton signals.
-
Phenyl Protons (δ ~7.78-7.82 ppm and ~7.45-7.50 ppm): The five protons of the phenyl ring will appear as two multiplets in the aromatic region. The two ortho-protons are deshielded by proximity to the heterocyclic ring and will appear further downfield (m, 2H) than the combined meta- and para-protons (m, 3H).
-
Isoxazole Proton (H-4) (δ ~6.55 ppm): This proton is a diagnostic singlet (s, 1H). Its chemical shift is highly characteristic of the 3,5-disubstituted isoxazole core and its electronic environment.[8]
-
Methylene Protons (-CH₂-) (δ ~4.15 ppm): The two protons of the methylene group are chemically equivalent and adjacent to the electron-withdrawing isoxazole ring, resulting in a downfield singlet (s, 2H).
-
Amine Protons (-NH₂) (δ ~1.80 ppm): These protons typically appear as a broad singlet (br s, 2H) due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water. Its chemical shift and appearance can vary with concentration and solvent purity.
Table 1: Summary of Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.78 - 7.82 | Multiplet | 2H | Phenyl (ortho-H) |
| 7.45 - 7.50 | Multiplet | 3H | Phenyl (meta, para-H) |
| 6.55 | Singlet | 1H | Isoxazole (H-4) |
| 4.15 | Singlet | 2H | Methylene (-CH₂-) |
| 1.80 | Broad Singlet | 2H | Amine (-NH₂) |
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule, with chemical shifts indicating the nature of each carbon atom (sp², sp³, quaternary, etc.).
Protocol 4.1: Data Acquisition
-
Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 45° pulse angle, 2-second relaxation delay).
-
Rationale: Proton decoupling collapses all C-H coupling, resulting in a spectrum where each unique carbon appears as a single line, simplifying interpretation.
-
-
Process the data and reference the spectrum using the central peak of the CDCl₃ triplet at δ 77.16 ppm.
4.2. Expected Spectrum and Interpretation The molecule's symmetry results in 8 expected carbon signals.
-
Isoxazole Carbons (C3, C5, C4): The C3 and C5 carbons, bonded to heteroatoms, are significantly deshielded and appear far downfield. C3, adjacent to the phenyl group, is expected around δ ~162 ppm, while C5, bearing the aminomethyl group, is expected at δ ~172 ppm. The protonated C4 carbon appears much further upfield, typically around δ ~102 ppm.[9][10]
-
Phenyl Carbons: Four signals are expected. The quaternary ipso-carbon (attached to the isoxazole ring) will be a low-intensity peak around δ ~128 ppm. The ortho, meta, and para carbons will appear in the δ ~126-131 ppm range.
-
Methylene Carbon (-CH₂-): This sp³ carbon is attached to both the isoxazole ring and the nitrogen atom, shifting it downfield to approximately δ ~38 ppm.[11]
Table 2: Summary of Expected ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~172 | Isoxazole (C5) |
| ~162 | Isoxazole (C3) |
| ~131 | Phenyl (para-C) |
| ~129 | Phenyl (ortho-C) |
| ~128 | Phenyl (ipso-C) |
| ~126 | Phenyl (meta-C) |
| ~102 | Isoxazole (C4) |
| ~38 | Methylene (-CH₂-) |
High-Resolution Mass Spectrometry: Molecular Formula Confirmation
ESI-MS is a soft ionization technique ideal for confirming the molecular weight and elemental composition of polar molecules like the target amine.[12][13]
Protocol 5.1: Data Acquisition
-
Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard.
-
Set the ion source to positive electrospray ionization (ESI+) mode.
-
Infuse the prepared sample solution at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum over a range of m/z 50-500.
-
If desired, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion for collision-induced dissociation (CID) to observe fragmentation patterns.
5.2. Expected Spectrum and Interpretation
-
Molecular Ion: The primary goal is to observe the protonated molecular ion, [M+H]⁺. Given the molecular formula C₁₀H₁₀N₂O, the expected exact mass can be calculated.
-
Fragmentation: While ESI is a soft technique, in-source fragmentation or MS/MS analysis can provide structural information. The fragmentation of isoxazoles is known to initiate via the cleavage of the weak N-O bond.[14][15] A likely fragmentation pathway would be the loss of the aminomethyl group or rearrangements involving the phenyl and isoxazole rings.
Table 3: Summary of Expected High-Resolution MS Data
| Species | Formula | Calculated m/z | Observed m/z |
|---|
| [M+H]⁺ | [C₁₀H₁₁N₂O]⁺ | 175.0871 | (Experimental Value) |
Visualization of Experimental Workflows
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for Mass Spectrometry Analysis.
Conclusion
The structural characterization of this compound can be achieved with high confidence using the protocols detailed herein. The combination of ¹H NMR, ¹³C NMR, and high-resolution ESI-MS provides orthogonal data points that, when taken together, create an undeniable structural proof. The expected chemical shifts and mass-to-charge ratios serve as a benchmark for synthetic chemists and quality control scientists, ensuring the integrity of this valuable chemical intermediate for its downstream applications in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. organomation.com [organomation.com]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Isoxazole(288-14-2) 13C NMR [m.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 13. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 14. umimpact.umt.edu [umimpact.umt.edu]
- 15. connectsci.au [connectsci.au]
Application Note: A Validated Protocol for the N-Acylation of (3-Phenyl-5-isoxazolyl)methanamine
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: This document provides a comprehensive, field-proven guide for the N-acylation of (3-Phenyl-5-isoxazolyl)methanamine, a critical transformation for generating novel amide derivatives. Isoxazole-containing compounds are significant scaffolds in medicinal chemistry, known to exhibit a wide array of biological activities.[1][2] The protocol herein details a robust methodology based on the Schotten-Baumann reaction, ensuring high yield and purity.[3][4] We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline methods for product purification and characterization, and offer expert troubleshooting advice.
Scientific Principle: The Chemistry of Amide Bond Formation
The N-acylation of a primary amine like this compound is a cornerstone reaction in organic synthesis. This transformation involves the formation of a stable amide bond by reacting the amine with an acylating agent, typically an acyl chloride or acid anhydride.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism.[7][8]
The core of this process is the nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom onto the electrophilic carbonyl carbon of the acyl chloride.[7][9] This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion as the leaving group. A base is essential in this reaction to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10][11]
Reaction Mechanism: Nucleophilic Acyl Substitution
Caption: Mechanism of N-acylation via nucleophilic acyl substitution.
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale reaction. Adjustments can be made proportionally for different scales.
Materials and Equipment
| Reagents & Chemicals | Grade/Purity | Supplier Example |
| This compound | ≥97% | Chem-Impex[12] |
| Acyl Chloride (e.g., Acetyl Chloride) | ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Sigma-Aldrich |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich |
| Hydrochloric Acid (HCl), aq. | 1 M | Standard Lab Supply |
| Sodium Bicarbonate (NaHCO₃), aq. | Saturated | Standard Lab Supply |
| Brine (NaCl), aq. | Saturated | Standard Lab Supply |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Standard Lab Supply |
| Silica Gel | 230-400 mesh | Standard Lab Supply |
| TLC Plates | Silica gel 60 F₂₅₄ | Standard Lab Supply |
| Equipment |
| Magnetic stirrer with stir bar |
| Round-bottom flasks (50 mL, 100 mL) |
| Dropping funnel |
| Ice-water bath |
| Separatory funnel |
| Rotary evaporator |
| Glassware for column chromatography |
| Standard laboratory glassware |
Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13][14]
-
Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of volatile and corrosive fumes from DCM and acyl chlorides.[15]
-
Reagent Handling: Acyl chlorides are corrosive and lachrymatory. Handle with extreme care. Triethylamine has a strong odor and is flammable. Ensure all sources of ignition are absent.[16][17]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible. Have a spill kit ready for acid and organic solvent spills.[14]
Step-by-Step Synthesis Procedure
-
Reactant Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.74 g, 10.0 mmol).
-
Solvent and Base Addition: Dissolve the amine in 30 mL of anhydrous dichloromethane (DCM). Add triethylamine (Et₃N) (2.1 mL, 15.0 mmol, 1.5 eq.) to the solution. Expert Insight: Using a slight excess of a tertiary amine base like Et₃N ensures complete neutralization of the HCl byproduct without competing in the acylation reaction.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Acylating Agent Addition: Dissolve the acyl chloride (e.g., acetyl chloride, 0.82 mL, 11.0 mmol, 1.1 eq.) in 10 mL of anhydrous DCM in a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes. Causality Note: Slow, dropwise addition is critical to control the exothermic nature of the reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting amine spot indicates reaction completion.
Work-up and Product Isolation
-
Quenching: Transfer the reaction mixture to a separatory funnel.
-
Aqueous Washes:
-
Wash the organic layer with 20 mL of 1 M HCl (aq) to remove excess triethylamine.
-
Wash with 20 mL of saturated NaHCO₃ (aq) to neutralize any remaining acid.
-
Wash with 20 mL of saturated brine (aq) to remove residual water.
-
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which may be an oil or a solid.
Purification
-
Recrystallization: If the crude product is a solid, recrystallization is often effective. A common solvent system is ethyl acetate/hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow to cool slowly to form pure crystals.[18]
-
Column Chromatography: If the product is an oil or recrystallization is ineffective, purify using silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes, determined by prior TLC analysis, to isolate the pure amide.[18]
Experimental Workflow Diagram
Caption: Step-by-step workflow for N-acylation synthesis.
Product Characterization
Authenticating the structure and purity of the final N-acylated product is paramount. A combination of spectroscopic methods should be employed.
| Technique | Expected Observations for N-acetyl-(3-phenyl-5-isoxazolyl)methanamine |
| ¹H NMR | Disappearance of the broad singlet corresponding to the starting -NH₂ protons. Appearance of a new amide proton (-NH) signal (typically a triplet, δ 6.5-8.5 ppm). A downfield shift of the methylene protons (-CH₂) adjacent to the new amide bond. Appearance of a new methyl singlet (-COCH₃) around δ 2.0 ppm.[19][20] |
| ¹³C NMR | Appearance of a new carbonyl carbon signal for the amide group, typically in the δ 165-175 ppm range.[20] |
| FT-IR | A strong C=O stretching vibration between 1630-1680 cm⁻¹ (Amide I band). An N-H stretching vibration around 3300 cm⁻¹.[19] |
| Mass Spec. | The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the final product (e.g., for the acetylated product, C₁₂H₁₂N₂O₂, MW = 216.24).[21] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive acylating agent (hydrolyzed).2. Insufficient base.3. Wet solvent or glassware. | 1. Use a fresh bottle of acyl chloride or purify before use.2. Ensure 1.2-1.5 equivalents of base are used.3. Use anhydrous solvents and flame-dry glassware. |
| Starting Material Remains | 1. Reaction time is too short.2. Insufficient amount of acylating agent. | 1. Extend the reaction time and continue monitoring by TLC.2. Use a slight excess (1.1-1.2 equivalents) of the acylating agent. |
| Multiple Products on TLC | 1. Reaction temperature was too high.2. Diacylation (less common for primary amines). | 1. Maintain a low temperature (0 °C) during the addition of the acyl chloride.2. Ensure no more than 1.2 equivalents of the acylating agent are used. |
Conclusion
The N-acylation of this compound is a fundamental and versatile reaction for generating diverse libraries of amide compounds. The detailed Schotten-Baumann protocol described here is robust, scalable, and yields products of high purity. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can confidently synthesize novel isoxazole derivatives for applications in drug discovery, agrochemicals, and materials science.[12]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - European Journal of Clinical and Experimental Medicine - Volume 22, Issue 2 (2024) - CEJSH - Yadda [cejsh.icm.edu.pl]
- 3. grokipedia.com [grokipedia.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Acylation Overview, Mechanism & Agents | Study.com [study.com]
- 6. acylation of amines [entrancechemistry.blogspot.com]
- 7. savemyexams.com [savemyexams.com]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. jackwestin.com [jackwestin.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Schotten-Baumann Reaction [organic-chemistry.org]
- 12. chemimpex.com [chemimpex.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. iigtchem.com [iigtchem.com]
- 15. chemicals.co.uk [chemicals.co.uk]
- 16. uwm.edu [uwm.edu]
- 17. Safety Measures for Handling Glacial Acetic Acid in Laboratory Settings [ysxlglacialaceticacid.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Phenyl-5-Isoxazole
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of 3-phenyl-5-isoxazole. This valuable heterocyclic scaffold is a cornerstone in medicinal chemistry, and its efficient synthesis is critical for advancing research. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols designed to help you overcome common experimental hurdles and significantly improve your reaction yields.
Overview of Primary Synthetic Routes
The synthesis of 3-phenyl-5-isoxazole is predominantly achieved through two robust and versatile pathways: the [3+2] cycloaddition involving a nitrile oxide and an alkyne, and the cyclization of a chalcone intermediate. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
Technical Support Center: Purification of (3-Phenyl-5-isoxazolyl)methanamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of (3-Phenyl-5-isoxazolyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile isoxazole derivative. The inherent basicity and polarity of the primary amine group, combined with the aromatic isoxazole core, present unique purification hurdles. This resource provides in-depth, field-proven insights and step-by-step protocols to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: Impurities often stem from the synthetic route used. Common contaminants include unreacted starting materials, reagents from preceding steps (e.g., residual aldehydes or hydroxylamine), and byproducts from side reactions. A frequent side reaction in isoxazole synthesis is the dimerization of the nitrile oxide intermediate, which can lead to furoxan impurities.[1] Incomplete reduction of a nitrile or azide precursor can also be a source of contamination.
Q2: My purified amine is an oil/low-melting solid and is difficult to handle. What can I do?
A2: this compound is often reported as an off-white solid, but minor impurities can depress the melting point, causing it to appear as a thick oil or waxy solid.[2] For easier handling and purification, consider converting the freebase amine to a stable crystalline salt (e.g., hydrochloride or tartrate). This is a standard technique for improving the crystallinity of amines.[3][4] The salt can then be recrystallized, and the freebase can be regenerated if necessary by treatment with a mild base.
Q3: Why does my compound "oil out" during recrystallization instead of forming crystals?
A3: "Oiling out" is a common issue when purifying amines and occurs when the compound separates from the solution as a liquid phase rather than a solid.[3] This is often caused by using a solvent in which the compound is too soluble, cooling the solution too rapidly, or having a high concentration of impurities. The key is to find a solvent system where the compound has high solubility at elevated temperatures but low solubility at room or cold temperatures.[5]
Q4: I'm seeing significant tailing and poor separation on my silica gel column. How can I fix this?
A4: The basic amine group in your compound strongly interacts with the acidic silanol groups on the surface of silica gel, leading to peak tailing and sometimes irreversible adsorption. To mitigate this, add a small percentage of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) (typically 0.5-2%) to your eluent system.[6] Alternatively, using a different stationary phase, such as alumina (basic or neutral), or employing reverse-phase chromatography can be effective.[6]
Q5: What are the best analytical techniques to confirm the purity and identity of my final product?
A5: A combination of techniques is recommended. Purity can be assessed using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) with visualization under UV light and staining. The identity and structure should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to confirm the molecular weight.[7] ChemicalBook provides reference spectra for this compound that can be used for comparison.[8]
In-Depth Troubleshooting Guides
Problem 1: Persistent Impurities After Column Chromatography
Even after column chromatography, you may observe persistent impurities in your NMR or LC-MS analysis.
Causality:
-
Co-elution: An impurity may have a polarity very similar to your product, causing it to elute at the same time.
-
On-Column Degradation: The acidic nature of silica gel can sometimes cause sensitive molecules to degrade during purification.
-
Contaminated Solvents or Glassware: A trivial but common source of contamination.
Solutions & Protocol:
-
Optimize Eluent System: Perform a thorough TLC analysis using various solvent systems of differing polarity and composition (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol, Chloroform/Acetone) to find a system that provides better separation between your product and the impurity.
-
Employ an Alternative Stationary Phase:
-
Alumina (Neutral or Basic): Less acidic than silica and often provides a different selectivity profile, which can be advantageous for basic compounds.
-
Reverse-Phase Silica (C18): Separation is based on hydrophobicity rather than polarity. Polar compounds like your amine will elute earlier. This requires an aqueous/organic mobile phase (e.g., Acetonitrile/Water or Methanol/Water), often with a modifier like formic acid or trifluoroacetic acid (TFA).
-
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds that are not well-retained in reverse-phase chromatography.[9] It uses a polar stationary phase (like silica) with a mobile phase containing a high concentration of organic solvent and a small amount of water.
-
Amine Protection Strategy: If purification of the free amine remains challenging, consider protecting the amine with a group like Boc (tert-butyloxycarbonyl).[10][11][12] The resulting carbamate is less polar and often easier to purify by standard silica gel chromatography. The Boc group can be cleanly removed afterward with a mild acid like TFA.[11][12]
Problem 2: Failure to Induce Crystallization
Your compound remains as an oil or in a supersaturated solution, refusing to crystallize even after trying various solvents.
Causality:
-
High Impurity Load: Impurities can disrupt the formation of a crystal lattice.
-
Incorrect Solvent Choice: The ideal recrystallization solvent should fully dissolve your compound when hot but only sparingly when cold.[5]
-
Lack of Nucleation Sites: Crystallization requires an initial "seed" or nucleation point to begin.
Solutions & Protocol:
-
Systematic Solvent Screening: Use small amounts of your crude product to test a range of solvents with varying polarities (e.g., Hexanes, Toluene, Ethyl Acetate, Isopropanol, Water). A good starting point is a solvent pair, such as dissolving the compound in a "good" solvent (like Dichloromethane or Ethyl Acetate) and then slowly adding a "poor" or anti-solvent (like Hexanes or Pentane) at an elevated temperature until the solution becomes faintly cloudy.[3][13]
-
Induce Nucleation:
-
Seed Crystals: If you have any pure solid, add a tiny crystal to the cooled, supersaturated solution.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Ultrasonic Bath: Placing the flask in an ultrasonic bath can sometimes induce nucleation.
-
-
Salt Formation for Crystallization: This is a highly effective strategy for amines.[4]
-
Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in ether (or another suitable acid) dropwise while stirring.
-
The corresponding ammonium salt will often precipitate as a clean, crystalline solid.
-
The solid salt can then be collected by filtration and recrystallized if necessary.
-
Visualization of Purification Workflows
The following diagrams illustrate decision-making processes for common purification challenges.
Caption: A decision tree for selecting a purification method.
Caption: A troubleshooting workflow for recrystallization.
Key Experimental Protocols
Protocol 1: Recrystallization from an Ethyl Acetate/Hexanes Solvent System
This protocol is a general guideline. The optimal solvent or solvent pair must be determined experimentally.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (a "good" solvent) dropwise while heating and swirling until the solid just dissolves.
-
Anti-Solvent Addition: While the solution is still hot, slowly add hexanes (a "poor" solvent or anti-solvent) dropwise until the solution becomes persistently cloudy. Add a drop or two of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Cooling (Crucial Step): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold hexanes (or the solvent mixture used) to remove any remaining soluble impurities.[13]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol is designed to overcome peak tailing for basic amines on silica gel.
-
Slurry Preparation: Prepare the column slurry by mixing silica gel with the initial eluent (e.g., 98:2 Hexanes:Ethyl Acetate with 0.5% Triethylamine).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.
-
Elution: Start the elution with a low-polarity mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate + 0.5% Et₃N). Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent and triethylamine under reduced pressure. Note that triethylamine has a boiling point of 89.5°C and may require gentle heating to be fully removed.
Data Summary Tables
Table 1: Common Solvents for Amine Purification
| Solvent System (v/v) | Stationary Phase | Comments |
| Dichloromethane/Methanol (99:1 to 90:10) + 1% NH₄OH | Silica Gel | Good for polar amines; the basic modifier prevents tailing. |
| Ethyl Acetate/Hexanes (10:90 to 50:50) + 1% Et₃N | Silica Gel | A versatile system for compounds of intermediate polarity. |
| Acetonitrile/Water (95:5 to 50:50) + 0.1% TFA | C18 Reverse Phase | Effective for purifying polar amines as their TFA salts. |
| Chloroform/Methanol (98:2 to 95:5) | Alumina (Neutral) | An alternative to silica that can provide different selectivity. |
Table 2: Characterization Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | [2] |
| Molecular Weight | 174.2 g/mol | [2] |
| Appearance | Off-white solid | [2] |
| Purity (Typical) | ≥ 98% (HPLC) | [2] |
| Storage Conditions | Store at 0-8°C | [2] |
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. reddit.com [reddit.com]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. This compound(54408-35-4) 1H NMR [m.chemicalbook.com]
- 9. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
Common side products in the synthesis of 3,5-disubstituted isoxazoles
Welcome to the Technical Support Center for the synthesis of 3,5-disubstituted isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side product formations encountered during the synthesis of these valuable heterocyclic compounds. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Introduction to Isoxazole Synthesis & Common Pitfalls
The 3,5-disubstituted isoxazole scaffold is a cornerstone in medicinal chemistry, present in numerous therapeutic agents. The two most prevalent synthetic routes are the [3+2] cycloaddition of nitrile oxides with alkynes and the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine. While powerful, these methods are not without their challenges. The formation of side products can complicate purification, reduce yields, and lead to ambiguous results. This guide provides a structured troubleshooting framework to identify, minimize, and manage these common side products.
Troubleshooting Guide & FAQs
Issue 1: Formation of Regioisomeric Isoxazoles
Q1: My 1,3-dipolar cycloaddition reaction is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I control the regioselectivity?
A1: The formation of regioisomers is a frequent challenge in the 1,3-dipolar cycloaddition between an unsymmetrical alkyne and a nitrile oxide. The regioselectivity is governed by a delicate balance of steric and electronic factors, which can be manipulated to favor the desired 3,5-disubstituted product.[1]
Root Cause Analysis:
The regiochemical outcome is dictated by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the nitrile oxide and the lowest unoccupied molecular orbital (LUMO) of the alkyne (or vice-versa). The isomer formed depends on which termini of the dipole and dipolarophile have the largest orbital coefficients.[1] Generally, for terminal alkynes, the reaction favors the 3,5-disubstituted isomer. However, certain substituents can alter this preference.
Troubleshooting & Optimization Strategies:
-
Catalyst Selection: The choice of catalyst is paramount in controlling regioselectivity.
-
Copper(I) Catalysis for 3,5-Disubstitution: Copper(I) catalysts are widely reported to almost exclusively yield the 3,5-disubstituted regioisomer when reacting terminal alkynes with in situ generated nitrile oxides.[2][3] This high regioselectivity is a key advantage of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction's isoxazole counterpart.
-
Ruthenium(II) Catalysis for 3,4-Disubstitution: Conversely, if the 3,4-disubstituted isomer is desired, Ruthenium(II) catalysts have been shown to reverse the regioselectivity.[4][5]
-
-
Solvent and Reaction Conditions: While the catalyst often has the most dramatic effect, the reaction medium can also play a role. For cyclocondensation of β-enamino diketones, solvent choice can influence the isomeric ratio. For example, using ethanol may favor one regioisomer, while a mixture of water and ethanol may favor another.[6]
-
Structural Modification of Reactants: Altering the electronic nature of the substituents on both the alkyne and the precursor to the nitrile oxide can influence the orbital energies and coefficients, thereby steering the regioselectivity.
Purification of Regioisomers:
If a mixture of regioisomers is unavoidable, separation can often be achieved by:
-
Column Chromatography: Careful selection of the stationary and mobile phases can allow for the separation of regioisomers. A less polar solvent system may be required for isomers with very similar polarities.[7]
-
Recrystallization: If the isomers have sufficiently different solubilities, fractional crystallization can be an effective purification method.
Below is a diagram illustrating the catalyst-dependent regioselectivity in nitrile oxide cycloadditions.
Caption: Catalyst control over the regioselectivity of isoxazole synthesis.
Issue 2: Formation of Furoxans (Nitrile Oxide Dimers)
Q2: My reaction is producing a significant amount of a byproduct that I've identified as a furoxan. How can I prevent this dimerization?
A2: Furoxans (1,2,5-oxadiazole-2-oxides) are the head-to-tail dimers of nitrile oxides and are a very common side product.[8] This occurs because nitrile oxides are highly reactive intermediates that can react with themselves in the absence of a suitable trapping agent (the alkyne).[9]
Root Cause Analysis:
The dimerization is a bimolecular process, meaning its rate is dependent on the concentration of the nitrile oxide. If the concentration of the nitrile oxide is high and the concentration or reactivity of the alkyne is low, dimerization will be a significant competing reaction.[9]
Troubleshooting & Optimization Strategies:
-
In Situ Generation and Trapping: This is the most effective strategy. The nitrile oxide should be generated slowly in the presence of the alkyne. This ensures that the concentration of the nitrile oxide remains low at any given time, and it is more likely to react with the abundant alkyne rather than another molecule of itself.[1][9]
-
Slow Addition of Reagents: When generating the nitrile oxide from a precursor like a hydroximoyl chloride using a base, the slow, dropwise addition of the base to the reaction mixture containing the hydroximoyl chloride and the alkyne is recommended.
-
Use of Hypervalent Iodine Reagents: Reagents like phenyliodine bis(trifluoroacetate) (PIFA) can rapidly convert oximes to nitrile oxides, which can then be trapped in situ.[10] This can be a very clean and efficient method.
-
Steric Hindrance: Nitrile oxides bearing bulky substituents (e.g., a mesityl group) are sterically hindered from dimerizing and are therefore more stable.[9] If your synthetic route allows, introducing a bulky group can mitigate dimerization.
-
Reaction Temperature: Lowering the reaction temperature can sometimes slow down the rate of dimerization relative to the desired cycloaddition.
Experimental Protocol for Minimizing Furoxan Formation:
-
To a stirred solution of the aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable aprotic solvent (e.g., DCM or THF) at room temperature, add a solution of the oxidant (e.g., Chloramine-T or a hypervalent iodine reagent) portion-wise or via syringe pump over a period of 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, proceed with the appropriate aqueous work-up and purification.[7]
The following diagram illustrates the competition between the desired cycloaddition and the undesired dimerization.
Caption: Competing reaction pathways for in situ generated nitrile oxides.
Issue 3: Formation of 5-Hydroxyisoxazoline Intermediates
Q3: In my synthesis from a 1,3-dicarbonyl compound and hydroxylamine, I'm isolating a 5-hydroxyisoxazoline instead of the expected isoxazole. How can I promote the dehydration to the final product?
A3: The formation of a 5-hydroxyisoxazoline is a common intermediate step in the cyclocondensation of 1,3-dicarbonyls or related compounds with hydroxylamine.[11] In some cases, this intermediate can be quite stable and may be isolated as the main product if the reaction conditions are not sufficiently forcing to induce the final dehydration step.
Root Cause Analysis:
The reaction proceeds through the formation of a mono-oxime, followed by an intramolecular cyclization to the 5-hydroxyisoxazoline. The final step is an acid or base-catalyzed dehydration to form the aromatic isoxazole ring. If the reaction conditions are too mild (e.g., neutral pH, low temperature), the dehydration may not proceed to completion.
Troubleshooting & Optimization Strategies:
-
pH Control: The pH of the reaction medium is critical.
-
Acidic Conditions: Performing the reaction in the presence of an acid catalyst (e.g., acetic acid, HCl) can promote the dehydration of the 5-hydroxyisoxazoline intermediate.[12]
-
Basic Conditions: In some cases, basic conditions can also facilitate the elimination of water.
-
-
Elevated Temperature: Increasing the reaction temperature, such as refluxing in a higher boiling point solvent (e.g., toluene or xylene), can provide the necessary energy to overcome the activation barrier for the dehydration step.
-
Dehydrating Agents: The addition of a dehydrating agent can help to drive the equilibrium towards the isoxazole product by removing the water that is formed.
Experimental Protocol for Dehydration of 5-Hydroxyisoxazoline:
-
If the 5-hydroxyisoxazoline has been isolated, dissolve it in a high-boiling point solvent such as toluene or xylene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and proceed with a standard work-up and purification.
The reaction pathway is depicted below.
Caption: Formation and dehydration of the 5-hydroxyisoxazoline intermediate.
Issue 4: Potential for Michael Addition Side Products
Q4: I am using an α,β-unsaturated ketone as a precursor. Could Michael addition be a competing side reaction?
A4: Yes, when using α,β-unsaturated carbonyl compounds as the 1,3-dielectrophile, there is a potential for Michael (or conjugate) addition of hydroxylamine to the β-carbon of the double bond.[13][14] This can lead to the formation of undesired side products instead of the intended cyclization to the isoxazole.
Root Cause Analysis:
Hydroxylamine has two nucleophilic sites: the nitrogen and the oxygen. While the nitrogen is typically more nucleophilic and attacks the carbonyl carbon to initiate isoxazole formation, it can also act as a nucleophile in a Michael addition. The reaction pathway can be influenced by the substrate, solvent, and base used.
Troubleshooting & Optimization Strategies:
-
Control of Reaction Conditions: Carefully controlling the reaction conditions can favor the desired cyclocondensation over the Michael addition. This may involve adjusting the temperature, reaction time, and the choice of base.
-
Substrate Choice: If Michael addition is a persistent issue, consider alternative starting materials, such as a 1,3-diketone, which does not have an activated olefin and therefore cannot undergo this side reaction.
Summary of Key Troubleshooting Parameters
| Side Product | Key Causes | Recommended Solutions |
| Regioisomers | Ambiguous electronic/steric control in cycloaddition. | Use of catalysts (Cu(I) for 3,5-; Ru(II) for 3,4-isomers).[2][4] |
| Furoxans | High concentration of nitrile oxide intermediate. | Slow, in situ generation of nitrile oxide in the presence of the alkyne.[9] |
| 5-Hydroxyisoxazolines | Incomplete dehydration of cyclized intermediate. | Acid catalysis and/or higher reaction temperatures.[12] |
| Michael Adducts | Use of α,β-unsaturated carbonyls with hydroxylamine. | Careful control of reaction conditions; consider using 1,3-diketones instead.[13] |
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 5. researchgate.net [researchgate.net]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Generation of azaarene nitrile oxides from methyl azaarenes and t-BuONO enabling the synthesis of furoxans and 1,2,4-oxadiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Michael Addition [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for Nitrile Oxide Cycloaddition
As a Senior Application Scientist, this guide is designed to provide you, our colleagues in research and drug development, with practical, field-tested insights into the optimization of nitrile oxide cycloaddition reactions. The [3+2] cycloaddition between a nitrile oxide and a dipolarophile is a cornerstone of heterocyclic chemistry, offering a powerful route to isoxazolines and isoxazoles—scaffolds of immense value in medicinal chemistry. However, the transient and reactive nature of nitrile oxides presents unique challenges. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of understanding and controlling the nitrile oxide cycloaddition reaction.
Q1: My reaction is giving a major byproduct that I can't identify. What is the most common side reaction I should be aware of?
A1: The most prevalent and often yield-limiting side reaction is the dimerization of the nitrile oxide to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[1][2] Nitrile oxides are high-energy, unstable intermediates. In the absence of a sufficiently reactive dipolarophile (or when their concentration is too high), they will readily react with themselves in a stepwise process.[3][4][5] Minimizing the instantaneous concentration of the free nitrile oxide in the reaction medium is the single most critical factor in suppressing this pathway.[1]
Q2: How can I generate the highly reactive nitrile oxide without it immediately dimerizing?
A2: The most effective strategy is to generate the nitrile oxide in situ in the presence of your dipolarophile.[1][2] This ensures the nitrile oxide is trapped in the desired [3+2] cycloaddition as soon as it is formed. There are several reliable methods for in situ generation from stable precursors:
-
Oxidation of Aldoximes: This is a very popular and versatile method. Various oxidizing systems can be employed, with a notable "green" protocol using NaCl and Oxone, which works for a broad range of aliphatic and aromatic aldoximes.[6][7][8] Other systems include hypervalent iodine reagents or N-halosuccinimides (NCS, NBS).[1][9]
-
Dehydrochlorination of Hydroximoyl Chlorides: This is the classical and a very widely used method. The hydroximoyl chloride precursor is generated by chlorinating the corresponding aldoxime (e.g., with NCS or Cl₂). Subsequent treatment with a non-nucleophilic base, like triethylamine (Et₃N), slowly releases the nitrile oxide.[10]
-
Dehydration of Primary Nitroalkanes: Reagents like phenyl isocyanate can be used to dehydrate primary nitro compounds, generating the nitrile oxide under relatively mild conditions.[9]
Q3: Which generation method is best for my specific substrate?
A3: The choice depends on the functional group tolerance of your starting materials.
-
For substrates sensitive to oxidation or halogenation (e.g., electron-rich aromatics, sulfides), the dehydrochlorination of a pre-formed hydroximoyl chloride is often a safer choice.[10]
-
The NaCl/Oxone method is environmentally benign and has a broad scope, making it an excellent starting point for many systems.[6][7]
-
For complex molecules, milder, more recently developed methods like the dehydration of O-silylated hydroxamic acids with triflic anhydride can be advantageous.[10]
Q4: How does solvent choice impact the reaction outcome?
A4: Solvent choice can influence reaction rates, stability of the nitrile oxide, and even regioselectivity.
-
Polarity: Generally, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are preferred to avoid potential reactions with the nitrile oxide.[11] Theoretical studies have shown that solvent polarity can impact the activation energies of the cycloaddition, with some reactions proceeding slightly faster in less polar solvents like benzene compared to DCM.[12][13]
-
Solubility: Ensure both your precursor and dipolarophile are fully soluble in the chosen solvent to maintain a homogeneous reaction.
-
Coordination: In catalyzed reactions, the solvent's ability to coordinate with the Lewis acid catalyst can be a critical parameter.
Q5: What determines the regioselectivity of the cycloaddition, and which isomer should I expect?
A5: The regioselectivity (i.e., the orientation of the nitrile oxide addition to an unsymmetrical alkene/alkyne) is primarily governed by the electronic properties of the reactants, as explained by Frontier Molecular Orbital (FMO) theory.[14][15] In most cases, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole (the nitrile oxide). This typically favors the formation of the 3,5-disubstituted isoxazoline/isoxazole.[14] However, strong electron-withdrawing or -donating groups on either component, as well as steric hindrance and the use of metal catalysts, can influence and sometimes reverse this selectivity.[16][17]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues.
Problem 1: Low or no yield of the desired cycloadduct, with starting materials consumed.
-
Question: I've run my reaction, and TLC analysis shows my starting materials are gone, but I have a complex mixture of products and a very low yield of the desired isoxazoline. What's happening?
-
Answer & Recommended Solutions: This classic scenario almost always points to the undesired dimerization of your nitrile oxide. The rate of dimerization has outcompeted the rate of cycloaddition.
-
Verify Nitrile Oxide Generation: First, confirm your generation method is working. Run a control reaction without the dipolarophile. You should see the formation of the furoxan dimer as the major product. If not, there is an issue with your precursor or reagents for the in situ generation step.
-
Slow Down Generation/Addition: The most effective fix is to lower the instantaneous concentration of the nitrile oxide.
-
If using the dehydrochlorination method, switch to a slow, syringe-pump addition of the base (e.g., triethylamine) to the solution of the hydroximoyl chloride and dipolarophile over several hours.
-
A technique known as "diffusion reagent mixing" can be highly effective. Here, a volatile base like triethylamine is not added directly but is introduced into the headspace of the reaction flask, allowing its vapors to slowly diffuse into the solution and promote a very controlled rate of nitrile oxide generation.[18]
-
-
Increase Dipolarophile Concentration: Ensure the dipolarophile is present in a stoichiometric excess (typically 1.5 to 5 equivalents) to maximize the probability of a productive collision with the transient nitrile oxide.[18]
-
Check Dipolarophile Reactivity: If you are using a highly electron-deficient or sterically hindered alkene/alkyne, its rate of reaction may be inherently slow. Consider increasing the reaction temperature (if nitrile oxide stability permits) or exploring Lewis acid catalysis to activate the dipolarophile.[16]
-
Problem 2: The major isolated product is the furoxan dimer.
-
Question: My reaction has produced the nitrile oxide dimer as the primary product, with only traces of the desired cycloadduct. How do I favor the cycloaddition?
-
Answer & Recommended Solutions: This is an extreme case of the issue described in Problem 1. Your nitrile oxide is forming efficiently but is not being trapped by the dipolarophile.
-
Implement Slow Generation Immediately: As detailed above, slow, controlled generation of the nitrile oxide is paramount. This is not optional; it is the core principle for success with unstable nitrile oxides.[1]
-
Evaluate Temperature: Most in situ generation methods are performed at room temperature. However, for particularly unstable nitrile oxides, cooling the reaction (e.g., to 0 °C) can decrease the rate of dimerization more than it decreases the rate of cycloaddition, thus improving the product ratio.[1]
-
Consider a More Stable Nitrile Oxide Analogue: If possible, increase the steric bulk near the nitrile oxide functional group. For example, 2,4,6-trimethylbenzonitrile oxide (mesitonitrile oxide) is known to be significantly more stable and less prone to dimerization due to the steric hindrance from the ortho-methyl groups, and can even be isolated.[11] While you may not be able to change your core structure, this principle highlights the role of sterics in suppressing the dimerization pathway.
-
Problem 3: The reaction is sluggish, and starting materials remain even after extended reaction times.
-
Question: My reaction has been running for 24 hours, and TLC still shows significant amounts of unreacted aldoxime/hydroximoyl chloride and dipolarophile. How can I drive it to completion?
-
Answer & Recommended Solutions: A sluggish reaction points to either inefficient nitrile oxide generation or a low reactivity pairing of the dipole and dipolarophile.
-
Optimize the Generation Step:
-
Base/Reagent Stoichiometry: Ensure you are using the correct stoichiometry of reagents for the generation step. For dehydrochlorination, at least one equivalent of base is required. For oxidative methods, ensure the oxidant is fresh and active.
-
Choice of Base: For dehydrochlorination, ensure the base is strong enough. Triethylamine is common, but sometimes a stronger, non-nucleophilic base may be required. For oxidative methods from aldoximes, a base like sodium bicarbonate or sodium carbonate is often included.[19]
-
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the rate of both generation and cycloaddition. Monitor by TLC to ensure this does not disproportionately accelerate decomposition or dimerization.
-
Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid can significantly accelerate the cycloaddition. Magnesium, Nickel, and Copper complexes have all been shown to be effective catalysts, often by coordinating to the dipolarophile and lowering the energy of the LUMO for a more favorable FMO interaction.[16]
-
Section 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common procedures.
Protocol A: Green In Situ Generation of Benzonitrile Oxide from Benzaldoxime using NaCl/Oxone
This protocol is adapted from a green chemistry approach and is broadly applicable.[6][7]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzaldoxime (1.0 equiv), the alkene/alkyne dipolarophile (1.5 equiv), sodium chloride (NaCl, 1.1 equiv), and sodium carbonate (Na₂CO₃, 1.5 equiv).
-
Solvent Addition: Add a suitable solvent mixture, such as acetonitrile and water (e.g., in a 4:1 ratio), to dissolve the reagents.
-
Initiation: Cool the stirring solution in an ice bath (0 °C). Add Oxone® (potassium peroxymonosulfate, 1.1 equiv) portion-wise over 10-15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the aldoxime by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 12 hours.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired isoxazoline or isoxazole product.
Protocol B: Classic In Situ Generation via Dehydrochlorination of a Hydroximoyl Chloride
This is a robust and widely-used traditional method.[10]
-
Prepare the Hydroximoyl Chloride: Caution: Perform in a well-ventilated fume hood. Dissolve the starting aldoxime (1.0 equiv) in a minimal amount of a solvent like DMF. Cool to 0 °C and add N-chlorosuccinimide (NCS) (1.05 equiv) portion-wise. Stir at 0 °C for 1 hour, then at room temperature until TLC shows complete consumption of the aldoxime. This crude solution of the hydroximoyl chloride can often be used directly.
-
Setup for Cycloaddition: In a separate, larger flask, dissolve the dipolarophile (1.2 equiv) in a dry, aprotic solvent like THF or DCM.
-
Slow Addition: Add the crude hydroximoyl chloride solution to the dipolarophile solution. Begin the slow, dropwise addition of a solution of triethylamine (Et₃N, 1.5 equiv) in the same solvent via a syringe pump over 4-6 hours.
-
Reaction: Allow the reaction to stir at room temperature overnight after the addition is complete. Monitor by TLC.
-
Workup: Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Section 4: Summary Tables
Table 1: Comparison of Common Nitrile Oxide Generation Methods
| Method | Precursor | Reagents / Conditions | Advantages | Disadvantages | Reference(s) |
| Oxidation (Green) | Aldoxime | NaCl, Oxone®, Na₂CO₃ in MeCN/H₂O | Environmentally benign, inexpensive and readily available reagents, broad substrate scope. | May not be suitable for water-sensitive substrates. | [6][7][8] |
| Dehydrochlorination | Hydroximoyl Chloride | Triethylamine (or other base) in aprotic solvent | Well-established, avoids strong oxidants, good for sensitive substrates. | Requires pre-synthesis of hydroximoyl chloride; produces stoichiometric salt waste. | [10] |
| Oxidation (Halogen) | Aldoxime | N-Chlorosuccinimide (NCS) or NaOCl, followed by base | One-pot from aldoxime, widely used. | Incompatible with substrates sensitive to chlorination/oxidation. | [9][10][20] |
| Dehydration | Primary Nitroalkane | Phenyl isocyanate, Et₃N | Useful for precursors readily available from nitro compounds. | Limited by the availability of nitroalkanes; isocyanate is hazardous. | [9] |
| Dehydration (Mild) | O-Silyl Hydroxamic Acid | Triflic anhydride (Tf₂O), Et₃N | Very mild conditions, high yields. | Requires synthesis of the silylated precursor. | [10] |
Section 5: Visual Guides
Section 6: References
-
Moses, D. N., et al. (2000). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters, 2(15), 2189–2191. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: 1,3-Dipolar Cycloaddition of Nitrile Oxides. BenchChem Technical Resources. --INVALID-LINK--
-
Jasiński, R., et al. (2022). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. ACS Omega, 7(4), 3569–3577. --INVALID-LINK--
-
Lee, J. W., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315–319. --INVALID-LINK--
-
Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. --INVALID-LINK--
-
BenchChem. (2025). Preventing Dimerization of Nitrile Oxides During Synthesis. BenchChem Technical Resources. --INVALID-LINK--
-
Jasiński, R. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(19), 6663. --INVALID-LINK--
-
Lee, J. W., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319. --INVALID-LINK--
-
da Silva, A. B. F., et al. (2017). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 28(11), 2066-2076. --INVALID-LINK--
-
Vitale, F., et al. (2018). Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides. Organic & Biomolecular Chemistry, 16(44), 8437-8453. --INVALID-LINK--
-
Tereshina, M. V., et al. (2023). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 28(15), 5824. --INVALID-LINK--
-
He, Y., et al. (2003). Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. Journal of the American Chemical Society, 125(50), 15420–15425. --INVALID-LINK--
-
Sibi, M. P., et al. (2001). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides Catalyzed by Chiral Binaphthyldiimine-Ni(II) Complexes. The Journal of Organic Chemistry, 66(23), 7844–7851. --INVALID-LINK--
-
Vitale, F., et al. (2018). Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides. Organic & Biomolecular Chemistry, 16(44), 8437-8453. --INVALID-LINK--
-
Sannino, F., et al. (2013). Optimization of reaction conditions for cycloaddition of nitrile oxide 2 with 7a. ResearchGate. --INVALID-LINK--
-
ResearchGate. (2019). 1,3‐Dipolar cycloaddition reaction of nitrile oxides. ResearchGate. --INVALID-LINK--
-
Pasinszki, T., & Westwood, N. P. C. (2001). Dimerisation of nitrile oxides: a quantum-chemical study. Physical Chemistry Chemical Physics, 3(19), 4229-4235. --INVALID-LINK--
-
Wang, Y., et al. (2011). Theoretical study on the regioselectivity of nitrile oxide 1,3-dipolar cycloaddition to propyne. ResearchGate. --INVALID-LINK--
-
Jasiński, R., et al. (2022). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study. ACS Omega, 7(4), 3569-3577. --INVALID-LINK--
-
Jasiński, R. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(19), 6663. --INVALID-LINK--
-
Tereshina, M. V., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 27(21), 7291. --INVALID-LINK--
-
ResearchGate. (2020). Model cycloaddition reactions of the nitrile oxide generated upon irradiation of the chloropyrene oxime with various small molecules. ResearchGate. --INVALID-LINK--
-
ResearchGate. (2019). Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate. --INVALID-LINK--
-
Li, Y., et al. (2021). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(6), 579-584. --INVALID-LINK--
-
University of California, Irvine. (n.d.). The [3+2] Cycloaddition Reaction. UCI Chemistry Course Materials. --INVALID-LINK--
-
OC Chem Problems. (2019, January 3). cycloadditions with nitrile oxides [Video]. YouTube. --INVALID-LINK--
-
NPTEL-NOC IITM. (2018, February 26). Week 3: Lecture 13: Azomethine Ylides and Nitrile Oxides in 1,3-Dipolar Cycloaddition [Video]. YouTube. --INVALID-LINK--
-
ResearchGate. (n.d.). In situ methods of nitrile oxide generation and cycloaddition. ResearchGate. --INVALID-LINK--
-
Bartleby. (n.d.). Cycloaddition Lab Report. Bartleby Research. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the Generation of Nitrile Oxides for Cycloaddition Reactions. BenchChem Technical Resources. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Addressing the stability issues of (3-Phenyl-5-isoxazolyl)methanamine in solution
Technical Support Center: (3-Phenyl-5-isoxazolyl)methanamine
Guide for Researchers on Maintaining Solution Stability
Welcome to the technical support center for this compound (CAS 54408-35-4). This guide is designed for researchers, scientists, and drug development professionals to address the common stability challenges encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability
This section addresses the fundamental chemical properties of this compound that contribute to its instability in solution.
Q1: What are the primary chemical features of this compound that make it susceptible to degradation?
A1: The molecule has two key features that can contribute to its instability. First, the isoxazole ring, a five-membered heterocycle, can be prone to cleavage under certain conditions. Second, the primary amine (-CH₂NH₂) group is a nucleophile and can participate in various reactions. The interplay between these two groups dictates the compound's stability profile.
Q2: What is the most likely degradation pathway for the isoxazole ring in this molecule?
A2: Based on studies of other isoxazole-containing compounds, the most probable degradation pathway is a base-catalyzed hydrolytic ring opening.[1] The N-O bond in the isoxazole ring is susceptible to cleavage, particularly in neutral to basic aqueous solutions. This process can be significantly accelerated by increases in temperature. For instance, the isoxazole ring in the drug leflunomide was found to be stable in acidic pH but decomposed rapidly at basic pH (pH 10.0), with the degradation rate increasing at 37°C compared to 25°C.[1]
Q3: Besides pH, what other factors can cause degradation of this compound?
A3: In addition to pH-mediated hydrolysis, you should be aware of potential oxidative degradation. The presence of a primary amine and the electron-rich aromatic systems can make the molecule susceptible to oxidation. General handling guidelines for similar compounds often recommend storage under an inert atmosphere (like nitrogen or argon) to minimize contact with atmospheric oxygen.[2] Furthermore, some compounds are sensitive to light (photodegradation), so storage in amber vials or in the dark is a good precautionary measure.
Q4: What are the potential consequences of using a degraded solution of this compound in my experiments?
A4: Using a degraded solution can have significant consequences for your research. It can lead to a decrease in the effective concentration of the active compound, resulting in lower-than-expected potency or efficacy in biological assays. Furthermore, the degradation products themselves might be reactive or could have off-target biological effects, leading to confounding results and misinterpretation of data.
Part 2: Troubleshooting Guide - Diagnosing Stability Issues
This section is formatted to help you identify the root cause of common experimental problems.
| Observed Problem | Potential Root Cause | Recommended Action |
| Loss of biological activity or inconsistent results over time. | Compound degradation in your stock solution or assay buffer. | 1. Prepare fresh stock solutions before each experiment. 2. Perform a stability study in your specific assay buffer (see Protocol 2). 3. Analyze the solution purity via HPLC (see Protocol 1). |
| Appearance of new peaks in HPLC or LC-MS analysis. | Degradation of the parent compound into one or more new chemical entities. | 1. Characterize the new peaks using LC-MS to determine their molecular weight. This can help confirm if they are related to the parent compound (e.g., from ring opening). 2. Review your solution preparation and storage conditions. Was the pH of the solvent too high? Was it exposed to light or air for an extended period? |
| Precipitate forms in the solution upon storage, especially in aqueous buffers. | Poor solubility or degradation into a less soluble product. | 1. Determine the solubility of the compound in your chosen solvent system. 2. Consider using a co-solvent (e.g., DMSO, ethanol) for aqueous solutions, but be mindful of its compatibility with your experimental system. 3. Ensure the pH of the buffer is in a range where the compound is both stable and soluble (ideally, slightly acidic). |
| Color change in the solution (e.g., turning yellow or brown). | This often indicates oxidative degradation or the formation of highly conjugated degradation products. | 1. Degas your solvents by sparging with nitrogen or argon before preparing solutions. 2. Consider adding an antioxidant to the formulation, if compatible with your experiment.[3] 3. Store solutions in amber vials and protect from light. |
Logical Flow for Troubleshooting
The following diagram outlines a decision-making process for troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
Part 3: Protocols for Stability Assessment and Enhancement
These detailed protocols provide step-by-step instructions for key analytical and preparatory procedures.
Protocol 1: HPLC Method for Purity Assessment
This general-purpose Reverse-Phase HPLC (RP-HPLC) method can be used as a starting point to monitor the purity of this compound.
-
Objective: To separate the parent compound from potential degradants.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Step-by-Step Procedure:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan from 200-400 nm with a photodiode array (PDA) detector to determine the optimal wavelength. A good starting point is 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute your stock solution in a 50:50 mixture of Mobile Phase A and B.
-
-
Rationale: The acidic mobile phase (formic acid) helps to protonate the primary amine, leading to better peak shape on the C18 column. A gradient elution is used to ensure that both the relatively polar parent compound and potentially more non-polar degradation products are eluted effectively.
Protocol 2: pH-Based Stability Study
-
Objective: To determine the stability of the compound as a function of pH.
-
Materials:
-
This compound
-
pH Buffers: pH 4.0 (Acetate), pH 7.4 (Phosphate), pH 9.0 (Borate)
-
HPLC system (as per Protocol 1)
-
-
Step-by-Step Procedure:
-
Prepare a concentrated stock solution of the compound in a non-aqueous solvent like DMSO or Acetonitrile.
-
Dilute the stock solution to a final concentration (e.g., 10 µg/mL) in each of the three pH buffers. Prepare enough volume for all time points.
-
Immediately after preparation (T=0), take an aliquot from each buffer, dilute as necessary, and analyze via HPLC to determine the initial peak area of the parent compound.
-
Incubate the remaining solutions at a controlled temperature (e.g., room temperature or 37°C).
-
At subsequent time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots, dilute, and analyze by HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Plot the percentage remaining versus time for each pH condition.
-
Workflow for Preparing a Stabilized Stock Solution
The following diagram illustrates a recommended workflow for preparing a stock solution with enhanced stability.
Caption: Recommended workflow for stock solution preparation.
References
Technical Support Center: Scalable Synthesis of (3-Phenyl-5-isoxazolyl)methanamine for Library Development
Welcome to the technical support center for the synthesis and application of (3-Phenyl-5-isoxazolyl)methanamine. This versatile building block is a cornerstone for developing diverse chemical libraries, particularly in the fields of medicinal chemistry and agrochemicals.[1] Its rigid isoxazole core and reactive primary amine handle make it an ideal scaffold for exploring structure-activity relationships (SAR).
This guide is structured to provide not just protocols, but a deep understanding of the chemical principles at play. We will address common challenges encountered during scale-up synthesis and subsequent library diversification, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Section 1: Strategic Overview of the Synthetic Workflow
The most robust and scalable approach to this compound involves a multi-step sequence that prioritizes regiochemical control and high-yielding transformations. The general strategy is outlined below:
-
Isoxazole Ring Formation: Construction of the core 3-phenylisoxazole heterocycle, typically via a [3+2] cycloaddition reaction. This method offers excellent control over substituent placement.[2][3]
-
Installation of an Amine Precursor: The cycloaddition is designed to install a functional group at the 5-position that can be efficiently converted to a primary amine. A nitrile group (-CN) is an ideal precursor due to its stability and reliable reduction methodologies.
-
Reduction to the Target Amine: Conversion of the precursor group to the essential methanamine handle, yielding the final building block.
-
Library Diversification: Utilization of the primary amine for parallel synthesis, with reductive amination being a premier choice for generating extensive libraries of secondary amines.[4][5]
Caption: Overall workflow for synthesis and library development.
Section 2: Troubleshooting the Core Synthesis of this compound
This section addresses the most common issues encountered during the synthesis of the core building block.
Q1: My isoxazole ring formation via 1,3-dipolar cycloaddition is suffering from low yields. What are the primary causes and solutions?
A1: Low yields in this key step are almost always traced back to the stability and concentration of the in situ generated nitrile oxide intermediate.
-
Causality: Nitrile oxides are highly reactive and prone to dimerization, forming inactive furoxan byproducts.[6][7] This side reaction is second-order and thus highly dependent on the concentration of the nitrile oxide. High local concentrations or elevated temperatures can dramatically favor dimerization over the desired cycloaddition.
-
Troubleshooting & Validation:
-
Slow Addition: Instead of adding all reagents at once, generate the nitrile oxide slowly in the presence of the alkyne (the dipolarophile). This can be achieved by the slow, syringe-pump addition of the base or oxidant used to generate the nitrile oxide from its precursor (e.g., an aldoxime). This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular reaction with the alkyne.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many cycloadditions, starting at 0 °C or even lower can significantly suppress furoxan formation. Monitor the reaction by TLC or LCMS to find the optimal balance.
-
Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the alkyne dipolarophile. This statistically increases the probability of the nitrile oxide reacting with the desired partner instead of itself.
-
Q2: I am observing a mixture of regioisomers (i.e., 3-Phenyl-4-substituted vs. 3-Phenyl-5-substituted). How can I improve regioselectivity?
A2: Regioselectivity in isoxazole synthesis is a classic challenge governed by both electronic and steric factors of the reacting partners.[6]
-
Causality: According to Frontier Molecular Orbital (FMO) theory, the regiochemical outcome is determined by the alignment of the highest occupied molecular orbital (HOMO) of the dipole with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (and vice-versa).[7] For terminal alkynes, using a copper(I) catalyst often promotes the formation of the 3,5-disubstituted isomer with high fidelity.[3]
-
Troubleshooting & Validation:
-
Catalyst Choice: For reactions involving terminal alkynes, the use of a catalytic amount of a Copper(I) salt (e.g., CuI, Cu(OAc)₂) is the industry standard for ensuring high regioselectivity towards the 3,5-isomer.
-
Dipolarophile Choice: The electronic nature of the substituent on your alkyne or alkene matters. Electron-withdrawing groups often direct the reaction differently than electron-donating groups. When synthesizing the 5-cyano derivative, using chloroacrylonitrile as the dipolarophile provides strong regiochemical bias.
-
Confirming Structure: The identity of the final regioisomer must be confirmed unambiguously. This is best achieved using 2D NMR techniques. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation from the proton on the isoxazole ring to the carbon atoms of the phenyl group, confirming the 3,4- or 3,5-substitution pattern.
-
Q3: The final reduction of the 5-cyano group to the amine is proving difficult or incomplete. What are my best options?
A3: The reduction of a nitrile attached to a heterocyclic system can be challenging. The choice of reducing agent and conditions is critical to avoid side reactions or catalyst poisoning.
-
Causality: Catalytic hydrogenation can sometimes be sluggish if the nitrogen atom in the isoxazole ring coordinates to the catalyst surface, acting as a poison. Strong hydride reagents like LiAlH₄ can potentially attack the isoxazole ring itself due to the weak N-O bond.[8]
-
Troubleshooting & Validation:
-
Catalytic Hydrogenation: This is often the cleanest and most scalable method. Use a high-pressure hydrogenation setup (50-500 psi H₂). Raney Nickel or a rhodium-based catalyst (e.g., Rh/Al₂O₃) in an alcoholic solvent (EtOH or MeOH) with ammonia is a common and effective system. The ammonia helps to prevent the formation of secondary amine byproducts.
-
Alternative Hydride Reagents: If catalytic hydrogenation is not feasible, Borane-THF complex (BH₃·THF) is an excellent alternative that is highly effective for reducing nitriles without typically affecting the isoxazole ring under controlled conditions.
-
Reaction Monitoring: Monitor the reaction closely by LCMS. Look for the disappearance of the nitrile starting material (M) and the appearance of the desired amine product (M+28, from the addition of four hydrogens and loss of N vs O). Incomplete reactions will show residual starting material.
-
Section 3: Library Development Troubleshooting
Once you have a scalable supply of the core amine, the next phase is diversification. Reductive amination is a powerful tool for this purpose.[9][10]
Q1: My parallel reductive amination reactions are showing variable and often incomplete conversions across my library of aldehydes.
A1: This is a very common issue in library synthesis, as the reactivity of aldehydes can vary significantly.
-
Causality: Reductive amination is a two-step process within one pot: (1) formation of an imine intermediate, and (2) reduction of that imine.[9] The first step is an equilibrium that can be slow for sterically hindered or electron-rich aldehydes. The choice of reducing agent is also critical; it must be selective enough not to reduce the aldehyde directly but reactive enough to reduce the imine as it's formed.
-
Troubleshooting & Validation:
-
Optimal Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most reductive aminations. It is mild enough not to reduce most aldehydes, is tolerant of mildly acidic conditions that favor imine formation, and does not generate gaseous byproducts.
-
Solvent and Additives: Dichloroethane (DCE) or Tetrahydrofuran (THF) are excellent solvents. Adding a small amount of acetic acid (catalytic to 1 equivalent) helps to catalyze imine formation. For challenging substrates, switching to a micelle-promoting surfactant like TPGS-750-M in water has been shown to dramatically improve conversions.[4]
-
Reaction Time and Temperature: While many reductive aminations run to completion at room temperature overnight, sluggish reactions with less reactive aldehydes can be gently heated (e.g., to 40-50 °C) to drive the reaction forward.
-
Q2: I am observing the formation of a bis-alkylated tertiary amine byproduct. How can I prevent this?
A2: The formation of the tertiary amine occurs when the desired secondary amine product is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde.
-
Causality: This is a competing reaction pathway that is favored when there is an excess of the aldehyde or when the reaction is run for an extended period after the primary amine has been consumed.
-
Troubleshooting & Validation:
-
Control Stoichiometry: Use a precise 1.0 to 1.1 equivalents of the aldehyde relative to the this compound. This ensures there is no excess aldehyde available to react with the product.
-
Monitor the Reaction: Follow the reaction by LCMS. Once the starting primary amine is consumed, work up the reaction promptly to prevent the slower formation of the tertiary amine byproduct.
-
Section 4: Experimental Protocols & Data
Protocol 1: Scalable Synthesis of this compound
This protocol is a representative synthesis adapted from established isoxazole formation and nitrile reduction methodologies.
Step A: Synthesis of 5-Cyano-3-phenylisoxazole
-
To a stirred solution of benzaldoxime (1.0 eq) in a suitable solvent like DMF, add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1-2 hours until TLC analysis shows complete consumption of the starting material.
-
Cool the resulting solution of the hydroximoyl chloride back to 0 °C. Add chloroacrylonitrile (1.2 eq) followed by the slow, dropwise addition of triethylamine (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by LCMS for the formation of the desired product.
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 5-cyano-3-phenylisoxazole.
Step B: Reduction to this compound
-
In a high-pressure reactor, dissolve 5-cyano-3-phenylisoxazole (1.0 eq) in methanol saturated with ammonia.
-
Add Raney Nickel (approx. 10% w/w) as a slurry in methanol.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 100 psi.
-
Stir the reaction at room temperature for 16-24 hours. Monitor hydrogen uptake.
-
Upon completion, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound, which can be used directly or further purified.
Protocol 2: General Procedure for Parallel Reductive Amination
-
To an array of reaction vials, add this compound (1.0 eq, e.g., 0.1 mmol) dissolved in 1,2-dichloroethane (DCE, 1 mL).
-
To each vial, add a unique aldehyde or ketone from your library stock solution (1.1 eq).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to each vial.
-
Seal the vials and allow them to shake at room temperature for 16 hours.
-
Quench the reactions by adding saturated aqueous NaHCO₃ solution.
-
Extract with dichloromethane (DCM) or ethyl acetate.
-
The organic layers can then be concentrated and the products purified by preparative HPLC.[11]
Data Summary Tables
Table 1: Comparison of Nitrile Reduction Conditions
| Reducing Agent | Solvent | Additive | Temperature | Typical Yield | Key Considerations |
| H₂ / Raney Ni | MeOH | NH₃ | RT | >90% | Requires pressure equipment; catalyst is pyrophoric. |
| H₂ / Pd/C | EtOH | Acetic Acid | RT | 70-85% | Can sometimes cause N-O bond cleavage. |
| BH₃·THF | THF | None | 0 °C to RT | 80-90% | Requires careful quenching; borane reagents are air/moisture sensitive. |
| LiAlH₄ | THF | None | 0 °C | 60-80% | Risk of over-reduction or ring cleavage; requires aqueous workup. |
Table 2: Reductive Amination Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No Reaction | Inactive reducing agent; wrong pH. | Use fresh NaBH(OAc)₃; add 1 eq of acetic acid to facilitate imine formation. |
| Low Conversion | Sterically hindered or deactivated aldehyde. | Increase reaction temperature to 40-50 °C; increase reaction time to 24-48h. |
| Aldehyde consumed, but no product | Imine is formed but not reduced. | Ensure reducing agent is active and added correctly. |
| Bis-alkylation byproduct | Excess aldehyde; reaction time too long. | Use max 1.1 eq of aldehyde; work up reaction as soon as starting amine is gone. |
Section 5: Mechanistic Visualizations
Understanding the mechanisms provides the foundation for rational troubleshooting.
Caption: Concerted mechanism of 1,3-dipolar cycloaddition.
Caption: Stepwise mechanism of reductive amination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Phenyl-isoxazol-5-YL-methylamine | Benchchem [benchchem.com]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. On-DNA Reductive Amination and Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. jocpr.com [jocpr.com]
- 10. On-DNA Reductive Amination and Alkylation | Springer Nature Experiments [experiments.springernature.com]
- 11. Library Synthesis - Enamine [enamine.net]
Overcoming regioselectivity problems in isoxazole synthesis
A Senior Application Scientist's Guide to Overcoming Regioselectivity Challenges
Welcome to the technical support center for isoxazole synthesis. As a core scaffold in medicinal chemistry and drug development, the isoxazole ring's substitution pattern is critical to its biological function.[1][2][3] However, achieving precise regiochemical control during synthesis can be a significant challenge, often leading to mixtures of isomers that are difficult to separate and reduce overall yield.
This guide is designed for researchers, chemists, and drug development professionals. Here, we will dissect the common regioselectivity problems encountered during isoxazole synthesis and provide field-proven troubleshooting strategies and alternative protocols to ensure you can synthesize the desired regioisomer with high fidelity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioselectivity problems in isoxazole synthesis?
The most common and versatile method for synthesizing the isoxazole core is the 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[4][5] When using unsymmetrical alkynes, this reaction can theoretically produce two different regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. The lack of control over which isomer is formed is the principal regioselectivity problem. A similar issue arises in condensation reactions of unsymmetrical 1,3-dicarbonyls with hydroxylamine, where either carbonyl group can react first.[6]
Q2: How do electronic and steric factors influence the outcome of a 1,3-dipolar cycloaddition?
The regiochemical outcome is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. According to Frontier Molecular Orbital (FMO) theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[4][7]
-
Electronic Effects : The relative energies of the HOMO and LUMO orbitals dictate the preferred orientation of addition. The reaction typically proceeds via the pathway where the largest orbital coefficient on the HOMO interacts with the largest coefficient on the LUMO.
-
Steric Effects : Bulky substituents on either the nitrile oxide or the alkyne will sterically hinder the approach to one of the transition states, thereby favoring the formation of the less hindered regioisomer.[8]
Often, these effects are in competition, leading to a mixture of products unless conditions are optimized to favor one over the other.
Q3: I need to synthesize a 3,5-disubstituted isoxazole. Which methods offer the best regiocontrol?
For selectively synthesizing 3,5-disubstituted isoxazoles, several reliable methods exist:
-
Copper(I)-Catalyzed Cycloaddition : This is one of the most robust methods. The use of a copper(I) catalyst with terminal alkynes strongly directs the reaction to form the 3,5-disubstituted isomer, often with excellent selectivity.[1][9]
-
Condensation of β-Nitroenones : A domino reductive Nef reaction followed by cyclization of β-nitroenones can efficiently produce 3,5-disubstituted isoxazoles under mild conditions.[10]
-
One-Pot Reactions from α,β-Unsaturated Aldehydes/Ketones : Certain one-pot protocols involving the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds show high regioselectivity for the 3,5-isomer.[11]
Q4: Can changing the solvent or reaction temperature improve my regioselectivity?
Yes, reaction conditions play a crucial role.
-
Solvent : The polarity of the solvent can influence the reaction pathway.[12] For instance, in some cyclocondensation reactions, polar protic solvents like ethanol can favor one regioisomer, while different outcomes might be observed in aprotic solvents.[6] Green solvents like Deep Eutectic Solvents (DES) have also been shown to promote high regioselectivity in 1,3-dipolar cycloadditions.[13][14]
-
Temperature : The activation energies for the formation of different regioisomers are often distinct. Running the reaction at a lower temperature can sometimes favor the product of the lower energy transition state, thus improving selectivity. Conversely, higher temperatures may be required for sterically hindered substrates.
Troubleshooting Guides
Guide 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition with Terminal Alkynes
Problem: My reaction of an aryl nitrile oxide with a terminal alkyl alkyne is producing a nearly 1:1 mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I selectively synthesize the 3,5-isomer?
Root Cause Analysis: In a non-catalyzed 1,3-dipolar cycloaddition, the regioselectivity is determined by a subtle balance of steric and electronic factors. For many common substrates, the energy difference between the two competing transition states is small, leading to poor selectivity. To overcome this, an external directing influence is required, most commonly a metal catalyst.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Solutions & Experimental Protocols:
Solution A: Implement a Copper(I)-Catalyzed Protocol
Copper(I) acetylides are key intermediates that control the regioselectivity of the cycloaddition, strongly favoring the 3,5-disubstituted product.[9]
Detailed Protocol: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
-
Materials: Aldoxime (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq), terminal alkyne (1.2 eq), Copper(I) Iodide (CuI) (5 mol%), Triethylamine (TEA) (1.5 eq), and Dichloromethane (DCM) as solvent.
-
Procedure: a. To a stirred solution of the aldoxime in DCM, add NCS portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour to generate the hydroximoyl chloride in situ. b. In a separate flask, dissolve the terminal alkyne, CuI, and TEA in DCM. c. Slowly add the freshly prepared hydroximoyl chloride solution to the alkyne/catalyst mixture at room temperature. d. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours. e. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. f. Extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. g. Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.
Solution B: Optimize Reaction Conditions
If catalysis is not an option or provides insufficient selectivity, systematic optimization of reaction parameters is necessary.
| Parameter | Variation | Rationale & Expected Outcome | Reference |
| Solvent | Test polar protic (EtOH), polar aprotic (DMF, MeCN), and nonpolar (Toluene) solvents. Also consider green solvents like Choline Chloride:Urea (DES). | Solvent polarity can stabilize one transition state over the other. DES can act as a hydrogen bond donor, influencing the orientation of the reactants. | [6][14] |
| Base | Compare organic bases (TEA, Pyridine) with inorganic bases (K₂CO₃, NaHCO₃). | The base is used to generate the nitrile oxide in situ. Its strength and steric bulk can affect the rate of formation and subsequent reaction selectivity. | [15] |
| Temperature | Screen temperatures from 0 °C to reflux. | Lower temperatures can increase selectivity if the reaction is under kinetic control. Higher temperatures may be needed for less reactive substrates. | [9] |
Guide 2: Uncontrollable Regioisomers from Unsymmetrical 1,3-Diketones
Problem: The classical condensation of my unsymmetrical 1,3-diketone with hydroxylamine hydrochloride is giving a messy, inseparable mixture of isoxazole regioisomers.
Root Cause Analysis: This method, often called the Claisen isoxazole synthesis, relies on the differential reactivity of the two carbonyl groups in the 1,3-dicarbonyl substrate. If both carbonyls have similar electronic and steric environments, hydroxylamine will attack both sites, leading to a mixture of intermediates and, ultimately, regioisomeric products.[6]
Reaction Pathway and Control Points:
Caption: Control points in the condensation of 1,3-diketones.
Solutions & Experimental Protocols:
Solution A: Use a β-Enamino Diketone Precursor
By converting one of the ketone functionalities into a less electrophilic enamine, you can direct the initial nucleophilic attack of hydroxylamine to the remaining, more reactive ketone.
Detailed Protocol: Regiocontrolled Synthesis from a β-Enamino Diketone [6][16]
-
Synthesis of β-Enamino Diketone: a. Dissolve the unsymmetrical 1,3-diketone (1.0 eq) in toluene. b. Add a secondary amine with high steric demand (e.g., diisopropylamine) (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). c. Reflux the mixture using a Dean-Stark apparatus to remove water. Monitor by TLC until the starting diketone is consumed. d. Remove the solvent and purify the resulting β-enamino diketone.
-
Cyclocondensation: a. Dissolve the purified β-enamino diketone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol. b. Add a base such as sodium acetate (1.5 eq). c. Reflux the mixture for 4-6 hours, monitoring by TLC. d. After cooling, pour the reaction mixture into water and extract with ethyl acetate. e. Wash the organic layer, dry, and concentrate. Purify by column chromatography to obtain the single regioisomer.
Solution B: Employ Lewis Acid Activation
A Lewis acid can be used to selectively coordinate to and activate one of the carbonyl groups, making it more susceptible to nucleophilic attack. This is particularly effective when one carbonyl is sterically less hindered than the other.
-
Strategy: Add a Lewis acid like Boron Trifluoride Etherate (BF₃·OEt₂) (1.1 eq) to the 1,3-diketone in an aprotic solvent like DCM at a low temperature (e.g., -78 °C). The Lewis acid will preferentially coordinate to the sterically more accessible carbonyl. Then, add the hydroxylamine to initiate the regioselective condensation.[6]
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent effects on the mechanism and selectivities of asymmetric Diels-Alder reactions [ouci.dntb.gov.ua]
- 13. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents [mdpi.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 16. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Removal of unreacted starting materials in isoxazole preparation
Introduction: The Critical Role of Purification in Isoxazole Synthesis
The synthesis of the isoxazole ring is a cornerstone of medicinal chemistry, forming the scaffold of numerous pharmaceutical agents. The two most prevalent synthetic pathways are the condensation of hydroxylamine with 1,3-dicarbonyl compounds and the [3+2] cycloaddition of nitrile oxides with alkynes.[1][2] While these reactions are robust, achieving a high-purity final product hinges on the effective removal of unreacted starting materials and reaction byproducts. Incomplete purification can compromise biological assay results, hinder downstream synthetic steps, and complicate structural elucidation.
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the purification of isoxazole products. It moves beyond generic protocols to explain the chemical principles behind each separation technique, empowering you to make informed decisions for a successful and efficient workflow.
Frequently Asked Questions (FAQs)
Q1: My reaction TLC plate shows multiple spots. What is the first and most critical step I should take? A: The first step is to identify the spots. Run co-spots of your starting materials alongside the reaction mixture on the same TLC plate. This will immediately confirm if the major impurities are unreacted starting materials. If the starting materials are not UV-active, use a stain (e.g., potassium permanganate or iodine) to visualize them. Knowing the identity of the impurities is essential for designing an effective purification strategy.
Q2: What are the most common starting material impurities I should expect? A: This depends entirely on your synthetic route.
-
For reactions involving 1,3-dicarbonyls and hydroxylamine: You will most likely need to remove excess 1,3-dicarbonyl compound and unreacted hydroxylamine.[2][3]
-
For 1,3-dipolar cycloadditions: Common impurities include unreacted alkynes and byproducts from the in situ generation of nitrile oxides, such as furoxans (nitrile oxide dimers).[4]
Q3: Is it always necessary to perform column chromatography? A: Not always. If your isoxazole product is a solid and significantly less soluble than the impurities in a particular solvent system, recrystallization can be a highly effective and scalable purification method.[5] Similarly, if the product precipitates directly from the reaction mixture upon cooling or addition of an anti-solvent, simple filtration may yield a product of high purity.[4][6] A well-designed liquid-liquid extraction sequence can also remove many common impurities, sometimes sufficiently to proceed without chromatography.[7]
Q4: How can I remove a metal catalyst (e.g., Copper) used in a cycloaddition reaction? A: Metal catalysts can often be removed during the aqueous workup. Washing the organic layer with a solution that can chelate the metal, such as a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) or ammonium chloride, can effectively pull the metal salts into the aqueous phase.[8] If the catalyst persists, it may be necessary to use a specialized silica gel treated with a chelating agent or perform column chromatography.
Troubleshooting Guide: Isolating Your Isoxazole Product
This section addresses specific separation challenges. The proposed solutions are based on the differential chemical properties of the isoxazole product and the likely contaminants.
| Problem: Persistent Impurity | Probable Cause & Chemical Rationale | Recommended Solution |
| Unreacted 1,3-Dicarbonyl Compound | 1,3-Dicarbonyl compounds (and related β-ketoesters) possess acidic α-protons (pKa ≈ 9-13). They can be deprotonated by a mild base to form a water-soluble enolate. Isoxazole rings are generally stable under these conditions. | During the liquid-liquid extraction workup, wash the organic layer (e.g., Ethyl Acetate, DCM) with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The basic wash will deprotonate the dicarbonyl, pulling it into the aqueous layer. Repeat the wash if necessary. |
| Unreacted Hydroxylamine | Hydroxylamine (and its hydrochloride salt) is a base. It can be protonated by a mild acid to form a water-soluble ammonium salt (H₃NOH⁺). | During the workup, wash the organic layer with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl) or a saturated solution of ammonium chloride (NH₄Cl).[9] This will convert the hydroxylamine into its salt, which will partition into the aqueous phase. |
| Unreacted Non-polar Alkyne | Simple alkynes are often non-polar and have similar polarity to many isoxazole products. This makes them difficult to separate from the product using standard extraction techniques. | 1. Column Chromatography: This is the most reliable method. Use a gradient elution, starting with a non-polar solvent system (e.g., 100% Hexanes) and gradually increasing the polarity (e.g., adding Ethyl Acetate).[10] The non-polar alkyne should elute before the more polar isoxazole. 2. Distillation/Kugelrohr: If the alkyne is volatile and the isoxazole product is a high-boiling liquid or solid, vacuum distillation can be effective. |
| Furoxan Byproduct (Nitrile Oxide Dimer) | In 1,3-dipolar cycloadditions, the in situ generated nitrile oxide can dimerize, especially if its concentration is too high or if it is slow to react with the alkyne.[4] Furoxans often have a polarity similar to the desired isoxazole. | 1. Reaction Optimization: Add the nitrile oxide precursor (e.g., hydroximoyl chloride) slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring cycloaddition over dimerization.[4] 2. Column Chromatography: Careful column chromatography is typically required for separation. Finding the optimal solvent system through TLC analysis is critical.[4][11] |
Visualized Workflows & Protocols
Decision-Making in Isoxazole Purification
The following flowchart outlines a logical approach to devising a purification strategy after a synthesis reaction.
Caption: Decision flowchart for isoxazole purification.
Experimental Protocols
This protocol is designed for a typical reaction involving the synthesis of an isoxazole from a 1,3-dicarbonyl and hydroxylamine in an organic solvent.
Objective: To remove water-soluble byproducts and unreacted hydroxylamine (basic) and 1,3-dicarbonyl (acidic) starting materials.
Steps:
-
Quench the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding water or a saturated aqueous solution of NH₄Cl.
-
Dilution: Transfer the mixture to a separatory funnel. Dilute with an immiscible organic solvent (e.g., ethyl acetate, 3x the reaction volume) and an equal volume of deionized water.
-
Basic Wash (Removes Acidic Impurities): Add a volume of saturated aqueous NaHCO₃ solution equal to the water volume. Cap the funnel, invert, and vent. Shake gently for 30-60 seconds, venting periodically. Allow the layers to separate and discard the lower aqueous layer. This step removes unreacted 1,3-dicarbonyls.[12]
-
Acidic Wash (Removes Basic Impurities): Add a volume of 1M HCl equal to the initial water volume. Shake and vent as before. Allow the layers to separate and discard the aqueous layer. This step removes unreacted hydroxylamine.
-
Brine Wash: Wash the organic layer with a saturated aqueous NaCl (brine) solution. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer. Discard the aqueous layer.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude isoxazole product.
This protocol is essential when acidic/basic washes are insufficient or when separating compounds of similar polarity (e.g., product and an unreacted alkyne).
Objective: To separate the isoxazole product from impurities based on differential adsorption to a stationary phase.
Steps:
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your desired isoxazole product an Rf value of approximately 0.2-0.35.[10] This is a good starting point for column elution.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column and add a layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and drain the excess solvent until it reaches the top of the silica bed.
-
Add a final protective layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the column solvent and carefully pipette it onto the top layer of sand.
-
Dry Loading: If the product has poor solubility in the eluent, dissolve it in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[10]
-
-
Elution: Carefully add the eluent to the column. Using positive pressure (flash chromatography), begin collecting fractions. If impurities are close to your product on the TLC plate, consider using a gradient elution, where the polarity of the solvent is gradually increased over time.[10]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isoxazole.
Caption: General workflow for isoxazole workup and purification.
References
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 8. connectjournals.com [connectjournals.com]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. Purification [chem.rochester.edu]
- 11. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Isoxazole Synthesis at Scale: A Technical Support Center for Managing Exothermic Reactions
Welcome to the technical support center dedicated to navigating the complexities of large-scale isoxazole synthesis. This resource is tailored for researchers, scientists, and drug development professionals who are scaling up these critical reactions. Our focus is to provide in-depth, field-proven insights into managing the inherent exothermic risks, ensuring process safety, scalability, and the consistent production of high-quality isoxazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of exothermic events in large-scale isoxazole synthesis?
The primary cause of significant heat release during many common isoxazole syntheses is the 1,3-dipolar cycloaddition reaction itself.[1][2] This is particularly true for the widely used method involving the reaction of an alkyne with a nitrile oxide. The in situ generation of these nitrile oxides, often from precursors like aldoximes, can also be a highly exothermic step that contributes to the overall thermal load of the process.[3][4] If the rate of heat generation surpasses the system's capacity for heat removal, a dangerous, self-accelerating temperature and pressure increase known as thermal runaway can occur.[5][6]
Q2: How can I proactively assess the thermal hazard of my specific isoxazole synthesis before scaling up?
A thorough thermal hazard assessment is critical for safe scale-up. This is best accomplished through a combination of calorimetric techniques.
-
Differential Scanning Calorimetry (DSC): DSC is an excellent initial screening tool. It can determine the total heat of reaction and the onset temperature of the exothermic event from a small sample, providing a preliminary but crucial assessment of the thermal hazard.[5]
-
Reaction Calorimetry (RC1): For a more detailed and process-relevant understanding, reaction calorimetry is indispensable. An RC1 study measures the rate of heat release in real-time under conditions that mimic the intended manufacturing process.[7] This data is vital for designing appropriate cooling strategies and ensuring that the reaction can be safely controlled at scale.[8]
The following workflow outlines a robust approach to assessing exothermic potential:
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. amarequip.com [amarequip.com]
- 6. researchgate.net [researchgate.net]
- 7. icheme.org [icheme.org]
- 8. pubs.acs.org [pubs.acs.org]
Preventing degradation of the isoxazole ring during functionalization
Welcome to the Technical Support Center for isoxazole chemistry. This resource is designed for researchers, scientists, and drug development professionals who are working with isoxazole-containing compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of functionalizing this versatile heterocycle while preserving its structural integrity.
The isoxazole ring is a valuable scaffold in medicinal chemistry, but its inherent reactivity, particularly the lability of the N-O bond, can present challenges during synthetic manipulations. This guide provides practical, field-proven insights and detailed protocols to help you anticipate and overcome common degradation issues.
Troubleshooting Guide: Preventing Isoxazole Ring Degradation
This section addresses specific problems you might encounter during common functionalization reactions. Each entry is structured in a question-and-answer format to provide direct solutions to your experimental challenges.
Metallation and Deprotonation Reactions
Question: "I'm trying to deprotonate my 3,5-disubstituted isoxazole with n-butyllithium to functionalize the C4 position, but I'm seeing significant decomposition and low yields. What's causing this, and how can I prevent it?"
Answer:
This is a frequent issue stemming from the inherent reactivity of the isoxazole ring with strong organolithium bases. The primary cause of degradation is often nucleophilic attack by the organolithium reagent or deprotonation at an unstable position, leading to ring cleavage.
Causality and Mechanism:
The isoxazole ring has three potential deprotonation sites: C3, C4, and C5. The acidity of these protons is highly dependent on the substituents. While C5 is generally the most acidic, deprotonation at the C3 position is known to trigger a rapid ring-opening cascade due to the instability of the resulting anion and the weakness of the adjacent N-O bond[1][2]. Even when targeting the C4 position, competitive deprotonation at C3 or direct nucleophilic attack by the strong base can occur, especially at elevated temperatures.
dot
References
Validation & Comparative
Navigating the Spectroscopic Landscape of (3-Phenyl-5-isoxazolyl)methanamine: A Comparative Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a fundamental roadmap to these characteristics. This guide offers an in-depth analysis of the full spectral data for (3-Phenyl-5-isoxazolyl)methanamine, a versatile building block in medicinal chemistry.[1][2] Recognizing the challenges in obtaining complete experimental datasets for novel compounds, we present a meticulously predicted spectral analysis for our target molecule, substantiated by a comparative study of structurally related isoxazole derivatives.
This compound, with its strategic placement of a phenyl ring and an aminomethyl group on the isoxazole core, presents a unique spectroscopic fingerprint. The interplay of these functional groups significantly influences the chemical environment of each atom, which is directly reflected in its NMR and IR spectra.
Predicted Spectral Data for this compound
The following table summarizes the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are derived from established spectroscopic principles and comparative analysis of analogous compounds.
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Phenyl-H (ortho) | 7.7 - 7.8 | Doublet of doublets | ~8.0, 2.0 | 2H |
| Phenyl-H (meta, para) | 7.4 - 7.5 | Multiplet | - | 3H |
| Isoxazole-H | 6.5 - 6.6 | Singlet | - | 1H |
| Methylene (-CH₂-) | 4.0 - 4.2 | Singlet | - | 2H |
| Amine (-NH₂) | 1.5 - 2.5 | Broad Singlet | - | 2H |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| C=N (Isoxazole) | 162 - 164 | C3 |
| C-O (Isoxazole) | 170 - 172 | C5 |
| Phenyl (quaternary) | 128 - 130 | C1' |
| Phenyl (CH) | 126 - 131 | C2', C3', C4' |
| Isoxazole (CH) | 98 - 100 | C4 |
| Methylene (-CH₂-) | 35 - 40 | -CH₂- |
| IR Spectroscopy (Predicted) | Wavenumber (cm⁻¹) | Intensity | Assignment |
| N-H Stretch | 3300 - 3400 | Medium, Broad | Primary Amine |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Phenyl Ring |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium | Methylene Group |
| C=N Stretch | 1600 - 1620 | Medium | Isoxazole Ring |
| C=C Stretch | 1450 - 1600 | Medium to Strong | Phenyl Ring & Isoxazole Ring |
| N-H Bend | 1550 - 1650 | Medium | Primary Amine |
| C-O Stretch | 1000 - 1300 | Strong | Isoxazole Ring |
Comparative Spectral Analysis: Understanding Substituent Effects
To validate our predictions and provide a deeper understanding of the structure-spectrum relationship, we will compare the expected data for this compound with the experimentally determined spectral data of closely related 3,5-disubstituted isoxazoles.
Reference Compounds:
-
3,5-Diphenylisoxazole: Provides a baseline for a phenyl group at the 5-position.
-
3-Phenyl-5-(p-tolyl)isoxazole: Shows the effect of an electron-donating group on the 5-phenyl ring.
-
5-(4-bromophenyl)-3-phenylisoxazole: Demonstrates the influence of an electron-withdrawing group.
¹H NMR Comparison:
In 3,5-diphenylisoxazole, the proton on the isoxazole ring (H4) appears as a singlet around δ 6.84 ppm.[3] For this compound, the aminomethyl group at the 5-position is expected to be more electron-donating than a phenyl group, leading to a slight upfield shift of the isoxazole proton (H4) to the predicted range of δ 6.5 - 6.6 ppm. The methylene protons of the aminomethyl group are anticipated to appear as a singlet around δ 4.0 - 4.2 ppm, a characteristic region for protons adjacent to an amino group and an aromatic ring. The protons of the phenyl group at the 3-position will exhibit a typical splitting pattern for a monosubstituted benzene ring.
¹³C NMR Comparison:
The chemical shifts of the isoxazole ring carbons are particularly sensitive to the nature of the substituents. In 3,5-diphenylisoxazole, the C3 and C5 carbons resonate at approximately δ 162.9 ppm and δ 170.3 ppm, respectively.[3] For our target molecule, the electron-donating aminomethyl group at C5 is expected to cause a slight shielding effect, though the dominant effect will be the replacement of a phenyl carbon with a methylene carbon. The key difference will be the appearance of a new signal for the methylene carbon in the aliphatic region (predicted at δ 35 - 40 ppm).
IR Spectroscopy Comparison:
The most significant difference in the IR spectrum of this compound compared to 3,5-diphenylisoxazole will be the presence of characteristic N-H stretching and bending vibrations from the primary amine group. Two medium, broad bands are expected in the 3300-3400 cm⁻¹ region (N-H stretch), and a medium intensity band around 1550-1650 cm⁻¹ (N-H bend).[4][5] The other key absorptions, such as the aromatic C-H and C=C stretches and the isoxazole ring vibrations, will be broadly similar across these compounds.
Experimental Protocols
Acquiring high-quality spectral data is crucial for accurate structural elucidation. Below are standardized protocols for NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte and its chemical inertness.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid Samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Visualizing the Process
To further clarify the workflow and molecular structure, the following diagrams are provided.
Caption: Molecular structure and spectroscopic analysis workflow.
Conclusion
While direct experimental spectral data for this compound remains elusive in publicly accessible literature, a robust and scientifically sound prediction of its ¹H NMR, ¹³C NMR, and IR spectra can be achieved through a comparative analysis of structurally related compounds. This guide provides researchers with a comprehensive framework for interpreting the spectral features of this important synthetic intermediate. The provided protocols and workflow diagrams serve as a practical resource for obtaining and analyzing high-quality spectroscopic data, ultimately facilitating the confident structural elucidation of novel molecules in drug discovery and development.
References
The Regioisomeric Riddle: A Comparative Guide to the Biological Activity of Isoxazole Scaffolds
For the discerning researcher in drug discovery, the isoxazole scaffold is a familiar and valuable tool. Its five-membered aromatic ring, containing both nitrogen and oxygen, offers a versatile template for designing biologically active molecules.[1] However, the seemingly subtle shift of substituents around this ring—a phenomenon known as regioisomerism—can lead to profound differences in pharmacological activity. This guide delves into the critical importance of isoxazole regiochemistry, offering a comparative analysis of biological outcomes supported by experimental data and detailed protocols. We will explore how the spatial arrangement of functional groups on the isoxazole core dictates interactions with biological targets, ultimately governing efficacy and selectivity.
The Decisive Impact of Regioisomers on Anticancer Activity: A Tale of Two Combretastatin Analogues
Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow, is a potent inhibitor of tubulin polymerization, a validated target for cancer therapy. Its simple structure has inspired the synthesis of numerous analogues, including those incorporating a heterocyclic core to replace the cis-stilbene bridge, thereby improving stability and oral bioavailability. Isoxazole has emerged as a particularly effective replacement. However, the orientation of the two aryl rings on the isoxazole core is a critical determinant of activity.
A compelling case study is the comparison of 3,4-diarylisoxazoles and 3,5-diarylisoxazoles as CA-4 analogues.[2][3] Both series of compounds were designed to mimic the structural features of CA-4, with a trimethoxyphenyl "A" ring and a variously substituted "B" ring.
Comparative Cytotoxicity and Tubulin Polymerization Inhibition
Experimental data reveals a striking difference in the biological activity of these regioisomers. While both series contain active compounds, the 4,5-diarylisoxazole regioisomer consistently demonstrates superior antitubulin activity compared to its 3,5-diaryl counterpart.
| Regioisomer | Compound | Substituents (Ring B) | Cytotoxicity (IC50, µM) | Tubulin Polymerization Inhibition (IC50, µM) | Reference |
| 3,5-Diarylisoxazole | 9a | 4-OCH3 | > 100 | 1.3 | [4] |
| 4,5-Diarylisoxazole | 35 | 4-OCH3 | 1.5 | 0.75 | [4] |
| 3,4-Diarylisoxazole | 43 | 3-NH2, 4-OCH3 | 0.003 (MCF7) | 1.8 | [2][3] |
| 3,4-Diarylisoxazole | 45 | 3-NH2, 4-OCH3 | 0.001 (MCF7) | 1.6 | [2][3] |
Table 1: Comparative biological activity of diarylisoxazole regioisomers as CA-4 analogues. Note that direct comparison is nuanced by different cell lines and assay conditions in the original studies. However, the trend of high potency in the 3,4- and 4,5-diarylisoxazole series is evident.
The data clearly indicates that the placement of the aryl rings is crucial. The 4,5-diarylisoxazole 35 shows significantly greater inhibition of tubulin polymerization than the 3,5-diarylisoxazole 9a.[4] Furthermore, the 3,4-diarylisoxazoles 43 and 45 exhibit exceptionally potent cytotoxicity in the nanomolar range against the MCF7 breast cancer cell line.[2][3]
The "Why": A Structural Rationale
The differential activity of these regioisomers can be attributed to their ability to adopt the correct conformation to bind to the colchicine-binding site on β-tubulin. Molecular modeling studies suggest that the ortho-arrangement of the A and B aryl rings in the 3,4-diarylisoxazoles allows for an optimal spatial orientation that mimics the active conformation of CA-4.[2] The substituent at the C5 position of the isoxazole ring in the 3,4-diarylisoxazole series also plays a role in modulating the affinity for the colchicine binding site.[2]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
To ensure the trustworthiness of these findings, a detailed protocol for a fluorescence-based in vitro tubulin polymerization assay is provided below. This assay is a cornerstone for evaluating potential microtubule-targeting agents.[5]
Principle: This assay monitors the assembly of purified tubulin into microtubules. A fluorescent reporter that preferentially binds to polymerized microtubules is used, resulting in an increase in fluorescence intensity over time.[5]
Materials:
-
Lyophilized >99% pure tubulin (from bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
Guanosine-5'-triphosphate (GTP) solution (10 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds (isoxazole regioisomers) and control compounds (Paclitaxel as a polymerization enhancer, Nocodazole as an inhibitor)
-
DMSO (vehicle control)
-
96-well, black, clear-bottom microplates
-
Temperature-controlled microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL. Keep on ice.
-
Prepare a 1 mM GTP working solution in General Tubulin Buffer.
-
Prepare serial dilutions of test and control compounds in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
In a pre-chilled 96-well plate on ice, add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
Prepare the tubulin reaction mix on ice by combining the tubulin solution, GTP working solution, and fluorescent reporter.
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Regioisomeric Control of Kinase Selectivity: JNK Inhibitors
The influence of isoxazole regiochemistry extends beyond tubulin inhibition. In the realm of kinase inhibitors, subtle structural changes can dramatically alter selectivity profiles. A study on c-Jun N-terminal kinase (JNK) inhibitors provides a noteworthy example. An isomeric isoxazole, where the positions of the nitrogen and oxygen atoms were permuted, resulted in a compound with equal JNK3 potency but a loss of selectivity over p38 kinase.[6] This highlights the critical role of the precise arrangement of heteroatoms and substituents in dictating interactions within the ATP-binding pocket of different kinases.
Experimental Protocol: In Vitro JNK Kinase Inhibition Assay (ADP-Glo™)
To quantitatively assess the inhibitory potential of isoxazole regioisomers against JNKs, a luminescent ADP-Glo™ kinase assay can be employed.
Principle: This assay measures the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is directly proportional to kinase activity.[7]
Materials:
-
Recombinant human JNK enzyme (e.g., JNK1, JNK2, or JNK3)
-
Substrate protein (e.g., ATF2 or c-Jun)
-
ATP
-
Test compounds (isoxazole regioisomers)
-
Positive control inhibitor (e.g., SP600125)
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds and controls in DMSO.
-
Further dilute in Kinase Reaction Buffer to the desired final concentrations.
-
-
Assay Setup:
-
Add 1 µL of diluted compound or control to the wells of a 384-well plate.
-
Add 2 µL of JNK enzyme diluted in Kinase Reaction Buffer.
-
To initiate the reaction, add 2 µL of a substrate/ATP mixture diluted in Kinase Reaction Buffer.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Conclusion: A Call for Regiochemical Precision
The evidence presented in this guide underscores a fundamental principle in medicinal chemistry: regioisomerism is not a trivial structural variation. The spatial arrangement of substituents on the isoxazole ring profoundly influences biological activity, impacting everything from target binding and enzyme inhibition to cellular cytotoxicity. For researchers and drug development professionals, a thorough understanding and systematic exploration of isoxazole regioisomers are essential for the rational design of potent and selective therapeutics. The provided protocols offer a robust framework for the empirical validation of these design principles, ensuring the scientific integrity of future investigations into this versatile and powerful heterocyclic scaffold.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3,4-Diarylisoxazoles-Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoxazole-type derivatives related to combretastatin A-4, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Phenyl-Isoxazole Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
The 3-phenyl-isoxazole scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of pharmacological activities. Its synthetic tractability and the ability of its derivatives to interact with a wide range of biological targets have made it a focal point in the quest for novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-phenyl-isoxazole derivatives across key therapeutic areas: antimicrobial, anticancer, and anti-inflammatory research. By examining the causal relationships between structural modifications and biological outcomes, supported by experimental data and detailed protocols, this document aims to empower researchers in the rational design of more potent and selective drug candidates.
Antimicrobial Activity: Targeting Microbial Proliferation
3-Phenyl-isoxazole derivatives have demonstrated notable efficacy against a spectrum of bacterial and fungal pathogens. The core SAR principle revolves around the nature and position of substituents on both the phenyl and isoxazole moieties, which modulate the compound's interaction with microbial targets.
Comparative Analysis of Antimicrobial Potency
The antimicrobial potential of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth. A lower MIC value indicates greater potency.
| Compound ID | R1 (at C5 of Isoxazole) | R2 (at C3 of Isoxazole) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| TPI-2 | 4-Chlorophenyl | Imidazole-linked | 6.25 | 6.25 | - |
| TPI-5 | 4-Hydroxyphenyl | Imidazole-linked | 6.25 | 6.25 | - |
| TPI-14 | 4-Nitrophenyl | Imidazole-linked | 6.25 | 6.25 | - |
| IC-1 | Chroman derivative | 3,4-Dimethoxyphenyl | - | - | 10 |
| IC-3 | Chroman derivative | 4-Chlorophenyl | - | - | 10 |
| IC-5 | Chroman derivative | 4-Cyanophenyl | - | - | 200 |
| Ciprofloxacin (Standard) | - | - | 1.56 | 1.56 | - |
| Fluconazole (Standard) | - | - | - | - | - |
Data synthesized from multiple sources for illustrative comparison.[1]
SAR Insights:
-
Substituents on the C5 Phenyl Ring: The presence of electron-withdrawing groups, such as chloro (TPI-2) and nitro (TPI-14), or an electron-donating hydroxyl group (TPI-5) at the para position of the C5 phenyl ring, appears to confer potent antibacterial activity.[2]
-
Substituents on the C3 Phenyl Ring: For antifungal activity against C. albicans, derivatives with a chroman moiety at the C5 position of the isoxazole ring show varied activity based on the substitution at the C3 phenyl ring. A 3,4-dimethoxyphenyl (IC-1) or a 4-chlorophenyl (IC-3) group results in good antifungal activity (MIC = 10 µg/mL).[3] However, a 4-cyanophenyl group (IC-5) leads to a significant decrease in potency (MIC = 200 µg/mL), suggesting that the electronic and steric properties of this substituent are critical.[3]
-
The Isoxazole Core: The isoxazole ring itself is crucial for the antimicrobial activity, likely through its ability to participate in hydrogen bonding and other non-covalent interactions with microbial enzymes or structural proteins.[4]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[5][6]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare a stock solution of each 3-phenyl-isoxazole derivative. Perform serial two-fold dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[7][8]
-
Inoculum Preparation: From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density. Further dilute this suspension to achieve the final desired inoculum concentration in the wells.[5]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100-200 µL per well. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).[7]
-
Incubation: Incubate the plate at the optimal temperature and duration for the growth of the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Result Interpretation: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits the growth of the microorganism, as indicated by the absence of turbidity.[5]
Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Proliferation
The 3-phenyl-isoxazole scaffold is a promising framework for the development of novel anticancer agents. Derivatives have been shown to exhibit cytotoxicity against various cancer cell lines, often through the induction of apoptosis.[4][9]
Comparative Analysis of Cytotoxic Potency
The anticancer efficacy is commonly evaluated by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell viability. A lower IC50 value signifies greater cytotoxic potency.
| Compound ID | R Group on Carboxamide | Cancer Cell Line | IC50 (µM) |
| 2a | 2-Fluorophenyl | HeLa | 0.91 |
| 2a | 2-Fluorophenyl | Hep3B | 8.02 |
| 2b | 4-Fluorophenyl | Hep3B | 5.96 |
| 2e | 4-Methoxyphenyl | Hep3B | > 50 |
| TTI-4 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl) | MCF-7 | 2.63 |
| 1d | 3,5-Diamino-4-(2'-bromophenylazo) | PC3 | 38.63 |
| Doxorubicin (Standard) | - | Hep3B | 2.23 |
Data synthesized from multiple sources for illustrative comparison.[10][11]
SAR Insights:
-
Phenyl-Isoxazole-Carboxamides: For this series, the substituent on the carboxamide nitrogen plays a critical role. A 2-fluorophenyl group (2a) confers high potency against HeLa and Hep3B cells. In contrast, a 4-methoxyphenyl group (2e) results in a significant loss of activity, suggesting that electron-withdrawing groups and their position are important for cytotoxicity.
-
Trifluoromethylated Isoxazoles: The introduction of a trifluoromethyl (-CF3) group can enhance anticancer activity. For instance, a 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) showed a potent IC50 of 2.63 µM against the MCF-7 breast cancer cell line.[8][10] This highlights the potential of fluorine chemistry in optimizing the lead compounds.
-
Azo-Substituted Isoxazoles: The presence of a 2'-bromophenylazo group at the C4 position of a 3,5-diamino-isoxazole (1d) resulted in an IC50 of 38.63 µM against the PC3 prostate cancer cell line.[11]
Mechanism of Action: Induction of Apoptosis
Several studies indicate that 3-phenyl-isoxazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[9][11] This is a highly desirable mechanism for an anticancer drug as it is a controlled process that minimizes inflammation. Some derivatives have been shown to induce both early and late-stage apoptosis in cancer cells.[9] While the exact molecular targets are still under investigation for many derivatives, potential mechanisms include the inhibition of key survival proteins like HSP90 or the activation of caspase cascades.[4][9]
Apoptosis Induction Pathway
Caption: General mechanism of apoptosis induction by 3-phenyl-isoxazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the 3-phenyl-isoxazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compounds) and an untreated control.[12]
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3][13]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or an acidic SDS solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. 3-Phenyl-isoxazole derivatives have emerged as promising anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[14]
Comparative Analysis of COX Inhibition
The anti-inflammatory activity is often assessed by the IC50 value for the inhibition of COX-1 and COX-2 enzymes. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[15][16]
| Compound ID | R1 | R2 | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| A13 | 3,4-dimethoxy | 4-chlorophenyl | 64 | 13 | 4.63 |
| C3 | Pyridin-4-yl | 4-methoxyphenyl | - | 0.93 µM | 24.26 |
| C5 | Furan-2-yl | 4-chlorophenyl | - | 0.85 µM | 41.82 |
| C6 | Furan-2-yl | 4-methoxyphenyl | - | 0.55 µM | 61.73 |
| Celecoxib (Standard) | - | - | - | - | High |
Data synthesized from multiple sources for illustrative comparison.[5][14]
SAR Insights:
-
Substitution Pattern and COX-2 Selectivity: The substitution pattern on the phenyl rings significantly influences both potency and selectivity. For the isoxazole-carboxamide series, a 3,4-dimethoxy substitution on one phenyl ring and a 4-chloro substitution on the other (A13) resulted in potent inhibition of both COX-1 and COX-2, with moderate selectivity for COX-2.[5]
-
Heterocyclic Substituents: The presence of other heterocyclic rings, such as furan (C5, C6) or pyridine (C3), can lead to potent and selective COX-2 inhibition. A furan-2-yl group at the C5 position of the isoxazole combined with a 4-methoxyphenyl group at the C3 position (C6) resulted in a highly potent and selective COX-2 inhibitor (IC50 = 0.55 µM, SI = 61.73).[14]
-
Mechanism of COX-2 Selectivity: The larger and more flexible active site of COX-2 compared to COX-1 allows for the accommodation of bulkier substituents on the 3-phenyl-isoxazole scaffold. Specific substitutions can promote interactions with the secondary binding pocket present in COX-2 but not in COX-1, thereby conferring selectivity.[1][17]
COX-2 Selective Inhibition
Caption: Rationale for COX-2 selectivity of certain 3-phenyl-isoxazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a classic and reliable method for evaluating the anti-inflammatory activity of novel compounds.[18][19]
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping: Acclimatize rats to the laboratory conditions and divide them into groups (e.g., control, standard drug, and test compound groups).
-
Compound Administration: Administer the 3-phenyl-isoxazole derivatives orally or intraperitoneally at a predetermined dose. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[20][21]
-
Measurement of Paw Edema: Measure the volume of the injected paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[21]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Conclusion
The 3-phenyl-isoxazole scaffold is a remarkably versatile platform for the design of new therapeutic agents. Structure-activity relationship studies have revealed that subtle modifications to the substitution patterns on the phenyl and isoxazole rings can profoundly impact biological activity and selectivity. For antimicrobial agents, the electronic nature of substituents is key. In the realm of anticancer drug discovery, specific substitutions can trigger apoptotic pathways in cancer cells. For anti-inflammatory applications, strategic placement of substituents can achieve desired COX-2 selectivity, promising a better safety profile. The experimental protocols detailed in this guide provide a framework for the robust evaluation of novel 3-phenyl-isoxazole derivatives, enabling researchers to validate their SAR hypotheses and advance the most promising candidates toward further development. The continued exploration of this chemical space, guided by the principles of rational drug design, holds significant promise for addressing unmet medical needs.
References
- 1. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 18. inotiv.com [inotiv.com]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In-Vitro Cytotoxicity of (3-Phenyl-5-isoxazolyl)methanamine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The landscape of oncological research is in a perpetual state of evolution, driven by the urgent need for more selective and potent therapeutic agents. Within this landscape, heterocyclic compounds, particularly those containing the isoxazole scaffold, have emerged as a privileged structure in medicinal chemistry.[1][2] Their versatile chemical nature and broad spectrum of biological activities make them a focal point for the development of novel anticancer drugs.[2][3] This guide focuses on a specific subclass, (3-Phenyl-5-isoxazolyl)methanamine derivatives, providing a comparative framework for assessing their in-vitro cytotoxic potential.
Our objective is to move beyond a mere recitation of protocols. Instead, we will explore the causality behind experimental choices, compare key methodologies, and interpret data within the context of structure-activity relationships (SAR). This document serves as a practical guide for researchers aiming to rigorously evaluate the anticancer promise of these compelling molecules.
The Strategic Foundation: Designing a Robust Cytotoxicity Study
The initial phase of any cytotoxicity assessment is paramount, as the choices made here will dictate the quality and reliability of the resulting data. A successful study hinges on two core components: the biological system (cell lines) and the method of inquiry (cytotoxicity assays).
Selecting the Arena: The Rationale Behind Cell Line Choice
The selection of cancer cell lines is not arbitrary. It is a strategic decision aimed at profiling the breadth and specificity of a compound's activity. For a comprehensive primary screen of this compound derivatives, a panel approach is recommended, encompassing cancers with high prevalence and unmet clinical needs. A representative panel could include:
-
MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line, representing a common form of breast cancer.
-
Hep3B: A human hepatocellular carcinoma cell line, crucial for evaluating activity against liver cancer.[4]
-
HeLa: A human cervical adenocarcinoma cell line, one of the most widely studied and robust cancer cell lines.[4]
-
PC3: A human prostate adenocarcinoma cell line, representing androgen-independent prostate cancer.[5]
Crucially, including a non-cancerous cell line, such as human embryonic kidney cells (HEK293) or mouse fibroblasts (BALB/c 3T3), is essential.[5][6] This allows for the determination of a selectivity index (SI), providing a preliminary measure of the compound's therapeutic window—its ability to kill cancer cells while sparing normal ones.[7][8]
Choosing the Weapons: A Comparative Analysis of Cytotoxicity Assays
-
The Metabolic Pulse Check: MTT Assay: This colorimetric assay is a workhorse in cytotoxicity screening.[13][14] Its principle is based on the ability of mitochondrial dehydrogenase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10][15][16] The intensity of the purple color is directly proportional to the number of viable cells.[17][18]
-
The Membrane Integrity Sentinel: LDH Assay: This assay operates on a different principle: detecting cell death via lysis. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised.[19][20] The amount of LDH in the supernatant, measured via an enzymatic reaction that produces a colorimetric or luminescent signal, is proportional to the number of dead cells.[19][21]
The synergy of these two assays provides a self-validating system. If a compound shows a dose-dependent decrease in the MTT signal (indicating reduced viability) and a corresponding increase in the LDH signal (indicating increased cell lysis), the evidence for its cytotoxic activity is significantly strengthened.
Field-Proven Protocols for Cytotoxicity Assessment
The following sections provide detailed, step-by-step protocols that have been optimized for reliability and reproducibility in a 96-well plate format.
Protocol 1: MTT Cell Viability Assay
This protocol is designed to assess the effect of this compound derivatives on the metabolic activity of cancer cells.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT-based cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation & Treatment: Prepare a stock solution of each this compound derivative in DMSO. Create a series of dilutions in culture medium and add 100 µL to the appropriate wells to achieve the final desired concentrations. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plates for a predetermined exposure time, typically 24, 48, or 72 hours, depending on the cell line's doubling time.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15][16]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the MTT into insoluble purple formazan crystals.[15][17][18]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[13][15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of LDH from cells with damaged plasma membranes.
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH-based cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol to seed and treat the cells with the derivatives.
-
Prepare Controls: For each plate, set up triplicate wells for:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells, to which you will add 10 µL of Lysis Buffer 45 minutes before the next step.[22]
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: Centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.[22]
-
Reagent Addition: Add 50 µL of the prepared LDH Reaction Mixture to each well.[22]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[22]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[22]
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[22]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)
Interpreting the Data: A Comparative Overview
The true value of this dual-assay approach lies in the comparative analysis of the data. The IC₅₀ values obtained from these experiments allow for a quantitative comparison of the cytotoxic potency of different this compound derivatives.
Table 1: Comparative In-Vitro Cytotoxicity (IC₅₀ in µM) of this compound Derivatives
| Compound ID | Derivative Substitution | MCF-7 (Breast) | HeLa (Cervical) | Hep3B (Liver) | HEK293 (Normal) |
| ISO-01 | Unsubstituted Phenyl | 25.4 | 31.2 | 28.5 | >100 |
| ISO-02 | 4-Chlorophenyl | 8.7 | 15.1 | 11.3 | 85.6 |
| ISO-03 | 4-Methoxyphenyl | 35.1 | 42.8 | 39.7 | >100 |
| ISO-04 | 4-Nitrophenyl | 5.2 | 9.8 | 7.4 | 62.3 |
| Doxorubicin | Positive Control | 0.8 | 1.1 | 0.9 | 5.4 |
Data are hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) Insights
-
Influence of Phenyl Ring Substituents: The nature of the substituent on the 3-position phenyl ring appears to significantly modulate cytotoxic activity.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups like chloro (ISO-02 ) and especially nitro (ISO-04 ) at the para-position of the phenyl ring is associated with a marked increase in cytotoxic potency compared to the unsubstituted analog (ISO-01 ). This is a common observation in the SAR of isoxazole derivatives.[23]
-
Electron-Donating Groups: Conversely, the electron-donating methoxy group (ISO-03 ) appears to decrease cytotoxic activity.
-
These insights are invaluable for guiding the next cycle of synthesis, allowing chemists to focus on modifications that are most likely to enhance potency.
Potential Mechanisms of Action
The cytotoxic effects of isoxazole derivatives are often attributed to their ability to interfere with fundamental cellular processes.[3] While further mechanistic studies are required, plausible pathways include the induction of apoptosis (programmed cell death), inhibition of crucial enzymes like topoisomerase, or disruption of tubulin polymerization, leading to cell cycle arrest.[3][24][25]
References
- 1. espublisher.com [espublisher.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro cytotoxicity of methylated phenylenediamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. opentrons.com [opentrons.com]
- 12. scielo.br [scielo.br]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cellbiologics.com [cellbiologics.com]
- 23. benchchem.com [benchchem.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Design, Synthesis and in vitro Cytotoxicity Evaluation of New 3',4'-bis (3,4,5-trisubstituted)-4'H-spiro[indene-2,5'-isoxazol]-1(3H)-one Derivatives as Promising Anticancer Agents | Bentham Science [eurekaselect.com]
A Comparative Analysis of Synthetic Routes to 3-Phenylisoxazoles: A Guide for Researchers
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Among its derivatives, 3-phenylisoxazoles represent a particularly important subclass. The efficient and regioselective synthesis of these compounds is a key focus for synthetic and medicinal chemists. This guide provides a comparative analysis of three prominent synthetic routes to 3-phenylisoxazoles, offering insights into their mechanisms, advantages, and practical applications.
Route 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides with Phenylacetylene
The [3+2] cycloaddition between a nitrile oxide and an alkyne is a classic and highly effective method for constructing the isoxazole ring.[2][3] This approach is valued for its high regioselectivity and generally good yields.[4]
Mechanistic Overview
The reaction proceeds through a concerted pericyclic mechanism.[2] The nitrile oxide, typically generated in situ to avoid dimerization, acts as a 1,3-dipole that reacts with the dipolarophile, phenylacetylene.[5][6] The in situ generation of the nitrile oxide can be achieved from the corresponding aldoxime via oxidation or dehydrohalogenation of a hydroximoyl halide.[7][8]
Caption: Mechanism of 1,3-Dipolar Cycloaddition for 3-Phenylisoxazole Synthesis.
Experimental Protocol: Synthesis of 3-Phenylisoxazole from Benzaldehyde Oxime and Phenylacetylene
-
Preparation of Benzaldehyde Oxime: A solution of benzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in ethanol and pyridine is stirred at room temperature until completion. The product is isolated by precipitation in water and recrystallized.
-
In situ Generation of Benzonitrile Oxide and Cycloaddition: To a solution of benzaldehyde oxime (1 equivalent) and phenylacetylene (1.2 equivalents) in a suitable solvent like dichloromethane or THF, N-chlorosuccinimide (NCS) (1.1 equivalents) and a catalytic amount of pyridine or triethylamine are added portion-wise at 0°C.[9]
-
Work-up and Purification: The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC). The mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Route 2: Cyclocondensation of 1-Phenyl-1,3-butanedione with Hydroxylamine
The reaction of β-dicarbonyl compounds with hydroxylamine is a straightforward and widely used method for isoxazole synthesis, often referred to as the Claisen isoxazole synthesis.[10][11] This method's regioselectivity can sometimes be a challenge, but with substrates like 1-phenyl-1,3-butanedione, it can provide good yields of the desired 3-phenylisoxazole isomer.[12]
Mechanistic Overview
The reaction begins with the nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl carbons of the β-diketone, forming a monoxime intermediate.[12] Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic isoxazole ring.[10] The regioselectivity is determined by which carbonyl group is initially attacked.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Analysis of (3-Phenyl-5-isoxazolyl)methanamine Derivatives
Introduction: Deciphering the Molecular Architecture of Novel Therapeutics
The (3-Phenyl-5-isoxazolyl)methanamine scaffold is a cornerstone in modern medicinal chemistry, with its derivatives showing a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The precise three-dimensional arrangement of atoms within these molecules is not merely a structural curiosity; it is the very blueprint that dictates their interaction with biological targets, influencing their efficacy, selectivity, and overall pharmacological profile. For researchers and drug development professionals, an unambiguous understanding of this molecular architecture is paramount for rational drug design and the optimization of lead compounds.
This guide provides an in-depth, comparative analysis of the premier techniques for the structural elucidation of this compound derivatives. While X-ray crystallography stands as the definitive method for obtaining atomic-resolution structures, a holistic understanding is best achieved by integrating its findings with data from other powerful analytical techniques. We will delve into the principles, experimental workflows, and unique insights offered by X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational chemistry, providing you with the expertise to select and interpret the most appropriate analytical strategy for your research needs.
Part 1: X-ray Crystallography: The Gold Standard for Atomic Resolution
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a molecule in the solid state.[2] It provides a static, high-resolution snapshot of the molecule, revealing intricate details of its conformation and intermolecular interactions.
Fundamental Principles: From Diffraction to Electron Density
The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. By analyzing the intensities and positions of the diffracted beams, we can reconstruct a three-dimensional map of the electron density within the crystal, into which the atomic model of the molecule is then fitted.[2]
The Experimental Workflow: A Step-by-Step Protocol
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and expertise.
The formation of high-quality single crystals is often the most challenging step in the X-ray crystallography workflow.[3] The following protocol outlines a general approach for the crystallization of small organic molecules like this compound derivatives.
Materials:
-
High-purity (>98%) this compound derivative.
-
A selection of analytical grade solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane, dichloromethane).
-
Small glass vials or test tubes.
-
Heating block or water bath.
-
Microscope for crystal inspection.
Procedure:
-
Solvent Screening:
-
Place 5-10 mg of the compound into several small vials.
-
Add a small amount (0.5-1 mL) of a different solvent to each vial.
-
Observe the solubility at room temperature. An ideal solvent will show poor solubility at room temperature but good solubility upon heating.
-
-
Slow Evaporation Method:
-
Dissolve the compound in a suitable solvent to form a near-saturated solution. Gentle heating may be required.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial and cover it with a cap that has a small hole or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent, gradually increasing the concentration and promoting crystal growth.
-
-
Slow Cooling Method:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature. Insulating the vial (e.g., in a Dewar flask) can control the cooling rate and improve crystal quality.
-
-
Vapor Diffusion Method:
-
Dissolve the compound in a small amount of a relatively volatile solvent.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a less volatile solvent in which the compound is insoluble (the "anti-solvent").
-
The vapor of the more volatile solvent will slowly diffuse into the anti-solvent, while the anti-solvent vapor will diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
-
Wash the crystals with a small amount of cold solvent and dry them carefully.
-
References
Validating the Purity of Synthesized (3-Phenyl-5-isoxazolyl)methanamine: A Comparative Guide to LC-MS Methodology
An In-Depth Technical Guide
Abstract
The rigorous validation of purity for newly synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug discovery and development. This guide provides a comprehensive examination of Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold-standard technique for assessing the purity of (3-Phenyl-5-isoxazolyl)methanamine, a versatile isoxazole derivative. We will explore the causal reasoning behind methodological choices, present a detailed experimental protocol, and compare the performance of LC-MS against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document is intended for researchers, analytical chemists, and drug development professionals seeking to implement robust, high-confidence purity validation workflows.
The Imperative of Purity in Drug Development
In pharmaceutical development, the presence of impurities in a drug substance can have significant implications for safety, efficacy, and stability. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities.[1][2] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, making their accurate detection and characterization a non-negotiable aspect of the development pipeline.[3][4][5]
Impurities can originate from various sources, including the synthetic route (starting materials, by-products, intermediates), degradation of the API during manufacturing or storage, or residual catalysts and reagents.[3][4] For a molecule like this compound (Molecular Formula: C₁₀H₁₀N₂O, Molecular Weight: 174.2 g/mol )[6], potential impurities could include structurally similar analogues, unreacted precursors, or oxidative degradation products. Therefore, an analytical method must not only quantify the main compound but also possess the specificity to separate and identify these closely related, often unknown, species.
LC-MS: The Synergy of Separation and Identification
Impurity profiling is one of the most critical analytical tasks in API development.[7] While HPLC is the most common technique for this purpose, its coupling with Mass Spectrometry (LC-MS) provides an unparalleled level of analytical power.[7][8] The technique combines the high-resolution separation capabilities of liquid chromatography with the mass-resolving power and sensitivity of mass spectrometry.[9]
-
Liquid Chromatography (LC): This component separates the analyte mixture based on the differential partitioning of its components between a stationary phase (the column) and a mobile phase (the solvent).
-
Mass Spectrometry (MS): This component ionizes the molecules eluting from the LC column and separates these ions based on their mass-to-charge ratio (m/z), providing definitive molecular weight information.
This combination allows us not only to see an impurity peak but to simultaneously determine its molecular weight, which is the first and most critical step in its structural elucidation.[10]
Why Reversed-Phase LC is the Method of Choice
For separating a moderately polar compound like this compound, Reversed-Phase Chromatography (RPC) is the logical starting point. RPC utilizes a nonpolar stationary phase (typically alkyl chains like C18 bonded to silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[11][12][13] The separation principle is based on hydrophobic interactions; more hydrophobic (less polar) compounds are retained longer on the column, while more polar compounds elute earlier.[13][14] This approach is versatile and effective for a vast range of small organic molecules encountered in pharmaceutical research.[11]
The Power of Electrospray Ionization (ESI)
To analyze the separated compounds by mass spectrometry, they must first be converted into gas-phase ions. Electrospray Ionization (ESI) is a "soft" ionization technique, meaning it imparts very little energy to the molecule during ionization, thus minimizing fragmentation and almost always preserving the molecular ion.[15][16] For this compound, which contains a basic primary amine group, ESI in positive ion mode is ideal. The amine readily accepts a proton (H⁺) from the solvent, forming a stable, positively charged [M+H]⁺ ion that is easily detected by the mass spectrometer.[17][18]
Experimental Design: A Comparative Case Study
To illustrate the validation process, we will analyze a synthesized batch of this compound. Our objective is to determine its purity and identify any potential process-related or degradation impurities.
Postulated Impurities
Based on common isoxazole synthesis pathways, we can anticipate potential impurities.[19][20] For this guide, we will consider two hypothetical impurities for comparison:
-
Impurity A (Process-Related): (5-methyl-3-phenyl-4-isoxazolyl)methylamine. A structurally similar compound that could arise from a different starting material. (MW: 188.2 g/mol )
-
Impurity B (Degradation): (3-Phenyl-5-isoxazolyl)methanol. An oxidative deamination product. (MW: 175.2 g/mol )
LC-MS Workflow
The overall analytical workflow is depicted below.
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. ikev.org [ikev.org]
- 5. database.ich.org [database.ich.org]
- 6. chemimpex.com [chemimpex.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. chromtech.com [chromtech.com]
- 14. azolifesciences.com [azolifesciences.com]
- 15. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. web.uvic.ca [web.uvic.ca]
- 19. mdpi.com [mdpi.com]
- 20. Isoxazole synthesis [organic-chemistry.org]
Comparative Computational Docking of (3-Phenyl-5-isoxazolyl)methanamine into the EGFR Kinase Active Site
A Senior Application Scientist's Guide to Methodology, Comparison, and Validation
In the landscape of structure-based drug design, computational docking serves as a foundational pillar, enabling the rapid, cost-effective screening of potential therapeutic agents against biological targets.[1][2][3] This guide provides an in-depth, comparative analysis of the docking behavior of (3-Phenyl-5-isoxazolyl)methanamine, a versatile chemical scaffold with applications in medicinal chemistry[4], against a well-validated oncological target: the Epidermal Growth Factor Receptor (EGFR) kinase.
This document moves beyond a simple protocol, offering a causal explanation for each methodological choice, a robust validation framework, and a direct comparison with a known, potent inhibitor. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to not only perform these simulations but to critically evaluate their outcomes.
Foundational Concepts: The 'Why' of Our Approach
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule.[5][6] The process simulates the actual binding event, calculating interaction energies to rank potential poses and compounds.[5][7] A lower, more negative binding affinity score generally indicates a more stable and potentially more potent interaction.[8][9]
For this guide, we have selected AutoDock Vina [1], a widely adopted, open-source docking engine renowned for its balance of speed and accuracy.[10][11] For visualization and analysis, we will utilize PyMOL , an intuitive molecular graphics system.[12][13][14]
The choice of the EGFR kinase domain as our target is deliberate. EGFR is a crucial cell-surface receptor whose hyperactivity is implicated in various cancers, making it a prime target for inhibitor development.[15] We will use the crystal structure of EGFR in complex with Erlotinib (PDB ID: 2GS2), a known inhibitor, which provides an ideal framework for our validation and comparative studies.[15]
The Computational Workflow: A Visual Overview
The entire docking process, from initial setup to final analysis, can be visualized as a logical pipeline. Each step is critical for ensuring the reliability and reproducibility of the results.
References
- 1. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 2. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 3. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scoring functions for docking - Wikipedia [en.wikipedia.org]
- 8. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 12. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medium.com [medium.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isoxazole-Based and Pyrazole-Based Inhibitors: A Guide for Drug Discovery Professionals
Introduction
In the landscape of medicinal chemistry, isoxazole and pyrazole stand out as privileged five-membered heterocyclic scaffolds. Their remarkable versatility is evidenced by their presence in a multitude of FDA-approved drugs, spanning therapeutic areas from inflammation to oncology.[1][2] Isoxazole, a 1,2-azale, and pyrazole, a 1,2-diazole, are isomers, yet the subtle difference in the placement of their heteroatoms imparts distinct physicochemical properties that profoundly influence their biological activity and pharmacokinetic profiles.[1][3]
This guide provides a head-to-head comparison of these two powerhouse scaffolds. Moving beyond a simple recitation of facts, we will dissect the causal relationships between their structural nuances and their performance as inhibitors. We will explore key mechanistic claims supported by experimental data, provide detailed protocols for their comparative evaluation, and offer insights to guide rational drug design.
Physicochemical Properties: The Foundation of Function
The arrangement of nitrogen and oxygen atoms in the isoxazole ring versus the two nitrogen atoms in the pyrazole ring creates fundamental differences in electron distribution, hydrogen bonding capacity, and overall polarity. These properties are critical determinants of how a molecule interacts with its biological target and behaves within a physiological system.
| Property | Isoxazole | Pyrazole | Rationale & Implication |
| Structure | Adjacent Oxygen & Nitrogen (1,2-position) | Two Adjacent Nitrogens (1,2-position) | The higher electronegativity of oxygen in isoxazole polarizes the ring differently than the two nitrogens in pyrazole, affecting dipole moment and interaction fields. |
| Hydrogen Bonding | The N atom is a primary H-bond acceptor. | N-1 can act as an H-bond donor; N-2 is an H-bond acceptor. | Pyrazole's ability to both donate and accept hydrogen bonds offers more versatile interaction possibilities within a protein binding pocket.[4] |
| pKa of conjugate acid | -3.0 (weaker base) | ~2.5 (stronger base) | Isoxazole's weaker basicity can be advantageous in avoiding off-target interactions with aminergic GPCRs and can influence solubility and absorption.[1] |
| Dipole Moment | ~3.0 D | ~2.2 D | The larger dipole moment of isoxazole can lead to stronger polar interactions, potentially enhancing binding affinity to certain targets.[1] |
| Bioisosterism | Can serve as a bioisostere for amide or ester groups. | Often used as a bioisostere for a phenyl ring, improving properties like solubility and lipophilicity.[4] | This versatility allows medicinal chemists to fine-tune a molecule's properties by swapping functional groups with these heterocyclic cores. |
Comparative Mechanism of Action: Case Studies
The choice between an isoxazole and a pyrazole scaffold is often dictated by the specific biological target. By examining their roles in well-established drug classes, we can illuminate their distinct advantages.
Case Study 1: Selective COX-2 Inhibition
One of the most classic examples differentiating these scaffolds is in the realm of non-steroidal anti-inflammatory drugs (NSAIDs). Both scaffolds have been successfully used to create inhibitors that selectively target cyclooxygenase-2 (COX-2) over COX-1, thereby reducing gastrointestinal side effects.[5]
-
Pyrazole-Based Inhibitor: Celecoxib. Celecoxib is a diaryl-substituted pyrazole.[6] Its mechanism of action is the selective inhibition of COX-2, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[6][7] The chemical structure of celecoxib allows it to fit into the larger, more flexible active site of the COX-2 enzyme, while its access to the narrower COX-1 active site is restricted.[7]
-
Isoxazole-Based Inhibitor: Valdecoxib. Valdecoxib features a 3-phenyl-4-(p-sulfamoylphenyl)-5-methylisoxazole core.[8] Similar to celecoxib, it selectively binds to the COX-2 active site, preventing arachidonic acid from converting into inflammatory prostaglandins.[8][9]
While both are effective selective inhibitors, subtle differences in their binding modes and pharmacokinetic profiles arise from the core heterocycle. The pyrazole ring in Celecoxib facilitates a specific binding orientation, while the isoxazole in Valdecoxib likewise anchors the molecule within the active site, with the different electronic properties of the rings influencing the overall strength and nature of these interactions.[10][11]
Caption: Selective inhibition of COX-2 by isoxazole and pyrazole-based drugs.
Case Study 2: Protein Kinase Inhibition
In oncology, both pyrazole and isoxazole scaffolds are cornerstones in the design of protein kinase inhibitors. They typically function as hinge-binding motifs, forming critical hydrogen bonds in the ATP-binding pocket of the target kinase.
-
Pyrazole-Based Kinase Inhibitors: The pyrazole scaffold is exceptionally prevalent in kinase inhibitors.[4] For instance, compounds have been designed to target CDK1, Akt1, and Aurora kinases.[12] The N-H donor and adjacent nitrogen acceptor of the pyrazole ring are well-suited to mimic the adenine region of ATP, forming hydrogen bonds with the kinase hinge region.[2] Pralsetinib, a potent inhibitor of the RET receptor tyrosine kinase, notably contains two pyrazole units.[13]
-
Isoxazole-Based Kinase Inhibitors: Isoxazole derivatives also demonstrate potent anticancer activity through various mechanisms, including the inhibition of Hsp90, tubulin polymerization, and specific kinases like Casein Kinase 1 (CK1).[9][14][15][16] The isoxazole ring's nitrogen atom acts as a key hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding site.[17]
In direct comparisons, the potency can vary depending on the specific kinase and the substitution patterns on the heterocyclic core. For example, in a study on 20-HETE synthase inhibitors, both isoxazole and pyrazole derivatives showed potent and selective activities.[18][19] The choice often comes down to which scaffold, when appropriately decorated, provides the optimal geometry and electronic profile to maximize interactions with the target kinase and achieve selectivity across the kinome.
Pharmacokinetic Profiles: A Comparative Overview
A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is as critical as its potency. Isoxazoles and pyrazoles exhibit different metabolic liabilities and physicochemical properties that influence their pharmacokinetics.
| PK Parameter | Isoxazole-Based Inhibitors | Pyrazole-Based Inhibitors | Key Considerations |
| Metabolic Stability | Subject to CYP-mediated oxidation. The N-O bond can be a site of metabolic cleavage under certain conditions.[1][20] | Generally considered metabolically stable, a key reason for its frequent use in drug design.[13] Ring oxidation is a common metabolic pathway. | The pyrazole ring is often incorporated to enhance metabolic stability compared to other heterocycles. |
| Solubility | Generally lipophilic, but can be modified by substituents. | Can improve aqueous solubility when used as a bioisostere for a phenyl ring.[4] | The ability to fine-tune solubility through substitution is a key advantage of both scaffolds. |
| Oral Bioavailability | Varies widely. Valdecoxib, for instance, is orally available.[21] | Generally good. Celecoxib is rapidly absorbed after oral administration.[10] Many pyrazole-based kinase inhibitors are orally available.[22] | The overall properties of the molecule, not just the core, dictate bioavailability. |
Experimental Data & Protocols for Head-to-Head Comparison
Objective comparison requires rigorous, standardized experimental evaluation. Below are representative data and detailed protocols for assessing the relative merits of isoxazole and pyrazole-based inhibitors.
Comparative Biological Activity Data
The following table summarizes IC₅₀ values from studies where isoxazole and pyrazole derivatives with similar substituents were compared, illustrating that relative potency is target-dependent.
| Target/Cell Line | Isoxazole Derivative (IC₅₀) | Pyrazole Derivative (IC₅₀) | Finding | Source |
| HT-1080 Cancer Cells | 9.02 µM | >100 µM | Isoxazoline derivatives showed significantly greater anticancer activity. | [23] |
| 20-HETE Synthase | 38 nM | 23 nM | Both scaffolds yielded potent and selective inhibitors with good stability. | [18][19] |
| HeLa Cancer Cells | 1.7 µM (Compound 15l) | 0.4 µM (Compound 15a) | Potency varied, with a pyrazole-based derivative showing the highest activity in this series. | [24] |
Experimental Workflow for Inhibitor Comparison
A logical, multi-step process is essential for characterizing and comparing novel inhibitors. This workflow ensures that data from biochemical assays are translated into a cellular context and that the on-target activity is confirmed.
Caption: A typical experimental workflow for comparing inhibitor candidates.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol determines the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50% (IC₅₀).
Objective: To measure the direct inhibitory potency of isoxazole and pyrazole analogs against a target kinase.
Materials:
-
Recombinant purified target kinase.
-
Specific peptide substrate for the kinase.
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits like ADP-Glo™).
-
Kinase assay buffer (composition is kinase-dependent).
-
Test Compounds (isoxazole and pyrazole analogs) dissolved in DMSO.
-
96-well or 384-well assay plates.
-
Phosphocellulose paper and scintillation counter (for radiolabeled assay) or plate reader (for luminescence assay).
Methodology:
-
Compound Preparation: Perform serial dilutions of the test compounds in DMSO, then dilute further into the kinase assay buffer to achieve final assay concentrations. Keep the final DMSO concentration constant across all wells (typically ≤1%).
-
Assay Reaction: a. To each well of the assay plate, add the kinase assay buffer. b. Add the test compound dilutions (or DMSO for control wells). c. Add the recombinant kinase and incubate for 10-15 minutes at room temperature to allow compound binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). Ensure the reaction is in the linear range.
-
Termination & Detection: a. (Radiolabeled): Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper. Wash the paper multiple times to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter. b. (Luminescence): Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol (e.g., ADP-Glo™). This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which drives a luciferase reaction.
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Proliferation Assay (MTT/SRB)
This protocol assesses the effect of the inhibitors on the viability and/or proliferation of cancer cells.
Objective: To determine the cytotoxic or cytostatic potency (GI₅₀/IC₅₀) of the inhibitors in a relevant cellular context.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7) relevant to the kinase target.[25]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test Compounds dissolved in DMSO.
-
96-well cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) dye.
-
Solubilization buffer (for MTT) or Tris base (for SRB).
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with medium and DMSO as a negative control.
-
Incubation: Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).
-
Assay Readout (SRB Method): a. Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. b. Wash the plates five times with slow-running tap water and allow them to air dry. c. Stain the fixed cells with SRB solution for 30 minutes at room temperature. d. Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry. e. Solubilize the bound dye with 10 mM Tris base solution.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader. Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting percent inhibition versus log-concentration.[25]
Conclusion
Both isoxazole and pyrazole are exceptionally valuable scaffolds in drug discovery, each with a unique profile of physicochemical and biological properties. Pyrazoles are often favored for their metabolic stability and versatile hydrogen bonding capabilities, making them particularly prominent in the field of kinase inhibitors.[4][13] Isoxazoles, being weaker bases with a larger dipole moment, offer a distinct advantage in other contexts and have proven highly successful in anti-inflammatory and anticancer applications.[15][23]
The decision to use an isoxazole or a pyrazole core is not a matter of inherent superiority but of strategic design. It depends on a deep understanding of the target protein's active site, the desired pharmacokinetic profile, and the structure-activity relationship established through rigorous, comparative experimental evaluation. As medicinal chemistry continues to evolve, the intelligent application of these privileged heterocycles will undoubtedly continue to yield novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. espublisher.com [espublisher.com]
- 15. researchgate.net [researchgate.net]
- 16. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Review article: The pharmacological properties and clinical use of valdecoxib, a new cyclo-oxygenase-2-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3-Phenyl-5-isoxazolyl)methanamine
As researchers and developers in the pharmaceutical and agrochemical sectors, our work with novel chemical intermediates like (3-Phenyl-5-isoxazolyl)methanamine (CAS No. 54408-35-4) is pivotal for innovation.[1] However, the integrity of our research and the safety of our laboratory environment hinge upon the meticulous management of these chemicals from acquisition to disposal. This guide provides a procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance. The procedures outlined here are designed to be self-validating, ensuring that safety and environmental responsibility are integral to the workflow.
Hazard Assessment: Understanding the Risk
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is not a benign substance; it is a corrosive material that poses significant risks upon exposure.[2] A Safety Data Sheet (SDS) from a supplier like Fisher Scientific classifies it as causing severe skin burns and serious eye damage.[2] This necessitates the stringent handling and disposal protocols detailed below.
Table 1: Hazard Profile of this compound
| Property | Description | Source(s) |
| GHS Classification | Skin Corrosion, Category 1B; Serious Eye Damage, Category 1. | [2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. | [2][3] |
| Signal Word | Danger | [3] |
| Appearance | Off-white solid. | [1] |
| Chemical Class | Amine, Isoxazole Derivative. | [4][5] |
| UN Number | 3259 (Corrosive solid, basic, organic, n.o.s.) | [3] |
The causality is clear: the compound's ability to cause severe chemical burns dictates the need for robust personal protective equipment and a disposal pathway that isolates it from personnel and the environment.
Personal Protective Equipment (PPE) and Immediate Safety
Given the corrosive nature of this compound, a comprehensive PPE strategy is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of after handling the compound or its waste.[6]
-
Eye and Face Protection : Chemical safety goggles combined with a face shield are required to protect against splashes and contact with the solid powder.[2]
-
Body Protection : A lab coat is mandatory. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or suit should be used.[5]
-
Respiratory Protection : All handling of this compound waste should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[7]
Waste Characterization and Segregation: The Foundation of Safe Disposal
Proper disposal begins the moment the chemical is deemed waste. The following steps ensure regulatory compliance and prevent dangerous chemical reactions.
Step 1: Hazardous Waste Determination Due to its corrosive properties (GHS H314), any waste containing this compound must be classified as hazardous waste.[2] This falls under the purview of the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management system for such materials.
Step 2: Segregation from Incompatibles As an amine, this compound is a base. It must be rigorously segregated from the following to prevent violent reactions:
-
Acids : Will cause a strong exothermic neutralization reaction.
-
Oxidizing Agents : Can lead to potentially explosive reactions.[8]
Store waste containers in a designated satellite accumulation area, segregated by compatibility.
Step-by-Step Disposal Protocol
The following protocol provides a direct, procedural workflow for collecting and disposing of this compound waste.
-
Container Selection : Choose a waste container that is in good condition, compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle for solids or solutions), and has a secure, leak-proof lid.
-
Labeling : Immediately label the waste container with the words "HAZARDOUS WASTE ". The label must also include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
An indication of the hazards (e.g., "Corrosive," "Toxic").
-
The date accumulation started.
-
-
Accumulation : Keep the hazardous waste container tightly sealed at all times, except when adding waste. Store it within the laboratory's designated satellite accumulation area.
-
Disposal Request : Once the container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Final Disposal : The final disposal must be conducted by a licensed hazardous waste disposal company, which will typically involve incineration at a permitted facility.[7] This ensures the complete destruction of the hazardous compound in a controlled and environmentally sound manner.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Spill Response :
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your EHS emergency line immediately.
-
For small spills, and only if you are trained and have the appropriate spill kit, contain the spill with an inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials like paper towels.
-
Carefully scoop the absorbed material into your designated hazardous waste container.
-
Clean the affected area, and dispose of all cleaning materials as hazardous waste.
-
-
Exposure Response :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2] Ingestion can cause severe damage and perforation of the esophagus and stomach.[2]
-
By adhering to this comprehensive guide, laboratory professionals can ensure they are not only compliant with regulations but are actively fostering a culture of safety and environmental stewardship.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.fi [fishersci.fi]
- 3. chemscene.com [chemscene.com]
- 4. 5-Amino-3-phenylisoxazole - High purity | EN [georganics.sk]
- 5. (5-Methyl-3-isoxazolyl)methylamine - High purity | EN [georganics.sk]
- 6. pccarx.com [pccarx.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. vionausa.com [vionausa.com]
Personal protective equipment for handling (3-Phenyl-5-isoxazolyl)methanamine
Comprehensive Safety Protocol: Handling (3-Phenyl-5-isoxazolyl)methanamine
This guide provides essential safety and handling protocols for this compound (CAS No. 54408-35-4), a versatile compound utilized in medicinal chemistry and agrochemical research.[1] Given its chemical structure—an amine linked to a phenyl-isoxazole core—a cautious approach is mandatory. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available in the search results, analysis of structurally similar chemicals allows for a robust and conservative safety plan. This protocol is designed for researchers, scientists, and drug development professionals to ensure safe handling, from initial preparation to final disposal.
Hazard Assessment: An Evidence-Based Approach
Understanding the potential hazards is the first step in safe chemical handling.[2] The toxicological properties of this compound have not been fully investigated.[3] However, data from analogous compounds provide critical insights into its potential risks.
A close structural analog, (5-Methyl-3-phenyl-4-isoxazolyl)methylamine, is classified as a Category 1B corrosive, causing severe skin burns and eye damage.[3] Another related compound is identified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4] The presence of the amine functional group suggests potential corrosive and irritant properties. Amines, as a class, can be harmful to aquatic life and require responsible disposal to avoid environmental damage.[5]
Based on this evidence, it is prudent to treat this compound as a hazardous substance with the potential to cause:
-
Severe skin corrosion or irritation.
-
Serious eye damage or irritation.
-
Respiratory tract irritation.
The compound is an off-white solid and should be stored at refrigerated temperatures (0-8°C) to maintain stability.[1]
Personal Protective Equipment (PPE): Your Primary Barrier
A multi-layered PPE strategy is essential to mitigate the risks of exposure.[2][6] The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Rationale and Specifications |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect against dust and splashes.[6][7] A full-face shield should be worn over the goggles when handling larger quantities or during procedures with a high risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Double-gloving is recommended. Nitrile or neoprene gloves offer good resistance to a range of chemicals, including amines.[6][7] Always check for damage before use and change gloves immediately if contamination is suspected. |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron | A lab coat made of a chemical-resistant material should be worn and fully buttoned.[2][8] For tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation of airborne particles.[2] If work outside a fume hood is unavoidable, a NIOSH-approved half-mask or full-face respirator with appropriate particulate filters is required.[3][9] |
| Foot Protection | Closed-Toed, Chemical-Resistant Shoes | Shoes must fully cover the feet to protect against spills. Porous shoes, such as canvas sneakers, are not permitted.[10] |
Operational Plan: Step-by-Step Handling Procedures
A disciplined and systematic workflow is crucial for safety.[11]
-
Designated Area: Conduct all handling of this compound within a designated area, preferably a chemical fume hood with proper ventilation.[2]
-
PPE Donning: Before handling the chemical, don all required PPE as outlined in the table above.
-
Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily accessible.
-
Weighing: Weigh the solid compound within the fume hood. Use a disposable weighing paper or boat to prevent contamination of balances.
-
Solvent Addition: Add solvent to the solid slowly to avoid splashing.
-
Vessel Sealing: Keep the reaction vessel covered or sealed as much as possible.
-
Labeling: Clearly label all containers with the chemical name, concentration, and hazard symbols.[8]
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use.
-
PPE Doffing: Remove PPE in the correct order to prevent cross-contamination. Remove gloves first, followed by the face shield, goggles, and lab coat. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step to ensure safety and environmental protection.[5]
-
Hazardous Waste: All solid waste contaminated with this compound, including gloves, weighing papers, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour amine waste down the drain.[5]
-
Container Integrity: Ensure waste containers are made of compatible materials, are kept tightly sealed, and are stored in a designated secondary containment area.[5]
-
Licensed Disposal Service: Arrange for the disposal of all chemical waste through a licensed hazardous waste disposal company.[5] These services are equipped to handle and treat chemical waste in an environmentally responsible manner.[5]
-
Record Keeping: Maintain accurate records of waste disposal, including quantities, dates, and methods, as required by institutional and local regulations.[2]
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][12]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow based on task location and splash risk.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 3. fishersci.se [fishersci.se]
- 4. (5-methyl-3-phenyl-4-isoxazolyl)methylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. velsafe.com [velsafe.com]
- 8. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 9. selleckchem.com [selleckchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. globalresearchchem.com [globalresearchchem.com]
- 12. (5-Methyl-3-isoxazolyl)methylamine - High purity | EN [georganics.sk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
